molecular formula C7H14NNaO4S B055374 MOPS sodium salt CAS No. 117961-20-3

MOPS sodium salt

Katalognummer: B055374
CAS-Nummer: 117961-20-3
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: MWEMXEWFLIDTSJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MOPS hemisodium salt is a highly purified, zwitterionic biological buffer essential for maintaining stable pH conditions in a wide range of biochemical and cell culture applications. As the sodium salt of 3-(N-morpholino)propanesulfonic acid, it offers enhanced solubility in aqueous solutions compared to the free acid form, facilitating the preparation of concentrated stock solutions. Its primary value lies in its effective buffering range of pH 6.5 to 7.9, with a pKa of ~7.2 at 25°C, making it ideal for processes requiring a physiological pH, such as mammalian cell culture, bacterial growth media, and protein purification.

Eigenschaften

IUPAC Name

sodium;3-morpholin-4-ylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEMXEWFLIDTSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072246
Record name 4-Morpholinepropanesulfonic acid, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3072246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71119-22-7
Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Morpholinepropanesulfonic acid, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3072246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(N-morpholino)propanesulfonic Acid (MOPS): An In-depth Technical Guide to its pKa and Buffering Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(N-morpholino)propanesulfonic acid (MOPS), with a specific focus on its acid dissociation constant (pKa) at 25°C. MOPS is a zwitterionic buffer, one of the series of "Good's buffers," widely utilized in biological and biochemical research for its efficacy in maintaining a stable, near-neutral pH.[1] This document details the intrinsic pKa of the MOPS molecule, presents key quantitative data in a structured format, outlines a standard experimental protocol for pKa determination via potentiometric titration, and provides a visual representation of its acid-base equilibrium.

Introduction to MOPS Buffer

MOPS, or 3-(N-morpholino)propanesulfonic acid, was developed by Norman Good and colleagues to meet several criteria essential for biological buffers: a pKa near physiological pH, high water solubility, minimal interaction with metal ions, and chemical stability.[1][2] Its structure, featuring a morpholine (B109124) ring, makes it a structural analog to MES buffer.[3] Due to these favorable characteristics, MOPS is a cornerstone buffer in numerous applications, including cell culture, protein purification, enzyme assays, and RNA electrophoresis.[4][5]

A common point of inquiry is the pKa of "MOPS sodium salt" versus "MOPS free acid." The pKa is an intrinsic property of the buffering molecule itself—specifically, the equilibrium between its protonated (acid) and deprotonated (conjugate base) forms. The sodium ion (Na⁺) in this compound is a counter-ion to the deprotonated sulfonate group and does not participate in the buffering action. Therefore, the pKa of this compound is identical to that of the MOPS free acid.[2][5]

Core Physicochemical Properties of MOPS

The essential quantitative properties of MOPS are summarized below. These values are critical for preparing accurate and reliable buffer solutions for experimental work.

PropertyValueReferences
pKa (at 25°C) 7.20 [1][2][3][5]
Effective Buffering pH Range6.5 – 7.9[1][2][4][5]
Temperature Dependence (ΔpKa/ΔT)-0.015 K⁻¹[1][2]
Molecular Formula (Free Acid)C₇H₁₅NO₄S[1]
Molecular Weight (Free Acid)209.26 g/mol [1][4]
CAS Number (Free Acid)1132-61-2[1][3]
Molecular Formula (Sodium Salt)C₇H₁₄NNaO₄S[2]
Molecular Weight (Sodium Salt)231.2 g/mol [2]
CAS Number (Sodium Salt)71119-22-7[2][3]

MOPS Acid-Base Equilibrium

At its pKa of 7.20, MOPS exists in a 1:1 equilibrium between its zwitterionic (protonated) form and its anionic (deprotonated) form. This equilibrium is responsible for its buffering capacity. The reaction is illustrated below.

Caption: Acid-base equilibrium of MOPS buffer.

Experimental Protocol: pKa Determination by Potentiometric Titration

This section provides a detailed methodology for the precise determination of a buffer's pKa value using potentiometric titration, a highly accurate and common technique.

4.1. Objective To experimentally determine the pKa of MOPS at 25°C by titrating a solution of MOPS free acid with a standardized strong base (NaOH) and monitoring the pH.

4.2. Materials and Equipment

  • MOPS (free acid form), reagent grade

  • Sodium Hydroxide (NaOH), 0.1 M, standardized solution

  • Potassium Chloride (KCl)

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL Class A burette

  • 250 mL beaker

  • Analytical balance

  • Constant temperature water bath (25.0 ± 0.5°C)

4.3. Experimental Workflow

Caption: Workflow for pKa determination via potentiometric titration.

4.4. Detailed Procedure

  • Solution Preparation: Accurately weigh an appropriate amount of MOPS free acid to prepare 100 mL of a ~0.05 M solution in a 250 mL beaker. Dissolve in approximately 80 mL of CO₂-free deionized water. Add KCl to achieve a constant ionic strength (e.g., 0.1 M), which helps stabilize pH readings.

  • Instrument Calibration: Calibrate the pH meter at 25°C using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, and 10.01).

  • Titration Setup: Place the beaker containing the MOPS solution into the 25°C water bath on top of the magnetic stirrer. Add a stir bar and begin gentle stirring. Immerse the pH electrode into the solution, ensuring the bulb is submerged but does not contact the stir bar.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the MOPS solution. Begin adding the NaOH in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the total volume of titrant added and the corresponding pH. As you approach the equivalence point (the region of fastest pH change), reduce the increment size (e.g., to 0.1 mL or dropwise) to obtain a detailed curve.

  • Data Collection: Continue the titration until the pH is approximately 1.5-2.0 units above the expected pKa.

4.5. Data Analysis

  • Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the Equivalence Point (Vₑ): The equivalence point is the inflection point of the sigmoid curve. This can be determined visually or more accurately by calculating the first derivative (ΔpH/ΔV) and finding the volume at which this value is maximum.

  • Determine the Half-Equivalence Point: Calculate the volume of NaOH corresponding to the half-equivalence point (Vₑ / 2).

  • Find the pKa: The pKa is equal to the pH of the solution at the half-equivalence point. Read this pH value from your titration curve or data table. According to the Henderson-Hasselbalch equation, at this point, the concentrations of the protonated (acid) and deprotonated (base) forms of MOPS are equal.

Conclusion and Best Practices

The pKa of MOPS at 25°C is 7.20, making it an exceptionally effective buffer for maintaining a stable pH in the physiologically relevant range of 6.5 to 7.9.[1][2] The pKa is an inherent characteristic of the MOPS molecule's equilibrium and is the same for its free acid and sodium salt forms. When preparing MOPS buffer, researchers can either titrate the free acid with a strong base like NaOH to the desired pH or mix calculated amounts of the free acid and sodium salt forms.[2] For highest accuracy, it is crucial to account for the temperature dependence of the pKa (ΔpKa/ΔT = -0.015 K⁻¹), as the pKa will decrease with increasing temperature.[1][2] Sterilization of MOPS solutions should be performed by filtration rather than autoclaving, as autoclaving can lead to degradation and a yellow discoloration of the solution.[2]

References

MOPS Sodium Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the core chemical properties, structure, and experimental applications of 3-(N-morpholino)propanesulfonic acid, sodium salt (MOPS Sodium Salt), a pivotal buffering agent in scientific research.

Introduction

3-(N-morpholino)propanesulfonic acid (MOPS) and its sodium salt are zwitterionic buffers that have become indispensable in a myriad of biological and biochemical research applications.[1][2] Developed as one of "Good's buffers," MOPS was designed to meet stringent criteria for biological research, including a pKa near physiological pH, high water solubility, and minimal interaction with biological components.[3] This technical guide provides a detailed exploration of the chemical properties and structure of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to empower researchers, scientists, and drug development professionals in their experimental design and execution.

Core Chemical Properties and Structure

This compound is the sodium salt of 3-(N-morpholino)propanesulfonic acid. Its structure features a morpholine (B109124) ring and a propanesulfonic acid group, which confers its desirable buffering characteristics.[2] The presence of the sulfonic acid group provides a negative charge, while the morpholinium ring can be protonated, allowing it to act as a buffer in the pH range of 6.5 to 7.9.[1][4][5][6]

The chemical structure of this compound is as follows:

cluster_pka pKa Determination Workflow prep Prepare MOPS Sodium Salt Solution setup Set up Titration Apparatus prep->setup titrate Titrate with Standard Acid setup->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot determine Determine pKa at Half-Equivalence Point plot->determine cluster_solubility Solubility Determination Workflow prep Add Excess MOPS Sodium Salt to Water equilibrate Equilibrate with Shaking prep->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate sample Sample the Supernatant separate->sample quantify Quantify MOPS Concentration sample->quantify calculate Calculate Solubility quantify->calculate cluster_stability Stability Assay Workflow stress Apply Stress Conditions analyze Analyze Stressed and Control Samples stress->analyze hplc Develop HPLC Method hplc->analyze evaluate Evaluate for Degradation Products analyze->evaluate quantify Quantify Degradation evaluate->quantify cluster_rna RNA Electrophoresis Workflow prep_buffer Prepare 10X MOPS Electrophoresis Buffer prep_gel Prepare Denaturing Agarose Gel with MOPS prep_buffer->prep_gel prep_sample Prepare RNA Samples with MOPS Buffer prep_buffer->prep_sample run_gel Run Gel in 1X MOPS Running Buffer prep_gel->run_gel prep_sample->run_gel visualize Visualize RNA Bands under UV Light run_gel->visualize cluster_protein Protein Purification Workflow lysis Cell Lysis in MOPS Buffer clarification Clarification of Lysate lysis->clarification chromatography Chromatography with MOPS-based Buffers clarification->chromatography elution Elution of Target Protein chromatography->elution analysis Analysis of Fractions (e.g., SDS-PAGE) elution->analysis

References

An In-depth Technical Guide to the Buffering Range of MOPS Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, experimental determination, and practical applications of MOPS (3-(N-morpholino)propanesulfonic acid) sodium salt as a biological buffer. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this versatile buffering agent in a variety of biochemical and molecular biology applications.

Core Properties of MOPS Sodium Salt

MOPS is a zwitterionic buffer, one of the 'Good's buffers' developed to meet the stringent criteria for biological research.[1][2][3] Its structure, featuring a morpholine (B109124) ring, makes it a structural analog to MES.[1] MOPS is particularly valued for its pKa of approximately 7.2 at 25°C, which is close to physiological pH, making it an excellent choice for a wide array of biological systems.[1][2][3]

Quantitative Data Summary

The key physicochemical properties of MOPS and its sodium salt are summarized in the table below for easy reference.

PropertyValueNotes
Chemical Name 3-(N-morpholino)propanesulfonic acid sodium salt
CAS Number 71119-22-7[4]
Molecular Formula C₇H₁₄NNaO₄S[4]
Molecular Weight 231.3 g/mol [4]
pKa (at 25°C) ~7.2[1][2][3][5] This value can range from 7.0 to 7.4 depending on the source.[4][6]
Effective Buffering Range 6.5 – 7.9[3][4][5][7][8][9][10][11]
Temperature Dependence (ΔpKa/°C) -0.0152[2]
Appearance White crystalline powder[4][5]
Solubility in Water Readily soluble[2][4]

Understanding the Buffering Mechanism

The effectiveness of a buffer is centered around its pKa. The buffering capacity of MOPS is optimal at its pKa, where the concentrations of the acidic (protonated) and basic (deprotonated) forms of the molecule are equal. The useful buffering range is generally considered to be the pKa ± 1 pH unit.

Buffering_Mechanism cluster_0 Buffering Range (pH 6.5 - 7.9) pH < pKa Predominantly Protonated MOPS (Acidic form) pKa pKa ≈ 7.2 [Acidic] = [Basic] pH < pKa->pKa Deprotonation pH > pKa Predominantly Deprotonated MOPS (Basic form) pKa->pH > pKa Deprotonation Addition of Base (OH-) Addition of Base (OH-) pH > pKa->Addition of Base (OH-) Accepts H+ Addition of Acid (H+) Addition of Acid (H+) Addition of Acid (H+)->pH < pKa Protonation

MOPS buffering mechanism around its pKa.

Experimental Protocols

Preparation of a 1 M MOPS Stock Solution

This protocol outlines the preparation of a 1 M stock solution of MOPS buffer at a desired pH.

Materials:

  • MOPS (free acid) (MW: 209.26 g/mol )

  • Sodium hydroxide (B78521) (NaOH) pellets or a concentrated solution (e.g., 10 M)

  • Deionized or Milli-Q water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • Beaker

Procedure:

  • Weigh out 209.26 g of MOPS free acid and transfer it to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the MOPS is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add a concentrated NaOH solution to the MOPS solution while continuously monitoring the pH.

  • Continue adding NaOH until the desired pH (within the buffering range of 6.5-7.9) is reached. Be cautious not to overshoot the target pH.

  • Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the final volume to 1 L with deionized water.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Sterilize the buffer by filtration through a 0.22 µm filter. Autoclaving is not recommended as it can cause the buffer to turn yellow.[7][12]

  • Store the buffer at room temperature, protected from light.[12][13]

Determination of Buffering Range via Titration

This experiment demonstrates how to determine the buffering range of this compound by creating a titration curve.

Materials:

  • 0.1 M this compound solution

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter and electrode

  • Burette

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Pipette 100 mL of the 0.1 M this compound solution into a 250 mL beaker.

  • Place the beaker on a magnetic stirrer, add a stir bar, and begin gentle stirring.

  • Immerse the calibrated pH electrode into the solution. Record the initial pH.

  • Fill a burette with 0.1 M HCl.

  • Add the HCl in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

  • Continue this process until the pH drops significantly below the expected buffering range (e.g., to pH 3-4).

  • Repeat the experiment using a fresh 100 mL of 0.1 M this compound solution, but this time, titrate with 0.1 M NaOH, recording the pH and volume of NaOH added until the pH rises significantly above the buffering range (e.g., to pH 10-11).

  • Plot the pH (y-axis) against the volume of titrant (HCl or NaOH) added (x-axis) to generate a titration curve. The flat region of the curve indicates the buffering range.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare 0.1M MOPS Sodium Salt Solution prep2 Prepare 0.1M HCl and 0.1M NaOH Titrants prep1->prep2 prep3 Calibrate pH Meter prep2->prep3 titrate1 Measure 100mL of MOPS Solution into Beaker prep3->titrate1 titrate2 Add Stir Bar and Immerse pH Electrode titrate1->titrate2 titrate3 Record Initial pH titrate2->titrate3 titrate4 Add Titrant in Increments titrate3->titrate4 titrate5 Record pH and Volume after Each Addition titrate4->titrate5 titrate5->titrate4 analysis1 Plot pH vs. Volume of Titrant titrate5->analysis1 analysis2 Identify Flat Region of the Curve analysis1->analysis2 analysis3 Determine Buffering Range analysis2->analysis3

Experimental workflow for determining the buffering range.

Applications in Research and Development

MOPS buffer is widely used in various biological and biochemical applications due to its compatibility with many enzymatic reactions and its minimal interference with biological systems.[4]

  • RNA Electrophoresis: MOPS is a standard component of running buffers for denaturing agarose (B213101) gel electrophoresis of RNA, as it helps to maintain a stable pH that is crucial for RNA integrity.[3][5]

  • Cell Culture: It is used as a buffering agent in some cell culture media to maintain a stable physiological pH.[2][7][14] However, concentrations above 20 mM may have inhibitory effects on the growth of some eukaryotic cells.[9][15]

  • Protein Purification and Enzyme Assays: MOPS is suitable for use in protein purification and enzyme assays where a stable, near-neutral pH is required.[4][5] It exhibits minimal interaction with metal ions, which is an advantage in studies of metalloproteins.[5][7]

  • Biochemical Reactions: Its inert nature and lack of participation in most enzymatic reactions make it a reliable choice for a wide range of biochemical studies.

References

Solubility of MOPS Sodium Salt in Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(N-morpholino)propanesulfonic acid sodium salt (MOPS sodium salt) in water. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize MOPS as a buffering agent in their work. This document consolidates available data on its aqueous solubility, explores the effects of temperature, and provides a standardized protocol for its determination.

Core Concepts: Understanding Solubility

Solubility is a fundamental chemical property defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure. For researchers using buffer systems, understanding the solubility of components like this compound is critical for preparing stock solutions, ensuring buffer stability, and avoiding precipitation during experiments, particularly under varying temperature conditions.

Quantitative Solubility Data

This compound is characterized by its high solubility in water.[1] The available quantitative data from various sources are summarized below for clear comparison.

TemperatureSolubilitySource
20 °C523 g/L[2][3]
20 °C~50 g/100g water[4]
20 °C1 M (clear, colorless solution)[2][5]
80 °Cup to 100 g/100g water[4]
Not SpecifiedAt least 33% (w/w)[1][6]
Not Specified231 mg/mL[7]

Note: Discrepancies in reported values may arise from variations in experimental methodologies and purity of the compound.

Temperature Dependence of Solubility

The solubility of this compound in water is significantly influenced by temperature. As with most solid solutes, its solubility increases as the temperature rises.[4] This endothermic dissolution process means that more this compound can be dissolved in a given volume of water at higher temperatures.[4] This property is crucial for applications involving temperature shifts, such as thermal cycling or cell culture at elevated temperatures. For instance, the solubility can approximately double when the temperature is increased from 20°C to 80°C.[4]

Experimental Protocol: Determination of Aqueous Solubility

The following is a generalized protocol for determining the solubility of a salt like this compound in water as a function of temperature. This method is based on the principle of creating saturated solutions at elevated temperatures and observing the point of crystallization upon cooling.

Materials:

  • This compound (high purity)

  • Deionized or distilled water

  • Analytical balance

  • A series of sealable glass test tubes or vials

  • Heating block or water bath with precise temperature control

  • Calibrated thermometer or temperature probe

  • Magnetic stirrer and stir bars

  • Vortex mixer

Methodology:

  • Preparation of Solutions:

    • Prepare a series of aqueous solutions with increasing concentrations of this compound in sealable test tubes. For example, prepare solutions ranging from 30% to 60% (w/v) in 5% increments.

    • Add a small magnetic stir bar to each tube.

  • Dissolution:

    • Place the test tubes in a heating block or water bath.

    • Heat the solutions to a high temperature (e.g., 85°C) while stirring until all the this compound has completely dissolved. Visually inspect for any remaining solid particles.

  • Equilibration and Observation:

    • Once a clear solution is obtained, slowly cool the heating block or water bath at a controlled rate (e.g., 1°C per minute).

    • Continuously monitor the solutions for the first sign of crystal formation or turbidity.

  • Data Recording:

    • The temperature at which crystallization first appears is the saturation temperature for that specific concentration. Record this temperature for each solution.

  • Constructing the Solubility Curve:

    • Plot the concentration of this compound (in g/100 mL or M) on the y-axis against the corresponding saturation temperature on the x-axis.

    • This plot represents the solubility curve for this compound in water.

Logical Workflow and Visualization

The experimental workflow for determining solubility can be visualized as a clear, sequential process.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Weigh this compound C Combine in Test Tubes A->C B Measure Deionized Water B->C D Heat and Stir until Dissolved C->D E Slowly Cool Solution D->E F Observe for Crystallization E->F G Record Saturation Temperature F->G H Plot Solubility vs. Temperature G->H

Figure 1: Experimental workflow for determining solubility.

References

An In-depth Technical Guide to MOPS Sodium Salt as a Zwitterionic Buffer

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research and drug development, maintaining precise and stable pH conditions is a cornerstone of experimental validity and reproducibility.[1] The choice of buffering agent is critical, as it can significantly influence the structure, function, and stability of macromolecules.[1] 3-(N-morpholino)propanesulfonic acid (MOPS), a zwitterionic buffer from the series of "Good's buffers," has become a vital tool for a multitude of applications due to its favorable biochemical properties.[1] This guide provides a comprehensive overview of MOPS sodium salt, including its core properties, detailed experimental protocols, and workflow visualizations to empower scientists in their research.

Core Physicochemical Properties

MOPS is characterized by a morpholine (B109124) ring and a propanesulfonic acid group, a structure that confers its advantageous properties.[1] Its zwitterionic nature—possessing both a positive and negative charge—minimizes reactivity with biomolecules and helps maintain a stable ionic strength in solution.[2][3] This is particularly beneficial in biological systems where consistent ionic conditions are crucial for protein stability and cellular processes.[2]

The effectiveness of a buffer is defined by its pKa, and for MOPS, this value is approximately 7.20 at 25°C, providing a robust buffering range from pH 6.5 to 7.9.[1][4] This near-neutral range makes it an excellent candidate for experiments mimicking physiological conditions.[1] However, researchers must account for the temperature sensitivity of MOPS's pKa, which decreases by about 0.013 units for every 1°C increase in temperature.[1][5]

A key advantage of MOPS is its negligible interaction with most metal ions, making it a non-coordinating buffer suitable for studies involving metalloenzymes or reactions with metal ion cofactors.[1][6]

Table 1: Physicochemical Properties of MOPS

PropertyValueReferences
Full Chemical Name 3-(N-morpholino)propanesulfonic acid[4][7]
CAS Number 1132-61-2 (Free Acid), 71119-22-7 (Sodium Salt)[7][8]
Molecular Weight 209.26 g/mol (Free Acid), 231.3 g/mol (Sodium Salt)[6][8]
pKa (at 25°C) 7.20[1][4][6]
Effective pH Range 6.5 – 7.9[1][3][4]
ΔpKa/°C -0.013[1][4][6]
Water Solubility (at 20°C) 1000 g/L[4][9]
Metal Ion Binding Negligible[6]

Applications in Research and Drug Development

MOPS buffer's versatility makes it a staple in various scientific disciplines.

  • Molecular Biology: It is the buffer of choice for denaturing agarose (B213101) gel electrophoresis to analyze RNA integrity, size, and quantity.[10][11] Its ability to maintain a stable pH in the presence of the denaturing agent formaldehyde (B43269) is critical for accurate results.[10]

  • Protein Purification: MOPS is crucial for maintaining protein stability and improving purification efficiency.[3] It provides a stable pH environment, which is vital for preserving the natural conformation of proteins and preventing denaturation or aggregation.[3] Its low ionic strength also helps to minimize non-specific interactions during chromatography.[12]

  • Cell Culture: MOPS can be used as a buffering agent in mammalian, bacterial, and yeast cell culture media, especially when bicarbonate/CO₂ buffering is not feasible.[13][14] It helps maintain a stable physiological pH, which is critical for cell growth, viability, and metabolism.[13] However, concentrations should generally not exceed 20 mM in mammalian cell culture as it can be toxic to some cell lines.[13][15]

  • Biochemical Assays: Its minimal interference with enzymatic activity and low UV absorbance make it suitable for various enzyme assays and spectrophotometric measurements.[8][12] It is also used in diagnostic assays, such as ELISA kits, where a stable pH is necessary for antigen-antibody reactions.[16]

  • Drug Formulation: In drug development, maintaining pH is critical for the stability and efficacy of therapeutic proteins and other biologics. MOPS can be used in formulation studies to ensure the stability of these molecules.

Experimental Protocols

Accurate and reproducible results begin with correctly prepared reagents. Below are detailed protocols for common applications of MOPS buffer.

Preparation of 1 M MOPS Stock Solution (pH 7.2)

Materials:

  • MOPS (free acid, MW: 209.26 g/mol )

  • Double-deionized water (ddH₂O)

  • 10 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm)

Protocol:

  • Weigh out 209.26 g of MOPS free acid.[6]

  • Add the MOPS powder to a beaker containing approximately 800 mL of ddH₂O.[6]

  • Stir the solution with a magnetic stirrer until the MOPS is completely dissolved.[6]

  • Carefully adjust the pH of the solution to 7.2 using 10 M NaOH. Ensure the pH is measured at the temperature at which the buffer will be used.[6]

  • Transfer the solution to a 1 L graduated cylinder and add ddH₂O to a final volume of 1 L.[6]

  • Sterilize the buffer by passing it through a 0.22 µm filter.[6] Autoclaving is not recommended as it can lead to the degradation of the buffer, often indicated by a yellow discoloration.[9][15]

  • Store the stock solution at 4°C, protected from light.[6][17]

Diagram 1: Buffer Preparation Workflow

cluster_prep Buffer Preparation weigh Weigh MOPS Free Acid dissolve Dissolve in ~80% Final Volume H₂O weigh->dissolve adjust_ph Adjust pH with NaOH dissolve->adjust_ph final_vol Bring to Final Volume with H₂O adjust_ph->final_vol sterilize Filter Sterilize (0.22 µm) final_vol->sterilize store Store at 4°C, Protected from Light sterilize->store

Caption: General workflow for preparing a sterile MOPS stock solution.

Protocol for RNA Electrophoresis using a Denaturing Formaldehyde-Agarose Gel

This protocol is a cornerstone technique for analyzing RNA integrity.[10]

Table 2: Reagent Composition for RNA Electrophoresis

ReagentCompositionAmount for 1 Liter (10X)
10X MOPS Running Buffer 0.2 M MOPS, 0.05 M Sodium Acetate, 0.01 M EDTA, pH 7.041.86 g MOPS, 4.1 g Sodium Acetate, 3.72 g EDTA
1.2% Denaturing Gel (100 mL) 1.2% Agarose, 1X MOPS Buffer, 2.2 M Formaldehyde1.2 g Agarose, 10 mL 10X MOPS, 18 mL 37% Formaldehyde

References for Table 2 composition:[10][17]

Protocol:

  • Prepare RNase-Free Solutions: Use DEPC-treated water and baked glassware to prevent RNA degradation.

  • Prepare 1X MOPS Running Buffer: Dilute the 10X MOPS stock solution 1:10 with DEPC-treated water.[4]

  • Cast the Gel:

    • Add 1.2 g of agarose to 72 mL of DEPC-treated water and heat until fully dissolved.[10]

    • Allow the solution to cool to approximately 60°C.[10]

    • In a chemical fume hood, add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde.[4] Swirl to mix and pour the gel.

  • Prepare RNA Samples:

    • To your RNA sample (up to 20 µg), add 1 µL of 10X MOPS buffer, 2 µL of 37% formaldehyde, and 5 µL of formamide.[10]

    • Add 1 µL of a suitable loading dye.[10]

    • Incubate samples at 70°C for 5 minutes, then immediately place on ice.[18]

  • Electrophoresis:

    • Place the solidified gel in an electrophoresis tank and fill it with 1X MOPS running buffer.[10]

    • Load the denatured RNA samples into the wells.[10]

    • Run the gel at a constant voltage (e.g., 60V) until the dye front has migrated sufficiently.[18]

  • Visualization: Visualize the RNA bands under a UV transilluminator. Staining with ethidium (B1194527) bromide or a safer alternative may be required if not included in the loading dye.[10]

Diagram 2: RNA Electrophoresis Workflow

cluster_workflow RNA Electrophoresis prep_gel Prepare Denaturing Formaldehyde-Agarose Gel (in 1X MOPS) setup_tank Assemble Electrophoresis Tank with 1X MOPS Running Buffer prep_gel->setup_tank prep_samples Prepare & Denature RNA Samples (with MOPS, Formaldehyde) load_run Load Samples & Run Gel prep_samples->load_run setup_tank->load_run visualize Visualize RNA Bands (UV Transilluminator) load_run->visualize

Caption: Key steps for performing RNA analysis via denaturing gel electrophoresis.

Buffer Selection and Quantitative Data

Choosing the right buffer is a critical decision in experimental design. The ideal buffer has a pKa close to the desired experimental pH, is chemically stable, and does not interfere with the biological system under study.

Diagram 3: Buffer Selection Criteria

center Buffer Selection pka pKa ≈ Desired pH center->pka temp Temperature Dependence (ΔpKa/°C) center->temp reactivity Chemical Inertness & Minimal Metal Binding center->reactivity solubility High Water Solubility center->solubility uv Low UV Absorbance center->uv

Caption: Logical considerations for selecting an appropriate biological buffer.

The pH of a MOPS buffer solution is dependent on temperature. It is crucial to adjust the pH of the buffer at the intended experimental temperature.

Table 3: Temperature Dependence of MOPS pKa

Temperature (°C)Approximate pKa
57.37
207.20
257.14
377.04
556.81

Data derived from a baseline pKa of 7.20 at 20°C and a ΔpKa/°C of -0.013.[5][19]

Conclusion

MOPS is a versatile and reliable zwitterionic buffer that is a cornerstone of modern biological and biochemical research.[1] Its favorable pKa near physiological pH, minimal interaction with metal ions, high solubility, and low UV absorbance make it an ideal choice for a wide range of applications, from ensuring RNA integrity during electrophoresis to maintaining cell viability in culture and protein stability during purification.[1][3] By understanding its core properties and adhering to established protocols, researchers, scientists, and drug development professionals can effectively utilize this compound to ensure the accuracy, reproducibility, and success of their experiments.

References

MOPS Buffer in Biological Research: A Technical Guide to Its Core Advantages

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological and biochemical research, the precise control of pH is a cornerstone of experimental validity and reproducibility.[1] Among the array of buffering agents available, 3-(N-morpholino)propanesulfonic acid (MOPS) has emerged as a highly regarded and versatile tool.[2] As one of the zwitterionic buffers developed by Norman Good and his colleagues, MOPS is engineered to meet the stringent demands of biological systems.[1][3] Its primary function is to stabilize the pH of a solution within a near-neutral range, typically between 6.5 and 7.9, which is critical for a multitude of applications where enzymatic activity, protein stability, and cellular processes are highly sensitive to pH fluctuations.[4]

This technical guide provides an in-depth exploration of the key advantages of using MOPS buffer, supported by quantitative data, detailed experimental protocols, and visualizations to assist researchers, scientists, and drug development professionals in optimizing their experimental designs.

Core Physicochemical Properties of MOPS Buffer

The efficacy of MOPS as a buffering agent is rooted in its distinct chemical and physical properties.[3] It is a zwitterionic compound, meaning it carries both a positive and a negative charge, which can make it less likely to interfere with biological reactions compared to some other buffers.[5] Its morpholine (B109124) ring and propanesulfonic acid group confer high water solubility and chemical stability.[1][6]

Table 1: Physicochemical Properties of MOPS Buffer

PropertyValueReference(s)
pKa (at 25°C) ~7.20[1][2][3][7]
Effective pH Range 6.5 – 7.9[1][3][7][8]
Molecular Weight 209.26 g/mol [2][7]
ΔpKa/°C (Temperature Dependence) -0.011 to -0.015[3][7][9][10]
UV/Visible Absorption (260-280 nm) Low / Negligible[3][11][12]
Solubility in Water (at 20°C) >1000 g/L[2][13]
Appearance White Crystalline Powder[2][13]

Key Advantages of MOPS Buffer

MOPS offers several distinct advantages over other common biological buffers like phosphate (B84403), Tris, or HEPES, making it the optimal choice for a variety of sensitive applications.

1. Optimal pH Buffering in the Physiological Range With a pKa of approximately 7.2, MOPS is an exceptional buffer for maintaining a stable, near-neutral pH environment (6.5-7.9).[3][11] This range closely mirrors the physiological pH at which many enzymes exhibit maximum activity and biological molecules maintain their native structure and function.[1][3]

2. Minimal Interaction with Metal Ions A critical advantage of MOPS is its negligible interaction and lack of complex formation with most metal ions.[3][7][12][14] This is a stark contrast to phosphate buffers, which can precipitate divalent cations like Ca²⁺ and Mg²⁺, or Tris buffers, which are known to chelate certain metal ions like copper.[3][15][16][17] This property is crucial for assays involving metalloenzymes or enzymes that require specific metal ions as cofactors for their catalytic activity.[3][5][14]

3. High Chemical Stability and Inertness MOPS is chemically stable and generally gentle on enzymes and other biomolecules, helping to preserve their integrity and activity during experiments.[2][15] Its zwitterionic and inert nature ensures that it does not significantly interfere with the separation of biomolecules in techniques like electrophoresis and chromatography.[4][6] However, it is important to note that MOPS should not be sterilized by autoclaving, especially in the presence of glucose, as it can lead to degradation and a yellowing of the solution.[9][12][13] The preferred method for sterilization is filtration through a 0.22 µm filter.[7][9][18]

4. Spectrophotometric Compatibility MOPS exhibits low absorption in the UV and visible light spectrum, a property that makes it highly compatible with spectrophotometric assays where the absorbance of the sample is measured to determine reaction rates or concentrations.[3][11]

5. Superior Performance in RNA Electrophoresis MOPS is widely recognized as the buffer of choice for denaturing RNA agarose (B213101) gel electrophoresis.[8][19] RNA is highly susceptible to degradation via hydrolysis at alkaline pH.[19] The stable, near-neutral pH provided by MOPS buffer minimizes this risk, resulting in sharper bands and more accurate analysis.[19][20] Furthermore, it is compatible with formaldehyde, the denaturing agent used to disrupt RNA secondary structure, ensuring that separation is based on molecular weight.[19]

cluster_MOPS MOPS Buffering Action cluster_env Biological System Protonated_MOPS MOPS-H⁺ (Protonated Form) Deprotonated_MOPS MOPS⁻ (Deprotonated Form) Protonated_MOPS->Deprotonated_MOPS Releases H⁺ (Resists pH increase) Deprotonated_MOPS->Protonated_MOPS Accepts H⁺ (Resists pH decrease) H_plus [H⁺] Fluctuation H_plus->Protonated_MOPS H_plus->Deprotonated_MOPS start Start: RNA Sample sample_prep 2. Denature RNA Sample (65°C, 15 min) with Formaldehyde/Formamide start->sample_prep gel_prep 1. Prepare Denaturing Agarose-Formaldehyde Gel using 10X MOPS Buffer electrophoresis 3. Assemble Gel Tank with 1X MOPS Running Buffer and Load Samples gel_prep->electrophoresis sample_prep->electrophoresis run_gel 4. Run Electrophoresis (5-6 V/cm) electrophoresis->run_gel visualize 5. Visualize RNA Bands on UV Transilluminator run_gel->visualize end End: Analyze RNA Integrity visualize->end cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis buffer_prep 1. Prepare MOPS Assay Buffer (Adjust pH at Assay Temp) reaction_mix 2. Combine Buffer, Substrate, and Cofactors in Cuvette buffer_prep->reaction_mix equilibrate 3. Equilibrate Mixture to Assay Temperature reaction_mix->equilibrate start_reaction 4. Initiate Reaction by Adding Enzyme equilibrate->start_reaction measure 5. Measure Absorbance Change Over Time start_reaction->measure analyze 6. Calculate Initial Reaction Velocity measure->analyze cluster_compare Buffer Comparison cluster_props Key Advantages cluster_others Other Buffers MOPS MOPS pKa pKa ≈ 7.2 (Physiological Range) MOPS->pKa Metals Minimal Metal Ion Binding MOPS->Metals UV Low UV Absorbance MOPS->UV RNA Ideal for RNA Electrophoresis MOPS->RNA Phosphate Phosphate (Precipitates Metals) Metals->Phosphate Superiority Tris Tris (Chelates Metals, High Temp. Sensitivity) Metals->Tris Superiority

References

MOPS Sodium Salt: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 3-(N-morpholino)propanesulfonic acid sodium salt, commonly known as MOPS sodium salt. Tailored for researchers, scientists, and professionals in drug development, this document details its core physicochemical properties, outlines its diverse applications, and provides established experimental protocols.

Core Properties of this compound

This compound is a zwitterionic buffer that is widely utilized in biochemistry and molecular biology.[1] It is favored for its ability to maintain a stable pH in the physiological range of 6.5 to 7.9.[1][2][3] Its chemical structure, featuring a morpholine (B109124) ring and a propanesulfonic acid group, contributes to its high water solubility and minimal binding to most metal ions, making it a versatile non-coordinating buffer.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

PropertyValueReferences
Chemical Formula C₇H₁₄NNaO₄S[4][5]
Molecular Weight ~231.25 g/mol [1][5][6]
CAS Number 71119-22-7[7]
pKa at 25°C 7.2[2]
Effective pH Range 6.5 - 7.9[1][2][3][7]
Appearance White crystalline powder[7]
Solubility in Water High[7]

Applications in Research and Drug Development

This compound is a versatile buffer used in a wide array of research applications due to its chemical properties and biological compatibility.[2]

  • Cell Culture: It is frequently used as a buffering agent in culture media for bacteria, yeast, and mammalian cells.[1][8] However, concentrations exceeding 20 mM may have inhibitory effects on the growth of eukaryotic cells.[7]

  • Electrophoresis: MOPS buffer is considered an excellent choice for the separation of RNA on agarose (B213101) gels.[1] Its ability to maintain a stable pH, even in the presence of denaturing agents like formaldehyde, ensures consistent migration and sharp bands.[9]

  • Protein Purification: Due to its minimal interaction with metal ions, MOPS is a suitable buffer for various protein purification techniques, including ion-exchange and affinity chromatography.[4] It helps to maintain the native structure and activity of proteins throughout the purification process.

  • Biochemical Assays: This buffer is widely employed in a variety of biochemical assays, such as enzyme kinetics studies and receptor binding assays, where precise pH control is critical for reliable results.[2] It is also compatible with the bicinchoninic acid (BCA) assay for protein quantification.[1]

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving this compound.

Preparation of 1 M MOPS Buffer Stock Solution (pH 7.2)

This protocol outlines the preparation of a 1 M stock solution of MOPS buffer.

Materials:

  • MOPS (free acid)

  • Deionized water (ddH₂O)

  • 10 M Sodium Hydroxide (NaOH)

  • pH meter

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Weigh 209.26 g of MOPS free acid.

  • Add the MOPS powder to a beaker containing approximately 800 mL of ddH₂O.

  • Stir the solution until the MOPS is completely dissolved.

  • Carefully adjust the pH of the solution to 7.2 using 10 M NaOH.

  • Transfer the solution to a 1 L graduated cylinder and add ddH₂O to bring the final volume to 1 L.

  • Sterilize the buffer by passing it through a 0.22 µm filter.

  • Store the stock solution at 4°C.

Note: Autoclaving MOPS-containing solutions is not recommended as it can lead to the formation of a yellow degradation product of unknown identity.[1][10]

RNA Electrophoresis using a Denaturing Agarose Gel

This protocol describes the use of MOPS buffer in the preparation and running of a denaturing agarose gel for RNA analysis.

Materials:

  • 10X MOPS buffer (0.2 M MOPS, 0.05 M sodium acetate, 0.01 M EDTA, pH 7.0)

  • High-quality agarose

  • 37% Formaldehyde

  • DEPC-treated water

  • RNA samples

  • RNA loading dye

Procedure:

  • Gel Preparation (1.2% Agarose Gel):

    • Add 1.2 g of agarose to 72 mL of DEPC-treated water in a flask suitable for microwaving.

    • Heat in a microwave until the agarose is completely dissolved.

    • Allow the solution to cool to approximately 60°C.

    • In a fume hood, add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde. Mix gently but thoroughly.

    • Pour the gel into a casting tray and allow it to solidify.

  • Sample Preparation:

    • To your RNA sample, add 10X MOPS buffer, formaldehyde, and formamide (B127407) according to your specific protocol to denature the RNA.

    • Add RNA loading dye to the sample mixture.

    • Heat the samples at 70°C for 5-10 minutes and then immediately place on ice.[11]

  • Electrophoresis:

    • Place the solidified gel in an electrophoresis tank and fill with 1X MOPS running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a constant voltage (e.g., 60V) until the dye front has migrated an appropriate distance.[12]

  • Visualization:

    • Stain the gel with an appropriate nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Green) according to the manufacturer's instructions.

    • Visualize the RNA bands using a UV transilluminator.

Visualized Workflows

The following diagrams illustrate common experimental workflows involving this compound.

Buffer_Preparation_Workflow cluster_0 1M MOPS Stock Solution Preparation weigh Weigh MOPS Free Acid dissolve Dissolve in ddH₂O weigh->dissolve ph_adjust Adjust pH to 7.2 with NaOH dissolve->ph_adjust volume_adjust Adjust Final Volume to 1L ph_adjust->volume_adjust sterilize Sterile Filter (0.22 µm) volume_adjust->sterilize store Store at 4°C sterilize->store

Figure 1: Workflow for the preparation of a 1M MOPS stock solution.

RNA_Electrophoresis_Workflow cluster_1 RNA Electrophoresis with MOPS Buffer prep_gel Prepare Denaturing Agarose Gel with MOPS load_run Load Samples and Run Electrophoresis in 1X MOPS prep_gel->load_run prep_samples Prepare and Denature RNA Samples prep_samples->load_run visualize Stain and Visualize RNA Bands load_run->visualize

Figure 2: General workflow for RNA electrophoresis using a MOPS-buffered system.

References

An In-depth Technical Guide to the Storage of MOPS Sodium Salt Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information and best practices for the storage and handling of 3-(N-morpholino)propanesulfonic acid sodium salt (MOPS sodium salt) powder. Adherence to these guidelines is crucial for maintaining the chemical integrity, purity, and performance of the reagent in research, diagnostics, and drug development applications.

Introduction to this compound

This compound is a zwitterionic buffer widely utilized in biochemistry and molecular biology.[1][2] Its pKa of approximately 7.2 at 25°C makes it an effective buffer in the physiological pH range of 6.5 to 7.9.[2][3] It is a structural analog to MES and was developed by Good et al. to meet criteria such as midrange pKa, high water solubility, chemical and enzymatic stability, and minimal interference in biological reactions.[3] Common applications include cell culture media, protein purification, enzyme assays, and electrophoresis, particularly for RNA separation.[1][2]

Core Storage Conditions for this compound Powder

The stability of solid this compound is primarily influenced by temperature, humidity, and light. Improper storage can lead to moisture absorption, clumping, and potential degradation, compromising experimental outcomes.[4]

Key Recommendations:

  • Temperature: The ideal storage temperature is between 15-25°C (room temperature).[4] For prolonged storage, some suppliers suggest powder can be stored at -20°C for up to 3 years.[5]

  • Humidity: Store in a dry, well-ventilated area.[6][7][8] The use of a desiccant is recommended to prevent moisture absorption, as the powder is prone to hygroscopicity.[1][4] Containers should always be tightly sealed after use.[7][8]

  • Light: Keep the powder away from direct sunlight and store in an opaque container if possible.[5][7]

  • Inert Atmosphere: While not always necessary for short-term storage, handling and storing under an inert gas can be a further precaution for long-term stability.[9]

Quantitative Storage Parameters

The following table summarizes the key quantitative parameters for the storage of this compound in both powder and solution form.

ParameterConditionStability/DurationSource(s)
Powder Storage
Standard Temperature15-25°C (Room Temperature)Stable, re-evaluate every 2 years[3][4]
Long-Term Temperature-20°CUp to 3 years[5]
AtmosphereDesiccated (dry)Prevents hygroscopic effects[1][4]
Solution Storage
Temperature2-8°CAt least 6 months[3][10]
SterilizationFiltration (0.2 µm filter)Recommended method[3][10]
Sterilization (Avoid)AutoclavingCauses yellowing and degradation[1][3]

Stability Profile and Degradation

This compound is chemically stable under recommended storage conditions.[6][7] However, the solid powder may develop a slight yellow tint over time, which does not necessarily indicate significant degradation but warrants a re-evaluation of its suitability for the intended application.[3]

The primary concerns regarding stability are:

  • Hygroscopicity: The powder can absorb moisture from the air, leading to clumping. This can affect weighing accuracy and reagent concentration.[4]

  • Degradation in Solution: When prepared as a solution, this compound should not be sterilized by autoclaving. High temperatures can cause the buffer to degrade and turn yellow, although the pH may not change significantly.[1][3] The identity of the yellow breakdown product is unknown.[3]

  • Incompatibilities: this compound should be stored away from strong oxidizing agents and strong acids, as violent reactions can occur.[6][11][12]

Experimental Protocols for Quality Assessment

To ensure the integrity of this compound, particularly after long-term storage or if degradation is suspected, the following quality control tests can be performed.

5.1. Purity Assay by Titration

This protocol determines the purity of the this compound by titrating it with a standardized acid.

  • Objective: To quantify the percentage purity of the this compound powder.

  • Methodology:

    • Accurately weigh approximately 0.5 g of the this compound powder.

    • Dissolve the powder in 50 mL of deionized water.

    • Use a calibrated pH meter for endpoint determination.

    • Titrate the solution with a standardized solution of 0.1 N hydrochloric acid (HCl).

    • Record the volume of HCl required to reach the equivalence point (pKa of MOPS is ~7.2).

    • Calculate the purity based on the molecular weight of this compound (231.2 g/mol ) and the amount of acid consumed.

5.2. Assessment of Water Content (Loss on Drying)

This method quantifies the amount of moisture absorbed by the powder.

  • Objective: To determine the water content of the this compound powder.

  • Methodology:

    • Accurately weigh a sample of the this compound powder into a pre-dried weighing bottle.

    • Heat the sample in a drying oven at 105°C for 3 hours.[2]

    • Cool the sample in a desiccator to room temperature.

    • Reweigh the sample.

    • The percentage loss in weight corresponds to the water content. A typical specification is ≤ 1.0%.[2]

5.3. Spectrophotometric Analysis for Degradation

This protocol is used to detect colored impurities, which can indicate degradation.

  • Objective: To assess the presence of light-absorbing impurities.

  • Methodology:

    • Prepare a 0.1 M solution of this compound in deionized water.[2]

    • Ensure the solution is clear, colorless, and free of particulates.[2]

    • Using a UV-Vis spectrophotometer, measure the absorbance of the solution at 260 nm against a deionized water blank.

    • A low absorbance value (e.g., ≤ 0.03) indicates high purity.[2]

Visual Workflow and Decision Making

The following diagrams illustrate the logical workflow for the proper storage and handling of this compound powder.

Storage_Workflow Figure 1: Storage and Handling Workflow for this compound Powder start Receive this compound check_seal Inspect Container Seal Is it intact? start->check_seal store_powder Store Powder in Designated Area check_seal->store_powder Yes reject Quarantine/Reject Shipment check_seal->reject No storage_conditions Conditions: - 15-25°C - Dry/Desiccated - Dark - Tightly Sealed store_powder->storage_conditions use_powder Need to Prepare Solution? store_powder->use_powder weigh Weigh Powder in Low Humidity Environment use_powder->weigh Yes end_powder Return Powder to Storage use_powder->end_powder No reseal Immediately and Tightly Reseal Container weigh->reseal prepare_solution Prepare Solution with High-Purity Water reseal->prepare_solution prepare_solution->end_powder end_powder->store_powder Re-entry

Caption: Figure 1: Storage and Handling Workflow for this compound Powder

Solution_Handling Figure 2: Preparation and Storage of this compound Solutions start MOPS Solution Prepared sterilize Sterilization Required? start->sterilize filter Filter Sterilize (0.2 µm filter) sterilize->filter Yes storage Store Solution sterilize->storage No no_autoclave Do NOT Autoclave (Risk of Degradation) filter->no_autoclave filter->storage storage_cond Conditions: - 2-8°C - Protected from Light - Labeled with Date storage->storage_cond use_solution Use Solution (Stable for ~6 months) storage->use_solution end End of Use use_solution->end

Caption: Figure 2: Preparation and Storage of this compound Solutions

References

Shelf Life of MOPS Sodium Salt Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and shelf life of 3-(N-morpholino)propanesulfonic acid (MOPS) sodium salt solutions. Understanding the factors that influence the stability of this widely used biological buffer is critical for ensuring the accuracy, reproducibility, and validity of experimental results in research, diagnostics, and pharmaceutical development.

Executive Summary

MOPS sodium salt is a zwitterionic buffer valued for its pKa of 7.2, making it an effective buffer in the physiological pH range of 6.5 to 7.9.[1] However, MOPS solutions are susceptible to degradation, primarily through oxidation and photodegradation, which can alter the pH, introduce interfering impurities, and ultimately compromise experimental outcomes. The most common sign of degradation is the appearance of a yellow or brownish color.[1] Proper preparation, storage, and handling are essential to maximize the shelf life and ensure the performance of this compound solutions. This guide outlines the key factors affecting stability, provides recommended storage conditions and shelf life, details experimental protocols for stability assessment, and illustrates the logical workflow for buffer management.

Factors Influencing the Stability of this compound Solutions

Several environmental and handling factors can accelerate the degradation of this compound solutions. Understanding these factors is the first step in preventing buffer deterioration.

  • Oxidation: Prolonged exposure to air can lead to the oxidation of the morpholine (B109124) ring in the MOPS molecule.[1] This process can be catalyzed by the presence of trace metal ions.

  • Photosensitivity: MOPS is sensitive to light, particularly UV light.[1] Exposure can induce photochemical reactions, leading to the formation of colored degradation products.

  • Elevated Temperature: Storing MOPS solutions at room temperature or higher for extended periods can accelerate the rate of chemical degradation.[1]

  • Contamination: Microbial or chemical contamination can alter the buffer's properties and lead to its breakdown.

  • Autoclaving: MOPS solutions should not be sterilized by autoclaving. The high temperature and pressure will cause rapid degradation, often resulting in a yellow-colored solution.[1] The identity of the yellow breakdown product is not well-defined in the literature. Filter sterilization is the recommended method.

Recommended Storage and Handling

Adherence to proper storage and handling protocols is crucial for extending the shelf life of this compound in both its solid and solution forms.

Table 1: Recommended Storage Conditions and Shelf Life

FormStorage TemperatureLight ExposureContainerRecommended Shelf Life
Solid Powder Room TemperatureStore in the darkTightly sealed, dry containerSeveral years (if stored properly)
Solution 2-8°CProtect from light (e.g., amber bottle or wrapped in foil)Sterile, tightly sealed containerUp to 6 months

Quantitative Assessment of Stability

Table 2: Parameters for Quantitative Stability Assessment of this compound Solutions

ParameterMethodPurposePotential Indication of Degradation
pH Calibrated pH meterTo ensure the buffer retains its intended pH and buffering capacity.Significant deviation from the initial pH value.
Appearance Visual InspectionTo detect physical signs of degradation or contamination.Change in color (yellowing), development of turbidity.
UV-Vis Absorbance SpectrophotometerTo detect the formation of UV-absorbing degradation products.Increased absorbance in the 250-350 nm range compared to a freshly prepared solution.
Concentration of MOPS HPLCTo quantify the amount of intact MOPS remaining in the solution.A decrease in the peak area corresponding to MOPS.
Degradation Products HPLC, LC-MSTo detect and potentially identify and quantify degradation products.Appearance of new peaks in the chromatogram.
Bioburden Sterility Testing (e.g., membrane filtration)To detect microbial contamination.Presence of microbial growth.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound solutions.

Preparation of this compound Solution (Example: 1 M Stock Solution)
  • Materials:

    • This compound (high purity grade)

    • High-purity, nuclease-free water

    • Calibrated pH meter

    • Sterile glassware

    • 0.22 µm sterile filter unit

    • Sterile storage bottles (amber or to be wrapped in foil)

  • Procedure:

    • Weigh out the appropriate amount of this compound for the desired concentration and volume.

    • In a sterile beaker, dissolve the this compound in approximately 80% of the final volume of high-purity water.

    • Stir gently with a sterile magnetic stir bar until fully dissolved.

    • Adjust the pH to the desired value using concentrated HCl or NaOH, if necessary. Note that the pH of a 0.1 M this compound solution is typically between 9.5 and 10.5. To prepare a buffer at a physiological pH, MOPS free acid and this compound can be blended, or MOPS free acid can be titrated with NaOH.

    • Bring the solution to the final volume with high-purity water.

    • Verify the final pH.

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile, light-protected storage bottle.

    • Label the bottle with the solution name, concentration, preparation date, and expiry date (e.g., 6 months from preparation).

    • Store at 2-8°C.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
  • Objective: To separate and quantify MOPS from potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare a standard solution of high-purity this compound at a known concentration.

    • Prepare the sample of the MOPS solution under investigation, diluting if necessary to be within the linear range of the method.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time and peak area of pure MOPS.

    • Inject the test sample.

    • Analyze the chromatogram for the appearance of new peaks (degradation products) and any decrease in the peak area of the MOPS peak.

Spectrophotometric Analysis for Yellowing
  • Objective: To quantitatively assess the yellowing of the MOPS solution.

  • Instrumentation:

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Set the spectrophotometer to scan a wavelength range of 220-400 nm.

    • Use a freshly prepared, high-purity this compound solution at the same concentration as the test sample as a blank to zero the instrument.

    • Measure the absorbance of the aged MOPS solution across the specified wavelength range.

    • An increase in absorbance, particularly between 250 nm and 350 nm, indicates the presence of colored degradation products.

Visualizations

Logical Workflow for this compound Solution Management```dot

MOPS_Workflow cluster_prep Preparation cluster_storage Storage cluster_assessment Stability Assessment cluster_decision Decision cluster_outcome Outcome prep1 Weigh high-purity This compound prep2 Dissolve in high-purity water prep1->prep2 prep3 Adjust pH (if necessary) prep2->prep3 prep4 Bring to final volume prep3->prep4 prep5 Filter sterilize (0.22 µm) prep4->prep5 storage Store at 2-8°C Protect from light prep5->storage assess1 Visual Inspection (Color, Turbidity) storage->assess1 assess2 pH Measurement assess1->assess2 assess3 UV-Vis Scan (Optional) assess2->assess3 assess4 HPLC Analysis (For critical applications) assess3->assess4 decision Within Specification? assess4->decision use Use in Experiment decision->use Yes discard Discard Solution decision->discard No

Caption: Key environmental factors that contribute to the degradation of this compound solutions.

Conclusion

The stability of this compound solutions is paramount for the integrity of a wide range of scientific applications. While a definitive shelf life can be application-dependent, adherence to the storage guidelines of 2-8°C and protection from light can generally ensure stability for up to six months. The primary indicators of degradation are a change in color to yellow, increased turbidity, and a shift in pH. For critical applications, it is strongly recommended that researchers and drug development professionals perform their own stability studies using the analytical methods outlined in this guide to establish an appropriate shelf life for their specific formulation and storage conditions. By implementing a robust buffer management strategy, the risks of compromised experiments due to buffer degradation can be significantly minimized.

References

An In-depth Technical Guide to MOPS Free Acid and MOPS Sodium Salt: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological and biochemical research, the selection of an appropriate buffering agent is a cornerstone of experimental success, ensuring the stability and functionality of sensitive macromolecules. 3-(N-morpholino)propanesulfonic acid, or MOPS, stands out as a versatile zwitterionic buffer, a member of the "Good's buffers" series. Its utility is underscored by a pKa of 7.20 at 25°C, which provides a robust buffering capacity within the physiologically relevant pH range of 6.5 to 7.9.[1][2] This guide offers a comprehensive technical comparison between the two commonly available forms of MOPS: the free acid and the sodium salt. It aims to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in their experimental designs.

Core Chemical and Physical Properties

The foundational differences between MOPS free acid and its sodium salt lie in their chemical and physical properties. While both are effective buffering agents, their molecular weight, solubility, and the pH of their unbuffered solutions differ significantly. These distinctions are crucial when preparing stock solutions and final working buffers.

PropertyMOPS Free AcidMOPS Sodium Salt
Chemical Formula C₇H₁₅NO₄S[3]C₇H₁₄NNaO₄S[4]
Molecular Weight 209.3 g/mol [3][5]231.2 g/mol [4][6]
CAS Number 1132-61-2[2][5]71119-22-7[2][6]
pKa (at 25°C) 7.20[1][7]7.0 - 7.4[4]
Effective Buffering Range 6.5 - 7.9[5][7]6.5 - 7.9[8][9]
ΔpKa/°C -0.013[1]-0.013 to -0.015[6]
Solubility in Water High, approx. 33% w/w[6][10]Soluble in water[4]
pH of 0.1 M Solution Approx. 2.5 - 4.0[6][10]Approx. 10.0 - 11.0[4]

Buffer Preparation: The Critical Difference of Ionic Strength

The choice between MOPS free acid and this compound becomes most pertinent during buffer preparation, as the method of pH adjustment directly impacts the final ionic strength of the solution. This is a critical parameter in many biological assays, influencing protein stability, enzyme kinetics, and molecular interactions.

A MOPS buffer can be prepared in several ways:

  • Titrating MOPS Free Acid: Dissolving MOPS free acid and adjusting the pH to the desired level with a strong base, typically sodium hydroxide (B78521) (NaOH).

  • Titrating this compound: Dissolving this compound and adjusting the pH downwards with a strong acid, such as hydrochloric acid (HCl).[6][11]

  • Mixing Equimolar Solutions: Combining solutions of MOPS free acid and this compound to achieve the target pH.[6][11]

The key distinction arises between methods 1 and 2. When titrating this compound with HCl, a salt (NaCl) is formed as a byproduct, which significantly increases the ionic strength of the final buffer solution.[6][11] In contrast, titrating MOPS free acid with NaOH introduces only the necessary sodium counter-ions to form the conjugate base, resulting in a lower final ionic strength.

For applications sensitive to high salt concentrations, such as certain enzymatic assays or protein crystallization studies, using MOPS free acid and titrating with NaOH is the preferred method.

Choosing the Right MOPS Form start Start: Need to prepare a MOPS buffer ionic_strength Is the experiment sensitive to ionic strength? start->ionic_strength low_ionic Requirement: Low/Controlled Ionic Strength ionic_strength->low_ionic Yes high_ionic Requirement: Ionic strength is not a primary concern or will be adjusted with other salts ionic_strength->high_ionic No use_free_acid Use MOPS Free Acid and titrate with NaOH low_ionic->use_free_acid use_sodium_salt Use this compound and titrate with HCl (convenient but adds NaCl) high_ionic->use_sodium_salt

Decision workflow for selecting the appropriate MOPS form.

The Impact of Counter-Ions on Biological Systems

The identity and concentration of ions in a buffer can influence the stability and activity of proteins and enzymes, a phenomenon broadly described by the Hofmeister series.[2] This series ranks ions based on their ability to stabilize or destabilize protein structures. While sodium (Na⁺) and chloride (Cl⁻) ions are common in biological systems and generally considered to have moderate effects, their concentration is a key factor. The additional NaCl generated when titrating this compound with HCl can be a confounding variable in sensitive experiments. Therefore, understanding the complete ionic composition of your buffer is essential for data reproducibility.

Buffering Mechanism of MOPS cluster_0 Addition of Acid (H+) cluster_1 Addition of Base (OH-) H_plus H+ MOPS_base MOPS (Base Form) H_plus->MOPS_base Protonation MOPS_acid MOPS-H+ (Acid Form) MOPS_base->MOPS_acid OH_minus OH- MOPS_acid->OH_minus Deprotonation

MOPS buffer maintains pH by accepting or donating protons.

Detailed Experimental Protocols

The choice between MOPS free acid and sodium salt is reflected in the specifics of buffer preparation for various common laboratory procedures.

RNA Denaturing Agarose (B213101) Gel Electrophoresis

MOPS is the recommended buffer for denaturing formaldehyde (B43269) agarose gels for RNA analysis because it maintains a stable pH in the presence of formaldehyde.[12]

Experimental Protocol: Preparation of 10X MOPS Running Buffer

  • Materials:

  • Procedure:

    • In a nuclease-free container, dissolve 41.86 g of MOPS (free acid) in approximately 800 mL of nuclease-free water.

    • Add 4.1 g of sodium acetate and 3.72 g of EDTA. Stir until fully dissolved.

    • Adjust the pH to 7.0 using a 10 N NaOH solution.[12]

    • Bring the final volume to 1 liter with nuclease-free water.

    • Sterilize the solution by filtration through a 0.22 µm filter. Do not autoclave, as MOPS can degrade and turn yellow.[13]

    • Store the 10X buffer at room temperature, protected from light.

Workflow for RNA Electrophoresis prep_buffer Prepare 10X MOPS Buffer prep_gel Prepare Denaturing Agarose Gel (with 1X MOPS and Formaldehyde) prep_buffer->prep_gel electrophoresis Load Samples and Run Gel in 1X MOPS Buffer prep_gel->electrophoresis prep_sample Prepare RNA Samples (with loading dye, formamide, formaldehyde) denature_sample Heat Samples (65-70°C) and Chill on Ice prep_sample->denature_sample denature_sample->electrophoresis visualize Visualize RNA Bands (e.g., Ethidium Bromide Staining) electrophoresis->visualize

Workflow for RNA electrophoresis using a denaturing agarose gel.
Protein Purification using Ion Exchange Chromatography

In ion exchange chromatography, both pH and ionic strength are critical for protein binding and elution. Using MOPS free acid allows for precise control over the ionic strength of the buffers.

Experimental Protocol: Anion Exchange Chromatography

  • Materials:

    • MOPS (free acid)

    • Sodium Chloride (NaCl)

    • Deionized water

    • 10 N NaOH for pH adjustment

  • Buffer Preparation:

    • Binding Buffer (Buffer A): 20 mM MOPS, pH 7.5

      • Dissolve 4.19 g of MOPS (free acid) in ~900 mL of deionized water.

      • Adjust pH to 7.5 with 10 N NaOH.

      • Bring volume to 1 L with deionized water and filter sterilize.

    • Elution Buffer (Buffer B): 20 mM MOPS, 1 M NaCl, pH 7.5

      • Dissolve 4.19 g of MOPS (free acid) and 58.44 g of NaCl in ~900 mL of deionized water.

      • Adjust pH to 7.5 with 10 N NaOH.

      • Bring volume to 1 L with deionized water and filter sterilize.

  • Methodology:

    • Equilibrate the anion exchange column with 5-10 column volumes (CV) of Buffer A.

    • Load the protein sample (dialyzed into Buffer A) onto the column.

    • Wash the column with 5-10 CV of Buffer A to remove unbound proteins.

    • Elute the bound protein using a linear gradient of 0-100% Buffer B.[1]

Mammalian Cell Culture

MOPS can be used as a supplementary buffer in cell culture media, especially in systems without CO₂ control or for cells sensitive to pH fluctuations. However, it is crucial to note that MOPS can be toxic to some cell lines at concentrations above 20 mM.[5][14]

Experimental Protocol: Supplementing Medium with MOPS

  • Materials:

    • MOPS (free acid)

    • Nuclease-free water

    • 10 N NaOH

    • Sterile filtration unit (0.22 µm)

    • Basal cell culture medium (e.g., DMEM)

  • Procedure for 1 M MOPS Stock Solution (pH 7.4):

    • Weigh 209.3 g of MOPS (free acid) and dissolve in ~800 mL of nuclease-free water.[15]

    • Slowly adjust the pH to 7.4 with 10 N NaOH.[15]

    • Bring the final volume to 1 L with nuclease-free water.

    • Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile bottle.[15] Store at 4°C.

  • Supplementing Medium:

    • To prepare a medium with a final concentration of 20 mM MOPS, add 20 mL of the sterile 1 M MOPS stock solution to 980 mL of your basal medium.

    • The final MOPS-supplemented medium is ready for use.

Summary and Recommendations

The selection between MOPS free acid and this compound is not merely a matter of convenience but a critical decision that can impact experimental outcomes.

FeatureMOPS Free AcidThis compoundRecommendation
Buffer Preparation Requires addition of a strong base (e.g., NaOH) to reach desired pH.Requires addition of a strong acid (e.g., HCl) to reach desired pH.Free acid offers more control over the final ionic composition.
Ionic Strength Results in a lower final ionic strength.Results in a higher final ionic strength due to the formation of NaCl.[6][11]Use free acid for experiments sensitive to ionic strength (e.g., enzyme kinetics, ion exchange chromatography).
Convenience May require more pH adjustment.Can be more convenient if the target pH is close to the pKa, requiring less acid.Sodium salt may be suitable for applications where ionic strength is not a concern or is intentionally high.
Cost Often less expensive per mole of MOPS.Can be more expensive.For large volume buffer preparations, the free acid is typically more economical.

References

Methodological & Application

Application Note and Protocol: Preparation of 10x MOPS Running Buffer for RNA Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Denaturing agarose (B213101) gel electrophoresis is a critical technique for the analysis of RNA integrity, size, and quantity.[1] A key component of this method is the use of a reliable buffer system that can maintain a stable pH, especially in the presence of denaturing agents like formaldehyde. MOPS (3-(N-morpholino)propanesulfonic acid) buffer is the standard choice for this application due to its pKa of around 7.2 at 25°C, which is ideal for maintaining a near-neutral pH environment suitable for RNA electrophoresis.[2] This document provides a comprehensive protocol for the preparation of a 10x MOPS running buffer, intended for researchers, scientists, and drug development professionals. Adherence to this protocol is crucial for achieving reproducible and high-quality results in RNA analysis.

Data Presentation

The following tables summarize the quantitative data for the preparation of 10x MOPS buffer and its application in RNA electrophoresis.

Table 1: Composition of 10x MOPS Running Buffer (to prepare 1 Liter)

ComponentFinal Concentration (10X)Amount for 1 LiterMolecular Weight ( g/mol )
MOPS (free acid)0.2 M41.85 g209.26
Sodium Acetate (anhydrous)0.05 M4.1 g82.03
EDTA, disodium (B8443419) salt, dihydrate0.01 M3.72 g372.24
DEPC-treated Water-to 1 L-
Final pH 7.0 --

Note: It is crucial to use RNase-free reagents and DEPC-treated water to prevent RNA degradation.

Table 2: Composition of 1X MOPS Running Buffer

ComponentFinal Concentration (1X)
MOPS0.02 M
Sodium Acetate0.005 M
EDTA0.001 M
pH 7.0

Table 3: Example Preparation of a 1.2% Denaturing Agarose Gel (100 mL)

ComponentAmountFinal Concentration
Agarose1.2 g1.2% (w/v)
10X MOPS Buffer10 mL1X
37% Formaldehyde18 mL2.2 M
DEPC-treated Water72 mL-

Experimental Protocols

This section provides a detailed methodology for the preparation of 10x MOPS running buffer.

Materials and Equipment:

  • MOPS (free acid)

  • Sodium Acetate (anhydrous)

  • EDTA, disodium salt, dihydrate

  • DEPC-treated water

  • Sodium Hydroxide (B78521) (NaOH) solution for pH adjustment

  • Beaker or conical flask (1 L or larger)

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm sterile filter unit

  • Sterile storage bottles

Protocol for Preparing 1 L of 10x MOPS Running Buffer:

  • Prepare a clean workspace: To prevent RNase contamination, clean the bench and all equipment with an appropriate RNase decontamination solution. Use DEPC-treated water for all aqueous solutions.

  • Dissolve the reagents: In a beaker or conical flask, add approximately 800 mL of DEPC-treated water.[3][4]

  • Add 41.85 g of MOPS (free acid) to the water.[4][5]

  • Add 4.1 g of Sodium Acetate (anhydrous).[4][5]

  • Add 3.72 g of EDTA, disodium salt, dihydrate.[3][5]

  • Mix thoroughly: Place the beaker on a magnetic stirrer and stir until all the components are completely dissolved.

  • Adjust the pH: Calibrate the pH meter and adjust the pH of the solution to 7.0 using a sodium hydroxide (NaOH) solution.[3][6] This step is critical for the buffer's performance.

  • Bring to final volume: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add DEPC-treated water to bring the final volume to 1 liter.[3][5]

  • Sterilization: Sterilize the 10x MOPS buffer by filtering it through a 0.22 µm sterile filter unit.[1][4][6] Do not autoclave the MOPS buffer, as it can degrade and turn yellow, which may compromise the integrity of the RNA samples. [5][6]

  • Storage: Store the sterilized 10x MOPS buffer in a sterile, light-protected container at room temperature.[5][7] The buffer is stable for several months. If the buffer turns yellow over time, it should be discarded and a fresh solution prepared.[5][6]

Workflow Diagram

G cluster_start Preparation Start cluster_dissolution Reagent Dissolution cluster_adjustment pH and Volume Adjustment cluster_finalization Final Steps start Start: Gather RNase-free reagents and equipment dissolve_mops Add 41.85g MOPS to 800mL DEPC-treated water start->dissolve_mops dissolve_naoac Add 4.1g Sodium Acetate dissolve_mops->dissolve_naoac dissolve_edta Add 3.72g EDTA dissolve_naoac->dissolve_edta mix Stir until fully dissolved dissolve_edta->mix adjust_ph Adjust pH to 7.0 with NaOH mix->adjust_ph adjust_volume Bring volume to 1L with DEPC-treated water adjust_ph->adjust_volume sterilize Sterilize by filtration (0.22µm filter) adjust_volume->sterilize store Store in a light-protected container at room temperature sterilize->store end End: 10x MOPS Buffer Ready for Use store->end

Caption: Workflow for the preparation of 10X MOPS buffer.

References

Application Notes and Protocols for Utilizing MOPS Sodium Salt in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is paramount for the successful in vitro cultivation of mammalian cells. Cellular processes, including proliferation, metabolism, and viability, are highly sensitive to fluctuations in pH. While the bicarbonate-carbon dioxide (CO2) buffering system is the most common method for pH control in cell culture, it is dependent on a controlled CO2 environment. The use of a non-volatile, zwitterionic buffer such as 3-(N-morpholino)propanesulfonic acid (MOPS) sodium salt offers a robust alternative for maintaining pH stability, particularly in applications where a CO2-independent buffering system is advantageous. With a pKa of 7.2 at 25°C, MOPS provides excellent buffering capacity within the optimal physiological pH range of 6.5 to 7.9 for most mammalian cell lines.[1]

This document provides detailed application notes, protocols, and quantitative data for the effective use of MOPS sodium salt in mammalian cell culture media.

Physicochemical Properties and Key Considerations

A thorough understanding of the physicochemical properties of this compound is essential for its proper application in cell culture.

PropertyValue
Full Chemical Name 3-(N-morpholino)propanesulfonic acid, sodium salt
Molecular Weight 231.25 g/mol
pKa (at 25°C) 7.2
Effective pH Range 6.5 - 7.9[1]
Recommended Working Concentration 10-20 mM
Toxicity Can be toxic to some cell lines at concentrations >20 mM.[1]

Advantages of using this compound:

  • CO2-Independent Buffering: Maintains stable pH in incubators without CO2 control or during prolonged handling of cells outside of a CO2 incubator.

  • Zwitterionic Nature: Minimizes interactions with metal ions.

  • Broad Applicability: Can be used in media for various mammalian, yeast, and bacterial cells.[1]

Disadvantages and Considerations:

  • Potential Cytotoxicity: Concentrations exceeding 20 mM can be detrimental to some cell lines.[1] It is crucial to determine the optimal, non-toxic concentration for each specific cell line and application.

  • Interaction with DNA: MOPS may interact with and form complexes with DNA.

  • Not Autoclavable: MOPS solutions should be sterilized by filtration (0.22 µm pore size) as autoclaving can lead to the formation of cytotoxic degradation products.

Quantitative Data: this compound in Mammalian Cell Culture

The selection of an appropriate buffering agent and its concentration can significantly impact experimental outcomes. The following tables summarize the effects of this compound on cell viability and provide a comparison with another commonly used zwitterionic buffer, HEPES.

Table 1: Effect of this compound Concentration on Keratinocyte Viability

Cell LineMOPS Concentration (mM)ObservationReference
Keratinocytes> 20Significant decrease in cell viability--INVALID-LINK--
General Mammalian Cells< 20Generally considered safe and effective for maintaining pH--INVALID-LINK--

Table 2: Comparative Viability of Keratinocytes in MOPS and HEPES Buffered Media

Cell LineBuffer in RPMI MediumIncubation TimeCell Viability (%)Reference
NOK (Normal Oral Keratinocytes)164 mM MOPS12 hours~20%--INVALID-LINK--
HaCat (Human Keratinocyte Cell Line)164 mM MOPS12 hours~20%--INVALID-LINK--
NOK (Normal Oral Keratinocytes)25 mM HEPES12 hours~100%--INVALID-LINK--
HaCat (Human Keratinocyte Cell Line)25 mM HEPES12 hours~100%--INVALID-LINK--

Note: The high concentration of MOPS (164 mM) used in this particular study is well above the generally recommended range and demonstrates the importance of optimizing the buffer concentration.

Experimental Protocols

Protocol 1: Preparation of MOPS-Supplemented Cell Culture Medium

This protocol describes the preparation of a complete cell culture medium supplemented with this compound.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound powder

  • Sterile, deionized water

  • 1 M NaOH or 1 M HCl for pH adjustment

  • Sterile filtration unit (0.22 µm pore size)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

Procedure:

  • Prepare a MOPS Stock Solution (e.g., 1 M):

    • In a sterile container, dissolve the appropriate amount of this compound in sterile, deionized water to create a 1 M stock solution.

    • Adjust the pH of the stock solution to the desired value (e.g., 7.4) using 1 M NaOH or 1 M HCl.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Store the stock solution at 4°C, protected from light.

  • Prepare the Complete MOPS-Supplemented Medium:

    • In a sterile container, add the desired volume of basal cell culture medium.

    • Add the MOPS stock solution to the desired final concentration (typically 10-20 mM).

    • Add FBS to the desired final concentration (e.g., 10%).

    • Add Penicillin-Streptomycin to a 1X final concentration.

    • If necessary, check and adjust the final pH of the medium to the desired value (e.g., 7.2-7.4) using 1 M NaOH or 1 M HCl.

    • Bring the medium to the final volume with sterile deionized water if necessary.

    • Store the complete MOPS-supplemented medium at 4°C, protected from light.

cluster_0 Preparation of MOPS Stock Solution cluster_1 Preparation of Complete Medium Dissolve MOPS Dissolve this compound in Sterile Water Adjust pH_stock Adjust pH to 7.4 Dissolve MOPS->Adjust pH_stock Filter Sterilize_stock Filter Sterilize (0.22 µm) Adjust pH_stock->Filter Sterilize_stock Store Stock Store at 4°C Filter Sterilize_stock->Store Stock Basal Medium Start with Basal Medium Add MOPS Add MOPS Stock Solution (10-20 mM final) Basal Medium->Add MOPS Add Supplements Add FBS and Penicillin-Streptomycin Add MOPS->Add Supplements Adjust pH_final Check and Adjust Final pH Add Supplements->Adjust pH_final Final Volume Bring to Final Volume Adjust pH_final->Final Volume Store Medium Store at 4°C Final Volume->Store Medium

Workflow for preparing MOPS-supplemented cell culture medium.

Protocol 2: Mammalian Cell Passaging Using MOPS-Buffered Saline

This protocol outlines the use of a MOPS-buffered saline (MBS) solution for washing and resuspending cells during the passaging process to maintain pH stability.

Materials:

  • Confluent flask of mammalian cells

  • MOPS-Buffered Saline (MBS): 20 mM MOPS, 150 mM NaCl, pH 7.4, sterile-filtered

  • Trypsin-EDTA solution

  • MOPS-supplemented complete culture medium (from Protocol 1)

  • Sterile serological pipettes and centrifuge tubes

Procedure:

  • Aspirate the spent culture medium from the confluent cell flask.

  • Wash the cell monolayer once with 5-10 mL of sterile MBS to remove any residual serum.

  • Aspirate the MBS.

  • Add 1-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.

  • Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.

  • Add 5-10 mL of pre-warmed MOPS-supplemented complete culture medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of fresh, pre-warmed MOPS-supplemented complete culture medium.

  • Determine the cell concentration and seed new culture flasks at the desired density.

  • Incubate the new flasks at 37°C in a humidified atmosphere.

Start Confluent Cells Aspirate_Medium Aspirate Spent Medium Start->Aspirate_Medium Wash_MBS Wash with MOPS-Buffered Saline (MBS) Aspirate_Medium->Wash_MBS Aspirate_MBS Aspirate MBS Wash_MBS->Aspirate_MBS Add_Trypsin Add Trypsin-EDTA Aspirate_MBS->Add_Trypsin Incubate Incubate at 37°C Add_Trypsin->Incubate Inactivate_Trypsin Inactivate Trypsin with MOPS-supplemented Medium Incubate->Inactivate_Trypsin Resuspend_Cells Create Single-Cell Suspension Inactivate_Trypsin->Resuspend_Cells Centrifuge Centrifuge at 200 x g Resuspend_Cells->Centrifuge Resuspend_Pellet Resuspend Pellet in Fresh Medium Centrifuge->Resuspend_Pellet Seed_New_Flasks Seed New Culture Flasks Resuspend_Pellet->Seed_New_Flasks Incubate_New Incubate at 37°C Seed_New_Flasks->Incubate_New

Workflow for mammalian cell passaging using MOPS-buffered saline.

Protocol 3: Cryopreservation of Mammalian Cells Using a MOPS-Containing Medium

This protocol details the preparation and use of a cryopreservation medium containing MOPS to maintain pH stability during the freezing process.

Materials:

  • Healthy, log-phase mammalian cells

  • MOPS-supplemented complete culture medium (from Protocol 1)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile cryogenic vials

  • Controlled-rate freezing container

Procedure:

  • Prepare the cryopreservation medium: 90% MOPS-supplemented complete culture medium and 10% DMSO. Keep the medium on ice.

  • Harvest the cells as described in the passaging protocol (Protocol 2, steps 1-9).

  • Resuspend the cell pellet in a small volume of cold cryopreservation medium to achieve a final concentration of 1-5 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.

  • Place the cryogenic vials into a controlled-rate freezing container.

  • Place the container at -80°C for at least 4 hours to allow for gradual cooling (approximately -1°C/minute).

  • For long-term storage, transfer the vials to a liquid nitrogen freezer.

Signaling Pathways and pH Regulation

The maintenance of a stable intracellular pH (pHi) is critical for the proper function of numerous signaling pathways that regulate cell proliferation, survival, and metabolism. While MOPS primarily acts as an extracellular buffer, by stabilizing the pH of the culture medium, it helps to maintain a stable pHi. Fluctuations in pHi have been shown to impact key signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.

For instance, intracellular acidification can lead to a decrease in the activity of the Na+/H+ exchanger, which in turn can affect downstream signaling. Conversely, a stable and optimal pHi, supported by a robust extracellular buffering system like MOPS, can contribute to the consistent activation of pro-survival pathways like the PI3K/Akt pathway, which is often sensitive to cellular stress, including pH fluctuations.

cluster_0 Extracellular Environment cluster_1 Intracellular Environment MOPS This compound (in culture medium) pHi Stable Intracellular pH (pHi) MOPS->pHi Maintains stable extracellular pH, which supports stable pHi MAPK_ERK MAPK/ERK Pathway pHi->MAPK_ERK modulates PI3K_Akt PI3K/Akt Pathway pHi->PI3K_Akt modulates Proliferation Cell Proliferation MAPK_ERK->Proliferation Survival Cell Survival PI3K_Akt->Survival

Influence of MOPS on intracellular signaling pathways.

Conclusion

This compound is a valuable tool for maintaining pH stability in a variety of mammalian cell culture applications. Its CO2-independent buffering capacity makes it particularly useful for experiments conducted outside of a CO2 incubator. However, researchers must carefully optimize the concentration of MOPS for their specific cell line to avoid potential cytotoxicity. By following the detailed protocols and considering the quantitative data presented in these application notes, scientists and drug development professionals can effectively integrate this compound into their workflows to enhance the reproducibility and reliability of their cell culture experiments.

References

Application Notes and Protocols for Optimal MOPS Buffer Concentration in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer widely utilized in biological and biochemical research, particularly in protein purification. Its pKa of approximately 7.2 at 25°C makes it an excellent choice for maintaining a stable pH within the physiological range of 6.5 to 7.9. This characteristic is critical for preserving the structural integrity and biological activity of proteins throughout the various stages of purification. MOPS is considered a "Good's" buffer due to its minimal reactivity, low UV absorbance, and high solubility in water. A significant advantage of MOPS is its negligible interaction with most metal ions, rendering it a suitable non-coordinating buffer in solutions containing metal ions, a common scenario in the purification of certain metalloproteins.

This document provides detailed application notes, protocols, and quantitative data to guide researchers in selecting the optimal MOPS buffer concentration for various protein purification techniques.

Data Presentation: MOPS Buffer Concentration Recommendations

The optimal concentration of MOPS buffer is protein-specific and should be determined empirically. However, the following tables provide general guidelines and specific examples for various protein purification applications.

Table 1: General Concentration Ranges of MOPS Buffer for Protein Purification

ApplicationTypical MOPS Concentration (mM)Key Considerations
Cell Lysis & Protein Extraction10 - 100Optimize based on target protein characteristics and extraction system.
Affinity Chromatography (AC)50Higher concentration provides stronger buffering capacity.
Ion Exchange Chromatography (IEX)20 - 50Lower concentrations are often used due to the influence of ionic strength on protein binding.
Size Exclusion Chromatography (SEC)20 - 50Ensures stable pH and ionic strength for effective separation based on size.
Protein StorageVariesLow ionic strength of MOPS helps prevent aggregation and degradation.

Table 2: Effect of MOPS Concentration on Protein Stability and Enzyme Activity

Protein/EnzymeMOPS ConcentrationObservationReference
Hypothetical Protein10 mMMelting Temperature (Tm) = 52.1 °C
25 mMMelting Temperature (Tm) = 54.5 °C
50 mMMelting Temperature (Tm) = 56.8 °C
100 mMMelting Temperature (Tm) = 56.2 °C
200 mMMelting Temperature (Tm) = 53.9 °C
Monoclonal AntibodyNot specifiedIncreased midpoint of inflection values compared to phosphate (B84403) and citrate (B86180) buffers, indicating enhanced stability.
LCC (Polyester Hydrolase)0.2 MNo significant difference in maximum initial hydrolysis rates compared to sodium phosphate buffer.
1 M>90% decrease in activity compared to 0.1 M.

Note: The data for the hypothetical protein is for illustrative purposes only. The optimal MOPS concentration and resulting Tm will vary depending on the specific protein and other experimental conditions.

Experimental Protocols

Accurate preparation of MOPS buffer is crucial for reproducible results. The pH of MOPS buffer is temperature-dependent, so it is essential to adjust the pH at the intended experimental temperature.

Protocol 1: Preparation of 1 M MOPS Stock Solution, pH 7.2

Materials:

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Deionized water (ddH₂O)

  • 10 M Sodium Hydroxide (NaOH)

  • 10 M Hydrochloric Acid (HCl)

  • Stir plate and stir bar

  • pH meter

  • Graduated cylinder

  • 0.22 µm filter sterilization unit

Procedure:

  • Weigh out the appropriate amount of MOPS powder to prepare a 1 M solution.

  • Add the MOPS powder to a beaker containing approximately 80% of the final desired volume of ddH₂O.

  • Stir the solution until the MOPS is completely dissolved.

  • Adjust the pH of the solution to 7.2 using 10 M NaOH. Use 10 M HCl for fine adjustments if the pH overshoots.

  • Transfer the solution to a 1 L graduated cylinder and add ddH₂O to a final volume of 1 L.

  • Sterilize the buffer by passing it through a 0.22 µm filter.

  • Store the stock solution at 4°C.

Protocol 2: Affinity Chromatography (His-tagged Protein) using MOPS Buffer

This protocol is designed for the purification of histidine-tagged recombinant proteins using Ni-NTA affinity chromatography.

Buffers:

  • Lysis/Binding Buffer: 50 mM MOPS, pH 7.4, 300 mM NaCl, 10 mM Imidazole

  • Wash Buffer: 50 mM MOPS, pH 7.4, 300 mM NaCl, 20 mM Imidazole

  • Elution Buffer: 50 mM MOPS, pH 7.4, 300 mM NaCl, 250 mM Imidazole

Methodology:

  • Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Lysis/Binding Buffer.

  • Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the equilibrated column.

  • Washing: Wash the column with 5-10 CV of Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound protein with 5-10 CV of Elution Buffer.

  • Fraction Collection: Collect fractions and analyze for the presence of the target protein using SDS-PAGE and a protein concentration assay.

Protocol 3: Anion Exchange Chromatography (AEX) using MOPS Buffer

This protocol is for the separation of proteins based on their net negative charge at a pH above their isoelectric point (pI).

Buffers:

  • Equilibration/Wash Buffer (Buffer A): 20 mM MOPS, pH 7.5

  • Elution Buffer (Buffer B): 20 mM MOPS, pH 7.5, 1 M NaCl

Methodology:

  • Column Equilibration: Equilibrate the anion exchange column with 5-10 CV of Buffer A.

  • Sample Loading: Load the protein sample, previously dialyzed or buffer-exchanged into Buffer A, onto the column.

  • Washing: Wash the column with 5-10 CV of Buffer A to remove unbound proteins.

  • Elution: Elute the bound protein using a linear gradient of 0-100% Buffer B over 20 CV. Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions and analyze for the presence of the target protein.

Protocol 4: Size Exclusion Chromatography (SEC) using MOPS Buffer

This protocol separates proteins based on their hydrodynamic radius.

Buffer:

  • Running Buffer: 20 mM MOPS, pH 7.2, 150 mM NaCl

Methodology:

  • Column Equilibration: Equilibrate the size exclusion column with at least 2 CV of Running Buffer.

  • Sample Preparation: Concentrate the protein sample to a small volume (typically 0.5-2% of the total column volume).

  • Sample Injection: Inject the concentrated protein sample onto the column.

  • Isocratic Elution: Elute the proteins with the Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and analyze for the presence of the target protein.

Mandatory Visualization

ProteinPurificationWorkflow CellCulture Cell Culture / Expression CellLysis Cell Lysis (e.g., 50 mM MOPS, pH 7.4) CellCulture->CellLysis Clarification Clarification (Centrifugation/Filtration) CellLysis->Clarification AffinityChrom Affinity Chromatography (e.g., 50 mM MOPS, pH 7.4) Clarification->AffinityChrom IonExchange Ion Exchange Chromatography (e.g., 20 mM MOPS, pH 7.5) AffinityChrom->IonExchange Optional Polishing Step FinalProduct Purified Protein AffinityChrom->FinalProduct SizeExclusion Size Exclusion Chromatography (e.g., 20 mM MOPS, pH 7.2) IonExchange->SizeExclusion Optional Polishing Step SizeExclusion->FinalProduct

Caption: General protein purification workflow indicating stages where MOPS buffer is commonly used.

Conclusion

MOPS buffer is a versatile and effective buffering agent for a wide array of protein purification applications. Its favorable pKa, low metal ion binding capacity, and compatibility with various chromatography resins make it a valuable tool for researchers. While the provided concentration ranges and protocols serve as a strong starting point, it is crucial to empirically determine the optimal MOPS concentration for each specific protein and purification scheme to maximize yield, purity, and biological activity.

Application Notes and Protocols for MO.P.S Buffer in Denaturing Agarose Gel Electrophoresis of RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Denaturing agarose (B213101) gel electrophoresis is a cornerstone technique for the analysis of ribonucleic acid (RNA), providing critical information on RNA quality, integrity, and size.[1][2][3] The use of a robust buffering system is paramount to prevent RNA degradation and ensure accurate, reproducible results.[1] MOPS (3-(N-morpholino)propanesulfonic acid) buffer is the gold standard for this application due to its optimal buffering range and ability to maintain RNA integrity in the presence of denaturing agents like formaldehyde (B43269).[1][4]

Application Notes

MOPS buffer offers several key advantages for denaturing RNA agarose gel electrophoresis:

  • Optimal pH Maintenance: With a pKa of 7.2, MOPS effectively maintains a pH between 6.5 and 7.9, a range crucial for preventing RNA hydrolysis which can occur at more alkaline pH.[1][4]

  • Preservation of RNA Integrity: By providing a stable, near-neutral pH environment, MOPS buffer minimizes the risk of RNA degradation throughout the electrophoresis process, leading to sharper bands and more reliable analysis.[1][4]

  • Compatibility with Formaldehyde: MOPS is fully compatible with formaldehyde, the denaturing agent required to eliminate RNA secondary structures and ensure migration is proportional to molecular weight.[1][5]

  • Enhanced Resolution: The consistent pH and appropriate ionic strength of MOPS buffer contribute to improved resolution of RNA bands, facilitating clearer separation of different RNA species.[1]

Experimental Protocols

I. Preparation of 10X MOPS Buffer

A 10X concentrated stock of MOPS buffer is prepared and can be stored for future use. This stock is then diluted to 1X for preparing the gel and as the running buffer.

Table 1: Composition of 10X and 1X MOPS Buffer

Component10X Concentration1X ConcentrationAmount for 1L of 10X Stock
MOPS (free acid)0.2 M0.02 M41.86 g
Sodium Acetate (B1210297)0.05 M0.005 M4.1 g (anhydrous)
EDTA0.01 M0.001 M20 mL of 0.5 M EDTA, pH 8.0

Protocol:

  • In an RNase-free container, dissolve 41.86 g of MOPS (free acid) and 4.1 g of sodium acetate in 800 mL of DEPC-treated water.[1][6]

  • Add 20 mL of 0.5 M EDTA (pH 8.0).[1][6]

  • Adjust the pH to 7.0 with 10 N NaOH.[1][6]

  • Bring the final volume to 1 liter with DEPC-treated water.[1][6]

  • Sterilize the solution by filtration through a 0.22 µm filter. Do not autoclave , as this can cause the buffer to yellow and compromise its integrity.[1][6]

  • Store the 10X MOPS buffer protected from light.[6][7]

II. Preparation of a 1.2% Denaturing Agarose Gel

This protocol is for a standard 1.2% agarose gel, which can be adjusted based on the size of the RNA to be resolved. All steps involving formaldehyde must be performed in a chemical fume hood.

Table 2: Components for a 100 mL 1.2% Denaturing Agarose Gel

ComponentAmount
Agarose1.2 g
DEPC-treated Water72 mL
10X MOPS Buffer10 mL
37% (12.3 M) Formaldehyde18 mL

Protocol:

  • In a fume hood, add 1.2 g of agarose to 72 mL of DEPC-treated water in an RNase-free flask.[2][8][9]

  • Microwave or heat to completely dissolve the agarose.[1][10]

  • Cool the solution to approximately 60°C.[1][8][11]

  • In the fume hood, add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde.[1][2][8]

  • Mix gently but thoroughly.

  • Pour the gel into an RNase-free gel casting tray with the appropriate comb and allow it to solidify for at least 30 minutes.[1][10]

III. RNA Sample Preparation and Electrophoresis

This protocol outlines the denaturation of RNA samples prior to loading on the gel.

Table 3: RNA Sample Denaturation Mix (per sample)

ComponentVolume
RNA Sample (1-20 µg)Up to 10 µL
10X MOPS Buffer2 µL
37% (12.3 M) Formaldehyde3.5 µL
Formamide (B127407)10 µL
Total Volume (before loading dye) Up to 25.5 µL

Protocol:

  • To your RNA sample in an RNase-free microfuge tube, add 10X MOPS buffer, formaldehyde, and formamide as detailed in Table 3.[1]

  • Incubate the samples at 65°C for 15 minutes to denature the RNA.[1][10]

  • Immediately place the tubes on ice for at least 1 minute to prevent re-annealing.[1][10]

  • Add 2 µL of 6X RNA loading dye to each sample and mix well.[1]

  • Assemble the gel in the electrophoresis tank and fill it with 1X MOPS running buffer until the gel is submerged by a few millimeters.[1]

  • Load the denatured RNA samples into the wells.[1]

  • Run the gel at a constant voltage of 5-6 V/cm.[1][9] For a 15 cm long gel, this corresponds to 75-90V.[1]

  • Continue electrophoresis until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[1]

IV. Visualization of RNA

After electrophoresis, the RNA is visualized by staining with an intercalating dye.

Protocol:

  • Carefully remove the gel from the electrophoresis tank.

  • If ethidium (B1194527) bromide was not included in the gel or loading dye, stain the gel in a 0.5 µg/mL ethidium bromide solution in 1X MOPS buffer for 30-45 minutes.[1]

  • Destain the gel in DEPC-treated water for 15-30 minutes to reduce background fluorescence.[1]

  • Visualize the RNA bands on a UV transilluminator. Intact total RNA from eukaryotic samples will show two prominent bands corresponding to the 28S and 18S ribosomal RNA (rRNA), with the 28S band being approximately twice as intense as the 18S band.[1][12]

Visualized Workflows

Denaturing_Agarose_Gel_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10X MOPS Buffer C Prepare 1X MOPS Running Buffer E Assemble Gel Apparatus A->E B Cast Denaturing Agarose Gel B->E C->E D Denature RNA Samples F Load Samples & Run Electrophoresis D->F E->F G Stain Gel F->G H Visualize RNA on UV Transilluminator G->H

Caption: Overall workflow for denaturing agarose gel electrophoresis of RNA.

RNA_Sample_Preparation_Workflow start Start: RNA Sample mix Add: - 10X MOPS Buffer - Formaldehyde - Formamide start->mix heat Incubate at 65°C for 15 min mix->heat ice Chill on Ice for 1 min heat->ice dye Add 6X RNA Loading Dye ice->dye load Ready to Load on Gel dye->load

Caption: Step-by-step RNA sample denaturation and preparation for loading.

References

Application of MOPS Sodium Salt in Enzyme Kinetics Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer that has become a vital component in a myriad of biochemical and biological research applications. With a pKa of 7.2 at 25°C, MOPS is highly effective at maintaining a stable, near-neutral pH environment (pH 6.5-7.9), which is critical for the optimal function of most enzymes.[1] Its minimal interaction with metal ions and low ultraviolet (UV) and visible light absorbance make it a superior choice for many enzyme kinetics assays compared to traditional buffers like phosphate (B84403) or Tris.[1] These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of MOPS sodium salt for enzyme kinetics studies.

Core Properties and Advantages of MOPS Buffer

The utility of MOPS as a buffering agent in enzymatic assays is due to its distinct physicochemical properties.

PropertyValueReference(s)
pKa (at 25°C)~7.2[1]
Useful pH Range6.5 – 7.9[1]
Molecular Weight209.27 g/mol [1]
ΔpKa/°C-0.013 to -0.015[1]
Metal Ion BindingNegligible for most divalent cations[1]
UV/Visible AbsorptionLow[1]

Key Advantages in Enzymatic Assays:

  • Optimal pH Buffering: The buffering range of MOPS is ideal for studying enzymes that exhibit maximum activity near physiological pH.[1]

  • Minimal Metal Ion Interaction: Unlike phosphate buffers that can precipitate certain metal ions or Tris buffers that can chelate them, MOPS shows negligible interaction with most common metal ions. This is particularly crucial for assays involving metalloenzymes or enzymes that require divalent cations like Mg²⁺ or Mn²⁺ as cofactors.[1][2][3]

  • High Stability: MOPS is chemically stable and considered gentle on enzymes, which helps in preserving their native conformation and activity throughout the experiment.

  • Spectrophotometric Compatibility: Its low absorbance in the UV and visible spectrum minimizes interference in spectrophotometric and colorimetric assays.[1][4]

Data Presentation: Enzyme Kinetics in MOPS Buffer

The selection of a suitable buffer is critical for obtaining accurate and reproducible enzyme kinetics data. The following table summarizes kinetic parameters for various enzymes determined in MOPS buffer.

EnzymeSubstrateMOPS Concentration (mM)pHTemperature (°C)KmVmax or kcatReference(s)
Human cis-aconitate decarboxylase (ACOD1)cis-aconitate507.5N/A120 ± 10 µM1.8 ± 0.1 s-1
Murine cis-aconitate decarboxylase (ACOD1)cis-aconitate507.5N/A150 ± 20 µM2.0 ± 0.1 s-1
Polyester Hydrolase (LCC)PET film2008.0N/AN/AComparable to sodium phosphate buffer
Polyester Hydrolase (TfCut2)PET film2008.0N/AN/AComparable to sodium phosphate buffer

Note: N/A indicates data not available in the cited sources. Researchers should always empirically determine the optimal buffer concentration for their specific enzyme and assay conditions.

Experimental Protocols

Protocol 1: Preparation of 1 M MOPS Stock Solution (pH 7.2 at 25°C)

A sterile 1 M MOPS stock solution is a convenient starting point for preparing working-concentration assay buffers.

Materials:

  • MOPS (free acid, ≥99% purity)

  • High-purity water (e.g., Milli-Q or deionized)

  • 10 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter and probe

  • Analytical balance, beaker, and magnetic stirrer

  • Graduated cylinder

  • Sterile 0.22 µm filter unit and storage bottle

Procedure:

  • Add 209.27 g of MOPS powder to 800 mL of high-purity water in a beaker.

  • Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

  • Immerse the calibrated pH probe into the solution.

  • Slowly add 10 M NaOH dropwise to adjust the pH to 7.2. Allow the solution to equilibrate while stirring.

  • Once the pH is stable at 7.2, transfer the solution to a 1 L graduated cylinder.

  • Bring the final volume to 1 L with high-purity water.

  • Pass the solution through a 0.22 µm filter unit for sterilization.

  • Store the solution in a sterile, clearly labeled bottle at 4°C.

G Protocol 1: MOPS Stock Solution Preparation cluster_0 Preparation cluster_1 Sterilization & Storage A Weigh MOPS Free Acid B Dissolve in High-Purity Water A->B Stir until dissolved C Adjust pH to 7.2 with NaOH B->C Use calibrated pH meter D Adjust to Final Volume C->D E Filter through 0.22 µm Filter D->E F Store at 4°C E->F

Workflow for preparing a 1 M MOPS stock solution.

Protocol 2: General Spectrophotometric Enzyme Activity Assay

This protocol provides a generalized workflow for a typical spectrophotometric enzyme assay. The concentrations of the enzyme, substrate, and any cofactors must be empirically determined.

Materials:

  • 1 M MOPS stock solution (from Protocol 1)

  • High-purity water

  • Enzyme solution

  • Substrate solution

  • Cofactor solution (if required)

  • Temperature-controlled spectrophotometer

  • Cuvettes or 96-well plate

Procedure:

  • Prepare Assay Buffer: Dilute the 1 M MOPS stock solution to the desired final working concentration (e.g., 50 mM) in high-purity water. Confirm the pH is correct at the intended assay temperature.

  • Reaction Setup: In a suitable vessel (e.g., cuvette or 96-well plate), combine the assay buffer, substrate, and any necessary cofactors.

  • Temperature Equilibration: Pre-incubate the reaction mixture at the optimal temperature for the enzyme for 5-10 minutes.

  • Initiation: Start the reaction by adding the enzyme solution to the mixture. Mix gently but thoroughly.

  • Measurement: Immediately place the vessel in a temperature-controlled spectrophotometer and record the change in absorbance at the appropriate wavelength over time.

  • Data Analysis: Plot absorbance versus time. The initial velocity (V₀) of the reaction is determined from the slope of the initial, linear portion of the curve.

G Protocol 2: General Spectrophotometric Enzyme Assay cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Prepare Working Assay Buffer (e.g., 50 mM MOPS, pH 7.2) B Assemble Reaction Mixture (Buffer, Substrate, Cofactors) A->B C Equilibrate to Assay Temperature B->C D Initiate Reaction with Enzyme C->D E Monitor Absorbance Change D->E F Calculate Initial Velocity (V₀) E->F

A generalized workflow for a spectrophotometric enzyme assay.

Protocol 3: Enzyme Inhibitor Screening Assay

This protocol outlines a general procedure for screening potential enzyme inhibitors using a fluorometric or colorimetric assay.

Materials:

  • MOPS-based assay buffer (from Protocol 2)

  • Enzyme solution

  • Substrate solution (fluorogenic or chromogenic)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (solvent only)

  • Multi-well plate (e.g., 96-well or 384-well)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Prepare Reagents: Prepare all reagents (enzyme, substrate, inhibitors) in the MOPS-based assay buffer.

  • Dispense Inhibitors: Add a small volume of the test inhibitors, positive control, and negative control (solvent) to the wells of the multi-well plate.

  • Add Enzyme: Add the enzyme solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at the assay temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Measure Signal: Immediately begin measuring the fluorescence or absorbance signal at regular intervals using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each well. Determine the percent inhibition for each test compound relative to the negative control. For active compounds, an IC₅₀ value can be determined by testing a range of inhibitor concentrations.

G Protocol 3: Enzyme Inhibitor Screening Workflow cluster_0 Plate Setup cluster_1 Reaction & Detection cluster_2 Analysis A Dispense Test Inhibitors, Positive & Negative Controls B Add Enzyme Solution A->B C Pre-incubate B->C D Add Substrate to Initiate C->D E Measure Signal (Fluorescence/Absorbance) D->E F Calculate % Inhibition E->F G Determine IC₅₀ for Hits F->G

Workflow for a typical enzyme inhibitor screening assay.

Signaling Pathway Context: Protein Kinase Assays

MOPS buffer is frequently employed in protein kinase assays, which are fundamental in studying cellular signaling pathways. Kinases are often metalloenzymes, requiring Mg²⁺ for activity, making MOPS an ideal buffer choice.

G Generalized Protein Kinase Signaling Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response A Extracellular Signal B Receptor Activation A->B C Kinase 1 (Active) B->C D Kinase 2 (Inactive) C->D Phosphorylation E Kinase 2 (Active) D->E F Substrate Protein (Inactive) E->F Phosphorylation G Substrate Protein (Active) F->G H Cellular Response G->H

A simplified protein kinase signaling cascade.

Conclusion

This compound is a versatile and reliable zwitterionic buffer for a wide range of enzyme kinetics assays. Its favorable pKa, minimal interaction with metal ions, and low UV absorbance make it a superior choice for ensuring the accuracy and reproducibility of experimental results. Researchers should, however, remain mindful of the temperature dependence of its pKa and always adjust the pH at the intended experimental temperature. By following the detailed protocols and considering the information provided in these application notes, researchers, scientists, and drug development professionals can confidently employ MOPS buffer to advance their understanding of enzyme function and inhibition.

References

Application Notes: MOPS Buffer for Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer widely used in biochemistry and molecular biology, including as a component in protein crystallization screening solutions. Its pKa of 7.2 at 25°C makes it an effective buffer in the physiological pH range of 6.5 to 7.9. This document provides detailed application notes and protocols for the use of MOPS buffer in protein crystallization screening, tailored for researchers, scientists, and drug development professionals.

Key Properties of MOPS Buffer

A summary of the key properties of MOPS buffer relevant to protein crystallization is provided in Table 1.

PropertyValueReference
pKa (25°C)7.20
Buffering pH Range6.5 - 7.9
Molecular Weight209.26 g/mol
Metal Ion InteractionNegligible with most common divalent cations
Temperature Dependence of pKa (ΔpKa/°C)-0.013

Advantages and Disadvantages in Protein Crystallization

The use of MOPS buffer in protein crystallization offers several advantages, but also has some potential drawbacks, as outlined in Table 2.

AdvantagesDisadvantages
Good buffering capacity in the physiological pH range.Can be a source of non-physiological artifacts in crystal structures.
Low tendency to interact with metal ions.May not be suitable for all proteins, especially those with specific ion requirements.
Compatible with a wide range of common precipitants.
Optically transparent in the UV range.

Protocols

1. Preparation of a 1.0 M MOPS Stock Solution (pH 7.0)

This protocol describes the preparation of a 1.0 M stock solution of MOPS buffer at pH 7.0.

Materials:

  • MOPS (free acid) (MW: 209.26 g/mol )

  • Deionized water (ddH₂O)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Beaker and graduated cylinder

  • Sterile filter (0.22 µm)

  • Sterile storage bottle

Procedure:

  • Weigh out 209.26 g of MOPS (free acid).

  • Add the MOPS powder to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the MOPS is completely dissolved.

  • Slowly add NaOH solution to adjust the pH to 7.0. Monitor the pH continuously with a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.

  • Sterile filter the solution through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 4°C.

2. Use of MOPS in a Sparse Matrix Crystallization Screen

This protocol provides an example of how to incorporate MOPS buffer into a sparse matrix screen for initial protein crystallization screening.

Materials:

  • Purified protein sample at a suitable concentration (e.g., 5-10 mg/mL)

  • 1.0 M MOPS buffer, pH 7.0 (prepared as above)

  • Various precipitant stock solutions (e.g., 4 M NaCl, 50% (w/v) PEG 4000, 2 M Ammonium Sulfate)

  • Various salt and additive stock solutions (e.g., 1 M MgCl₂, 1 M LiCl)

  • Crystallization plates (e.g., 96-well sitting drop or hanging drop plates)

  • Pipettes and tips

Procedure:

  • Design a sparse matrix screen incorporating a range of conditions. An example of a few conditions is provided in Table 3.

  • Prepare the reservoir solutions in the crystallization plate by mixing the appropriate volumes of stock solutions.

  • Pipette the protein solution and the reservoir solution into the drop wells according to the desired ratio (e.g., 1:1, 2:1).

  • Seal the crystallization plate and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Regularly monitor the drops for crystal growth over several weeks.

Table 3: Example Conditions for a Sparse Matrix Screen with MOPS Buffer

Condition #BufferPrecipitantAdditive
10.1 M MOPS pH 7.01.5 M Sodium Chloride-
20.1 M MOPS pH 7.020% w/v PEG 40000.2 M Magnesium Chloride
30.1 M MOPS pH 7.01.8 M Ammonium Sulfate0.1 M Lithium Chloride

Visualizations

experimental_workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis protein_prep Protein Purification & Concentration plate_setup Crystallization Plate Setup protein_prep->plate_setup buffer_prep 1M MOPS Stock Preparation (pH 7.0) screen_design Sparse Matrix Screen Design buffer_prep->screen_design screen_design->plate_setup incubation Incubation plate_setup->incubation monitoring Crystal Growth Monitoring incubation->monitoring optimization Optimization of Crystal Hits monitoring->optimization diffraction X-ray Diffraction optimization->diffraction

Caption: Workflow for protein crystallization using MOPS buffer.

logical_relationship cluster_factors Key Factors in Crystallization cluster_outcome Outcome Protein Protein Properties (Concentration, Purity) Crystals Crystal Formation Protein->Crystals Buffer Buffer Conditions (MOPS pH, Concentration) Buffer->Crystals Precipitant Precipitant (Type, Concentration) Precipitant->Crystals Additives Additives (Salts, etc.) Additives->Crystals Temperature Temperature Temperature->Crystals

Caption: Factors influencing protein crystallization success with MOPS buffer.

The Role of MOPS Buffer in Elucidating Protein-Nucleic Acid Interactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Drug Development and Scientific Research

In the intricate world of molecular biology and drug development, understanding the precise interactions between proteins and nucleic acids is paramount. These interactions govern a vast array of cellular processes, from gene expression and regulation to DNA repair and viral replication. The choice of a suitable buffer system is a critical, yet often overlooked, aspect of designing experiments to study these phenomena. 3-(N-morpholino)propanesulfonic acid (MOPS) has emerged as a versatile and reliable zwitterionic buffer for maintaining a stable and biologically relevant environment for such studies.

This document provides detailed application notes, experimental protocols, and quantitative data summaries for the use of MOPS buffer in key techniques for characterizing protein-nucleic acid interactions: Electrophoretic Mobility Shift Assay (EMSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Core Properties of MOPS Buffer

MOPS is one of the 'Good's' buffers, developed to meet the stringent requirements of biological research.[1] Its key properties make it an excellent choice for studying protein-nucleic acid interactions:

  • Physiological pH Range: With a pKa of 7.2 at 25°C, MOPS provides a stable buffering capacity between pH 6.5 and 7.9, which encompasses the physiological pH of most cellular environments.[1][2]

  • Minimal Metal Ion Interaction: A significant advantage of MOPS is its negligible chelation of most divalent metal ions, which are often essential cofactors for proteins that interact with nucleic acids.[1]

  • Low UV Absorbance: MOPS exhibits minimal absorbance in the UV spectrum, reducing interference in spectrophotometric assays used to determine protein and nucleic acid concentrations.[1]

  • Chemical Stability: MOPS is chemically stable and does not tend to participate in or interfere with most biochemical reactions.[3]

Application Notes

MOPS in Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a fundamental technique for detecting protein-nucleic acid interactions. The principle lies in the reduced electrophoretic mobility of a nucleic acid fragment when bound to a protein. MOPS buffer is highly suitable for both the binding reaction and the gel electrophoresis itself, ensuring a stable pH that is critical for the integrity of the protein-DNA/RNA complex. Its low ionic strength can also be advantageous in preserving weak interactions.

MOPS in Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic (k_on, k_off) and affinity (K_D) data. The running buffer in SPR experiments is crucial for obtaining high-quality data. MOPS is an excellent candidate for SPR running buffers due to its ability to maintain a stable pH and its low interference with the sensor chip surface. This minimizes non-specific binding and ensures that the observed interaction is a true representation of the binding event.

MOPS in Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a biomolecular interaction, providing a complete thermodynamic profile of the binding event, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS). The choice of buffer is particularly critical in ITC, as the heat of ionization of the buffer can contribute to the measured heat change. MOPS has a relatively low enthalpy of ionization, which minimizes this effect and leads to a more accurate determination of the true binding thermodynamics.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing MOPS buffer for the analysis of protein-nucleic acid interactions. While specific examples for all techniques are not abundant in the literature, the provided data and templates illustrate the type of information that can be obtained.

Table 1: Electrophoretic Mobility Shift Assay (EMSA) Data

ProteinNucleic AcidMOPS Concentration (mM)pHOther Buffer ComponentsK_D (nM)Reference
GCNK58 (yeast transcription factor)20 bp AP1 DNA507.550 mM KCl, 133 µg/ml poly(dA-dT)·poly(dA-dT), 100 µg/ml BSA, 5% glycerol35 ± 4[2]

Table 2: Surface Plasmon Resonance (SPR) Data (Template)

ProteinNucleic AcidMOPS Concentration (mM)pHOther Buffer Componentsk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)Reference
Example ProteinExample RNA/DNA10-507.0-7.5NaCl, MgCl₂, Surfactante.g., 1 x 10⁵e.g., 1 x 10⁻³e.g., 10[Hypothetical]

Table 3: Isothermal Titration Calorimetry (ITC) Data (Template)

ProteinNucleic AcidMOPS Concentration (mM)pHOther Buffer ComponentsK_D (nM)ΔH (kcal/mol)TΔS (kcal/mol)Stoichiometry (n)Reference
Example ProteinExample RNA/DNA20-507.0-7.5NaCl, MgCl₂e.g., 50e.g., -10e.g., -2e.g., 1.0[Hypothetical]

Experimental Protocols

I. Electrophoretic Mobility Shift Assay (EMSA)

This protocol is a general guideline for detecting a protein-DNA interaction using MOPS buffer.

1. Reagent Preparation:

  • 10x MOPS Running Buffer: 200 mM MOPS, 50 mM Sodium Acetate, 10 mM EDTA. Adjust pH to 7.0.

  • 5x Binding Buffer: 100 mM MOPS (pH 7.5), 250 mM KCl, 5 mM MgCl₂, 50% Glycerol, 5 mM DTT (add fresh).

  • Labeled Nucleic Acid Probe: Prepare a labeled (e.g., biotin (B1667282) or radiolabeled) DNA or RNA probe corresponding to the target sequence.

  • Unlabeled Competitor DNA: Prepare an unlabeled version of the probe for competition assays.

  • Protein Solution: Purified protein of interest at a known concentration.

2. Binding Reaction Setup (20 µL total volume):

  • 4 µL 5x Binding Buffer

  • 2 µL Labeled Probe (e.g., 1 nM final concentration)

  • X µL Protein Solution (titrate a range of concentrations)

  • (Optional) X µL Unlabeled Competitor DNA (for specificity control)

  • Nuclease-free water to 20 µL

3. Incubation:

  • Incubate the reaction mixtures at room temperature for 20-30 minutes.

4. Gel Electrophoresis:

  • Prepare a native polyacrylamide gel (e.g., 6%) using 1x MOPS Running Buffer.

  • Pre-run the gel for 30 minutes at 100V.

  • Load the samples into the wells.

  • Run the gel at 100-150V for 1-2 hours, or until the dye front reaches the bottom.

5. Detection:

  • Transfer the DNA from the gel to a nylon membrane.

  • Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin, autoradiography for radiolabeling).

II. Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for an SPR experiment using a Biacore system.

1. Reagent and Instrument Preparation:

  • Running Buffer: 20 mM MOPS (pH 7.4), 150 mM NaCl, 0.005% (v/v) Surfactant P20. Filter and degas the buffer thoroughly.

  • Immobilization: Immobilize the DNA or RNA ligand onto a sensor chip (e.g., a streptavidin-coated chip for biotinylated nucleic acids).

  • Analyte Preparation: Prepare a series of dilutions of the protein analyte in the running buffer.

2. SPR Experiment:

  • Equilibrate the system with running buffer until a stable baseline is achieved.

  • Inject the protein analyte solutions over the sensor surface at a constant flow rate.

  • Monitor the association phase.

  • Switch back to running buffer to monitor the dissociation phase.

  • Regenerate the sensor chip surface if necessary.

3. Data Analysis:

  • Subtract the reference channel data from the experimental channel data.

  • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

III. Isothermal Titration Calorimetry (ITC)

This protocol outlines a general procedure for an ITC experiment.

1. Sample Preparation:

  • Buffer: Prepare a sufficient quantity of 20-50 mM MOPS buffer (e.g., pH 7.2) containing relevant salts (e.g., 150 mM NaCl).

  • Protein and Nucleic Acid Solutions: Dialyze both the protein and nucleic acid samples extensively against the same batch of buffer to minimize buffer mismatch effects.

  • Concentrations: The concentration of the sample in the cell should be approximately 10-20 times the expected K_D, and the concentration of the titrant in the syringe should be 10-20 times the concentration of the sample in the cell.

2. ITC Experiment Setup:

  • Thoroughly clean the ITC instrument.

  • Load the protein solution into the sample cell and the nucleic acid solution into the syringe.

  • Equilibrate the system at the desired temperature.

3. Titration:

  • Perform a series of small injections of the nucleic acid solution into the protein solution.

  • Record the heat change after each injection.

4. Control Experiment:

  • Perform a control titration by injecting the nucleic acid solution into the buffer alone to determine the heat of dilution.

5. Data Analysis:

  • Integrate the heat flow data for each injection.

  • Subtract the heat of dilution from the heat of binding.

  • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy (ΔS) can then be calculated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis protein Protein Purification & Quantification emsa EMSA protein->emsa spr SPR protein->spr itc ITC protein->itc nucleic_acid Nucleic Acid Synthesis & Labeling nucleic_acid->emsa nucleic_acid->spr nucleic_acid->itc buffer MOPS Buffer Preparation buffer->emsa buffer->spr buffer->itc qual_data Qualitative Binding emsa->qual_data kinetic_data Kinetic Parameters (kon, koff) spr->kinetic_data thermo_data Thermodynamic Parameters (KD, ΔH, ΔS) itc->thermo_data kinetic_data->thermo_data

Caption: Experimental workflow for studying protein-nucleic acid interactions.

Caption: Chemical structure and effective pH buffering range of MOPS.

binding_equilibrium P Protein C Complex P->C kon NA Nucleic Acid C->P koff

Caption: Equilibrium of a protein-nucleic acid binding interaction.

References

Application Notes and Protocols for MOPS Buffered Saline in Cell Washing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of 3-(N-morpholino)propanesulfonic acid (MOPS) buffered saline for washing mammalian cells. MOPS is a zwitterionic buffer with a pKa of 7.2 at 25°C, making it highly effective for maintaining a stable physiological pH in the range of 6.5 to 7.9.[1][2] Proper cell washing is a critical step to remove contaminants, dead cells, and residual media components, ensuring the purity and viability of the cell population for downstream applications.[3]

MOPS buffered saline serves as a reliable alternative to more traditional buffers like Phosphate (B84403) Buffered Saline (PBS), especially in applications where phosphate may interfere with downstream processes.[4] It is considered non-toxic to most cell lines at appropriate concentrations and provides high solution clarity.[5]

Data Presentation: Recommended Concentrations and Parameters

The successful application of MOPS buffered saline is dependent on the precise formulation and adherence to sterile techniques. The following table summarizes the key quantitative data for the preparation and use of a standard 1X MOPS Buffered Saline (MBS) solution for cell washing.

ParameterRecommended ValueNotes
MOPS Concentration 10-20 mMConcentrations above 20 mM may be toxic to some mammalian cell lines.[1][6][7] Optimization for specific cell lines is recommended.[1]
NaCl Concentration 150 mMThis concentration is isotonic with the cytoplasm of most mammalian cells, preventing osmotic stress.[1]
pH 7.2 - 7.4This range is optimal for maintaining the viability of most mammalian cells.[1]
Sterilization Method 0.22 µm filtrationAutoclaving MOPS-containing solutions, especially in the presence of glucose, can lead to degradation.[7] Filtration is the recommended method for sterilization.[2]
Storage Temperature 2-8°CStore the sterilized solution at 2-8°C and protect it from light to maintain stability.[7][8]
Shelf Life Up to 2 years (for 5X stock)Properly stored, concentrated stock solutions can be stable for an extended period.[7] Working solutions should be used promptly.

Experimental Protocols

Protocol 1: Preparation of 1L of 1X MOPS Buffered Saline (MBS) for Cell Washing

This protocol details the steps to prepare a 1-liter solution of 1X MOPS Buffered Saline with a final concentration of 20 mM MOPS and 150 mM NaCl at a pH of 7.4.

Materials:

  • MOPS (3-(N-morpholino)propanesulfonic acid), free acid (MW: 209.26 g/mol )

  • Sodium Chloride (NaCl) (MW: 58.44 g/mol )

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Nuclease-free water

  • Sterile 1L graduated cylinder

  • Sterile 1L beaker or flask

  • Stir plate and magnetic stir bar

  • Calibrated pH meter

  • Sterile 0.22 µm filter unit

  • Sterile 1L storage bottle

Procedure:

  • Add approximately 800 mL of nuclease-free water to a sterile beaker.

  • Add 4.19 g of MOPS (free acid) to the water and stir until fully dissolved.

  • Add 8.77 g of NaCl to the solution and continue stirring until it is completely dissolved.

  • Once the solutes are dissolved, place the beaker on a stir plate and use a calibrated pH meter to monitor the pH of the solution.

  • Slowly add 1 M NaOH dropwise to adjust the pH to 7.4. If the pH exceeds 7.4, use 1 M HCl to bring it back down.

  • Once the desired pH is reached, transfer the solution to a 1L graduated cylinder and add nuclease-free water to bring the final volume to 1 L.

  • Sterilize the prepared MOPS Buffered Saline by passing it through a 0.22 µm filter into a sterile 1L storage bottle.

  • Label the bottle clearly with the contents (1X MOPS Buffered Saline), pH, date of preparation, and store at 2-8°C, protected from light.

Protocol 2: General Cell Washing Procedure Using MOPS Buffered Saline

This protocol provides a general workflow for washing adherent or suspension cells using the prepared 1X MOPS Buffered Saline.

Materials:

  • Culture of adherent or suspension cells

  • Pre-warmed (37°C) 1X MOPS Buffered Saline (MBS)

  • Aspirator

  • Sterile serological pipettes

  • Sterile centrifuge tubes

  • Centrifuge

Procedure for Adherent Cells:

  • Aspirate the spent culture medium from the cell culture flask or plate.

  • Gently add 5-10 mL of pre-warmed 1X MBS to the side of the vessel to wash the cell monolayer.[1]

  • Gently rock the vessel back and forth to ensure the entire surface is washed.

  • Aspirate the MBS wash solution.

  • Repeat the wash step (steps 2-4) one more time for a total of two washes.

  • The cells are now ready for subsequent procedures such as trypsinization or lysis.

Procedure for Suspension Cells:

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.[1]

  • Carefully aspirate and discard the supernatant without disturbing the cell pellet.

  • Resuspend the cell pellet in 5-10 mL of pre-warmed 1X MBS.

  • Repeat the centrifugation and aspiration steps (steps 2-3).

  • Resuspend the final cell pellet in the appropriate volume of fresh culture medium or the desired buffer for your downstream application.

Visualizations

Preparation_of_MOPS_Buffered_Saline cluster_prep Preparation of 1X MBS dissolve_mops Dissolve MOPS (4.19g) in 800mL H2O dissolve_nacl Add and Dissolve NaCl (8.77g) dissolve_mops->dissolve_nacl adjust_ph Adjust pH to 7.4 with NaOH/HCl dissolve_nacl->adjust_ph final_volume Bring to Final Volume of 1L with H2O adjust_ph->final_volume sterilize Sterile Filter (0.22µm) final_volume->sterilize store Store at 2-8°C, Protected from Light sterilize->store

Caption: Workflow for the preparation of 1X MOPS Buffered Saline.

Cell_Washing_Workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells aspirate_media_a Aspirate Spent Media wash1_a Add pre-warmed 1X MBS aspirate_media_a->wash1_a aspirate_wash1_a Aspirate Wash wash1_a->aspirate_wash1_a wash2_a Repeat Wash Step aspirate_wash1_a->wash2_a aspirate_wash2_a Aspirate Final Wash wash2_a->aspirate_wash2_a proceed_a Proceed to Next Step aspirate_wash2_a->proceed_a pellet_cells_s Centrifuge to Pellet Cells aspirate_media_s Aspirate Supernatant pellet_cells_s->aspirate_media_s resuspend_s Resuspend in 1X MBS aspirate_media_s->resuspend_s repeat_centrifuge_s Repeat Centrifugation resuspend_s->repeat_centrifuge_s aspirate_wash_s Aspirate Supernatant repeat_centrifuge_s->aspirate_wash_s final_respend_s final_respend_s aspirate_wash_s->final_respend_s final_resuspend_s Resuspend in Final Buffer start Cell Culture start->aspirate_media_a Adherent start->pellet_cells_s Suspension

Caption: General workflows for washing adherent and suspension cells.

References

Application Notes and Protocols for MOPS Buffer in Transient Transfection of Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful transient transfection of mammalian cells is a cornerstone of modern biological research and drug development. A critical and often overlooked component of transfection protocols is the buffering system used to maintain a stable physiological pH, which is essential for cell viability and the efficiency of DNA uptake. While bicarbonate-based buffers in conjunction with a CO₂ incubator are standard, zwitterionic buffers like MOPS (3-(N-morpholino)propanesulfonic acid) offer an alternative for providing stable pH control, particularly in procedures conducted outside of a CO₂-controlled environment.

These application notes provide a comprehensive overview of the use of MOPS buffer in the context of transient transfection of mammalian cells. This document outlines the physicochemical properties of MOPS, its advantages and limitations, and provides detailed protocols for its preparation and use in cell culture and hypothetical transient transfection workflows.

Physicochemical Properties and Comparison of Common Biological Buffers

A thorough understanding of the properties of MOPS as compared to other common biological buffers is crucial for its effective application.

PropertyMOPSHEPESPBS (Phosphate-Buffered Saline)
pKa at 25°C 7.20[1]7.57.2 (for H₂PO₄⁻)
Effective pH Range 6.5 - 7.9[1][2]6.8 - 8.25.8 - 8.0
ΔpKa/°C -0.013[1]-0.014-0.0028
Metal Ion Binding Minimal, though some interactions with iron have been noted.[1]NegligibleCan precipitate with divalent cations like Ca²⁺ and Mg²⁺.
Toxicity Can be toxic at concentrations above 20 mM in mammalian cell culture.[3]Can be toxic at high concentrations and may generate free radicals when exposed to light.Generally non-toxic.
Autoclavable No, can degrade, especially in the presence of glucose.[2][3]No, can degrade.No (with divalent cations).
Interaction with DNA Can interact and form complexes with DNA.[3][4]Not widely reported to interact with DNA.Does not typically interact with DNA.
Effect on Cell Membrane High concentrations may alter lipid membrane fluidity and cell permeability.[5]Generally considered membrane impermeable.Does not significantly affect membrane permeability.

Application Notes

Advantages of Using MOPS Buffer:

  • Stable pH Control: MOPS has a pKa of 7.20 at 25°C, which is within the optimal physiological range for most mammalian cell lines.[1] This allows for robust pH maintenance during experimental manipulations outside of a CO₂ incubator.

  • Low Metal Ion Chelation: MOPS exhibits minimal binding to most divalent metal ions, which is advantageous in experiments where metal ion cofactors are critical for enzymatic activity or cellular processes.[1]

  • High Water Solubility: MOPS is highly soluble in water, facilitating the preparation of concentrated stock solutions.[2]

Limitations and Considerations:

  • Concentration-Dependent Toxicity: For mammalian cell culture, the concentration of MOPS should not exceed 20 mM, as higher concentrations have been shown to be cytotoxic.[3] It is recommended to determine the optimal, non-toxic concentration for each specific cell line.[4]

  • Not Autoclavable: MOPS solutions should be sterilized by filtration (0.22 µm filter) as autoclaving can lead to its degradation, especially in the presence of glucose, resulting in a yellow discoloration.[2][3]

  • Interaction with DNA and Lipids: MOPS has been reported to interact with DNA and can modify lipid interactions.[3][4] This is a critical consideration for transient transfection, as it may influence the formation and stability of DNA-transfection reagent complexes. The impact of this interaction on transfection efficiency requires empirical evaluation.

  • Light Sensitivity: While less of a concern than with HEPES, prolonged exposure to light should be avoided. MOPS solutions are best stored protected from light.[4]

Experimental Protocols

Protocol 1: Preparation of 1 M MOPS Stock Solution (pH 7.4)

Materials:

  • MOPS (free acid) powder (MW: 209.26 g/mol )

  • Nuclease-free water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weigh out 209.26 g of MOPS powder and transfer it to a sterile beaker.

  • Add approximately 800 mL of nuclease-free water and stir on a magnetic stir plate until the powder is completely dissolved.

  • Slowly add 10 N NaOH solution to adjust the pH to 7.4. Use a calibrated pH meter to monitor the pH.

  • Once the desired pH is reached, transfer the solution to a graduated cylinder and add nuclease-free water to a final volume of 1 L.

  • Sterilize the 1 M MOPS stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 4°C, protected from light.[4]

Protocol 2: Preparation of MOPS-Supplemented Cell Culture Medium

Objective: To prepare a cell culture medium (e.g., DMEM/F12) supplemented with MOPS to a final concentration of 20 mM.

Materials:

  • Basal cell culture medium (e.g., DMEM/F12)

  • Sterile 1 M MOPS stock solution (pH 7.4)

  • Sterile serological pipettes

  • Sterile cell culture flasks or plates

Procedure:

  • In a sterile biological safety cabinet, aseptically transfer the desired volume of basal cell culture medium into a sterile container.

  • Using a sterile serological pipette, add the appropriate volume of the 1 M MOPS stock solution to achieve the final desired concentration. For example, to prepare 500 mL of medium with 20 mM MOPS, add 10 mL of the 1 M stock solution.

  • Gently mix the supplemented medium by swirling the container.

  • The MOPS-buffered medium is now ready for use in cell culture experiments.[4]

Protocol 3: Guideline for Transient Transfection Using a MOPS-Buffered Medium

Disclaimer: The following protocol is a general guideline and has not been validated through direct experimental evidence for superior efficiency with MOPS buffer. Optimization is highly recommended for each cell line and transfection reagent. This protocol adapts a standard lipid-mediated transfection procedure for use with a MOPS-buffered medium for manipulations outside a CO₂ incubator.

Materials:

  • Mammalian cells of interest

  • MOPS-supplemented cell culture medium (Protocol 2)

  • Serum-free medium (e.g., Opti-MEM™)

  • Plasmid DNA of interest

  • Cationic lipid-based transfection reagent (e.g., Lipofectamine™)

  • Sterile microcentrifuge tubes

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate using your standard cell culture medium (e.g., DMEM with 10% FBS) to reach 70-90% confluency on the day of transfection.

  • Preparation of DNA-Lipid Complexes (in a MOPS-buffered environment):

    • On the day of transfection, replace the culture medium with fresh, pre-warmed MOPS-supplemented complete medium.

    • In a sterile microcentrifuge tube (Tube A), dilute the plasmid DNA in a serum-free medium.

    • In a separate sterile microcentrifuge tube (Tube B), dilute the cationic lipid transfection reagent in a serum-free medium.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.

  • Transfection:

    • Add the DNA-lipid complexes dropwise to the cells in the MOPS-supplemented medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Return the cells to a standard 37°C incubator (a CO₂ atmosphere is not strictly necessary for the short duration of transfection due to the MOPS buffer, but it is not detrimental).

    • Incubate for 4-6 hours.

  • Post-Transfection:

    • After the initial incubation, the medium containing the transfection complexes may be replaced with fresh, pre-warmed standard or MOPS-supplemented culture medium.

    • Continue to incubate the cells for 24-72 hours before assaying for gene expression.

Visualizations

Experimental Workflow for Transient Transfection using MOPS Buffer

G cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_post_transfection Day 2-4: Post-Transfection seed_cells Seed Mammalian Cells prep_dna Prepare Plasmid DNA Solution prep_reagent Prepare Transfection Reagent form_complex Form DNA-Reagent Complexes prep_dna->form_complex prep_reagent->form_complex add_complex Add Complexes to Cells in MOPS-Buffered Medium form_complex->add_complex incubate Incubate (4-6 hours) add_complex->incubate change_medium Change to Fresh Medium incubate->change_medium incubate_long Incubate (24-72 hours) change_medium->incubate_long assay Assay for Gene Expression incubate_long->assay

Caption: Workflow for transient transfection using a MOPS-buffered medium.

Logical Relationship of Buffer Choice Considerations

G cluster_properties Buffer Properties cluster_outcomes Experimental Outcomes buffer_choice Buffer Choice for Transfection pka pKa and pH Stability buffer_choice->pka toxicity Cytotoxicity buffer_choice->toxicity interactions Interactions (DNA, Lipids) buffer_choice->interactions cell_viability Cell Viability pka->cell_viability toxicity->cell_viability transfection_efficiency Transfection Efficiency interactions->transfection_efficiency cell_viability->transfection_efficiency reproducibility Reproducibility transfection_efficiency->reproducibility

References

MOPS Buffer as a Component in Cryopreservation Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique for the long-term storage of biological materials, enabling advancements in biomedical research, cell-based therapies, and drug development. The success of cryopreservation hinges on maintaining cell viability and functionality upon thawing. This requires a meticulously formulated cryopreservation medium that mitigates the cellular stresses of freezing and thawing, such as ice crystal formation and osmotic shock. A critical component of this medium is the buffering agent, which maintains a stable physiological pH. 3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer with a pKa of 7.2 at 25°C, making it a suitable candidate for maintaining pH in the physiological range of 6.5 to 7.9. These application notes provide a comprehensive overview of the use of MOPS buffer in cryopreservation media, including its effects on cell viability, relevant protocols, and an exploration of the underlying cellular mechanisms.

Data Presentation

The efficacy of a buffering agent in cryopreservation is ultimately determined by post-thaw cell viability and functional recovery. The following tables summarize available quantitative data comparing MOPS with other common biological buffers in this context.

Cell TypeBufferConcentrationPost-Thaw Viability/OutcomeReference
KeratinocytesMOPS25 mM~20% viability after 12 hours[1]
KeratinocytesHEPES25 mM~100% viability after 12 hours[1]
ApplicationBuffer ComparisonOutcomeReference
Human Embryo VitrificationMOPS vs. HEPESMOPS reported to be superior[2][3]
Intracytoplasmic Sperm Injection (ICSI)MOPS vs. HEPESMOPS resulted in lower mosaicism rates[4]

Note: The superiority of MOPS in human embryo vitrification is based on reports and not on direct, side-by-side comparative studies with quantitative data[2][3].

Experimental Protocols

Protocol 1: Preparation of MOPS-Buffered Cryopreservation Medium

This protocol describes the preparation of a cryopreservation medium supplemented with MOPS buffer for mammalian cells.

Materials:

  • Basal medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • 1 M NaOH and 1 M HCl for pH adjustment

  • Sterile, deionized water

  • 0.22 µm sterile filter

Procedure:

  • Prepare MOPS-supplemented complete culture medium:

    • In a sterile container, combine the basal medium, FBS (typically to a final concentration of 10-20%), and any other required supplements (e.g., L-glutamine, antibiotics).

    • Add MOPS buffer to the desired final concentration (typically 10-20 mM).

    • Adjust the pH of the medium to the desired physiological range (e.g., 7.2-7.4) at room temperature using 1 M NaOH or 1 M HCl. Note that the pH of MOPS buffer is temperature-dependent and will increase upon cooling.

    • Bring the medium to the final volume with sterile, deionized water.

    • Sterilize the complete MOPS-supplemented medium by filtration through a 0.22 µm filter. Store at 4°C, protected from light. Do not autoclave MOPS-containing solutions.

  • Prepare the final cryopreservation medium:

    • On the day of cryopreservation, prepare the final cryopreservation medium by mixing the chilled (4°C) MOPS-supplemented complete culture medium with cold, sterile DMSO.

    • A common formulation is 90% MOPS-supplemented complete culture medium and 10% DMSO.

    • Keep the final cryopreservation medium on ice until use.

Protocol 2: Cryopreservation of Mammalian Cells Using MOPS-Buffered Medium

This protocol outlines the steps for cryopreserving mammalian cells using the prepared MOPS-buffered cryopreservation medium.

Materials:

  • Healthy, log-phase mammalian cells

  • MOPS-buffered cryopreservation medium (from Protocol 1)

  • Sterile cryogenic vials

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Harvest:

    • Harvest cells from culture using standard trypsinization or cell scraping methods.

    • Centrifuge the cell suspension to pellet the cells.

    • Carefully aspirate the supernatant.

  • Resuspension in Cryopreservation Medium:

    • Gently resuspend the cell pellet in the cold MOPS-buffered cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.

    • Work quickly and keep the cells on ice to minimize DMSO toxicity at warmer temperatures.

  • Aliquoting:

    • Aliquot the cell suspension into pre-labeled sterile cryogenic vials.

  • Controlled-Rate Freezing:

    • Place the cryogenic vials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

  • Long-Term Storage:

    • The following day, transfer the vials to a liquid nitrogen dewar for long-term storage in the vapor phase.

Protocol 3: Thawing of Cryopreserved Cells

Materials:

  • Pre-warmed complete culture medium (without cryoprotectant)

  • Sterile centrifuge tube

  • Water bath at 37°C

Procedure:

  • Rapid Thawing:

    • Quickly retrieve a vial from liquid nitrogen storage.

    • Immediately immerse the vial in a 37°C water bath, ensuring the cap does not go below the water level.

    • Gently agitate the vial until only a small ice crystal remains.

  • Dilution and Removal of Cryoprotectant:

    • Wipe the outside of the vial with 70% ethanol.

    • Immediately and slowly transfer the contents of the vial to a sterile centrifuge tube containing pre-warmed complete culture medium (e.g., 10 mL).

    • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

    • Aspirate the supernatant containing the cryopreservation medium.

  • Resuspension and Plating:

    • Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Plate the cells at the desired density in a new culture vessel.

Signaling Pathways and Experimental Workflows

The process of cryopreservation induces significant cellular stress, which can trigger apoptosis, or programmed cell death. While specific signaling pathways directly modulated by MOPS buffer during cryopreservation are not yet well-elucidated, the general pathways of cryopreservation-induced apoptosis are understood. Maintaining a stable physiological pH with a buffer like MOPS is crucial to mitigate stress and potentially reduce the activation of these apoptotic pathways.

The following diagram illustrates the general workflow for assessing the impact of a cryopreservation medium on cell viability and apoptosis.

G cluster_pre_cryo Pre-Cryopreservation cluster_cryo Cryopreservation cluster_post_thaw Post-Thaw Analysis cell_culture Cell Culture in Log Phase harvest Harvest Cells cell_culture->harvest cell_count_pre Cell Count & Viability Assay harvest->cell_count_pre resuspend Resuspend in Cryo-Medium (e.g., with MOPS) cell_count_pre->resuspend freeze Controlled Rate Freezing (-1°C/min) resuspend->freeze storage Long-Term Storage (Liquid Nitrogen) freeze->storage thaw Rapid Thawing storage->thaw wash Wash & Resuspend thaw->wash cell_count_post Post-Thaw Viability Assay (e.g., Trypan Blue) wash->cell_count_post apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) wash->apoptosis_assay functional_assay Functional Assay (e.g., Proliferation, Differentiation) wash->functional_assay

Caption: Workflow for evaluating cryopreservation efficacy.

The following diagram illustrates the major signaling pathways involved in cryopreservation-induced apoptosis. The maintenance of a stable pH by buffers like MOPS can help in reducing the cellular stress that triggers these pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cryo_stress Cryopreservation Stress (Osmotic Shock, Ice Formation) death_receptors Death Receptors (e.g., Fas, TNFR) cryo_stress->death_receptors bcl2_family Bcl-2 Family Dysregulation (Bax/Bcl-2 ratio ↑) cryo_stress->bcl2_family caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Cryopreservation-induced apoptosis pathways.

References

Troubleshooting & Optimization

MOPS Buffer Integrity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered with 3-(N-morpholino)propanesulfonic acid (MOPS) buffer, a widely used buffer in biological and biochemical research.[1][2] Maintaining the integrity of MOPS buffer is crucial for the reliability and reproducibility of experimental results.[3]

Troubleshooting Guide: Why is my MOPS Buffer Turning Yellow?

The most frequently reported issue with MOPS buffer is a change in color, typically to a yellow or brownish hue.[4][5] This discoloration is an indicator of buffer degradation and can compromise your experiments.[4][5] The following table summarizes the potential causes of MOPS buffer yellowing and the recommended corrective actions.

Potential Cause Observations Recommended Solution
Oxidation The buffer gradually turns yellow upon exposure to air.[1][4] This can be accelerated by the presence of metal ions.[5]Prepare fresh buffer and store it in a tightly sealed container.[6] Use high-purity water and reagents to minimize metal ion contamination.[5]
Photosensitivity The buffer turns yellow after exposure to light, particularly UV light.[1][4][5]Store the buffer in a dark or amber bottle, protected from light.[1][4] It is advisable to wrap the container in aluminum foil for extra protection.
Improper Storage Yellowing occurs when the buffer is stored at high temperatures or in high humidity.[1][5]Store MOPS buffer solutions at 2-8°C.[4][6][7][8] Solid MOPS powder should be stored in a cool, dry place.[3]
Autoclaving The buffer turns yellow immediately after autoclaving.[4][9]Do not autoclave MOPS buffer.[4][9] Use filter sterilization (0.2 µm filter) to sterilize the buffer solution.[6][10]
Contamination The buffer may appear cloudy or have a foul odor in addition to turning yellow.[4] This can be due to microbial (bacterial, fungal) or chemical (e.g., metal ions, organic impurities) contamination.[1][5][11]Discard the contaminated buffer. Prepare fresh buffer using sterile techniques and high-purity water and reagents. Ensure all glassware is thoroughly cleaned.[11]
Age The buffer has been stored for an extended period (e.g., beyond six months for a solution).[7][8]It is best to prepare MOPS buffer fresh for critical applications.[1] If stored, use within a reasonable timeframe.

Experimental Protocols

To diagnose the cause of buffer discoloration and ensure the quality of your MOPS buffer, follow these experimental protocols.

Protocol 1: pH Measurement to Assess Buffer Integrity

A significant deviation from the expected pH can indicate degradation or contamination.[4]

Materials:

  • Calibrated pH meter

  • Standard buffers for calibration (e.g., pH 4.0, 7.0, 10.0)

  • Your MOPS buffer sample

  • Freshly prepared, high-purity MOPS buffer (as a control)

Procedure:

  • Calibrate the pH meter according to the manufacturer's instructions using the standard buffers.

  • Allow your MOPS buffer sample and the fresh control to equilibrate to room temperature.

  • Measure the pH of the fresh, colorless MOPS buffer control and record the value.

  • Rinse the pH probe thoroughly with deionized water and gently blot dry.

  • Measure the pH of your yellowed MOPS buffer sample and record the value.

  • Analysis: Compare the pH of your sample to the control. A significant shift in pH suggests that the buffering capacity may be compromised.

Protocol 2: Preparation of Fresh, High-Quality MOPS Buffer (10X Stock)

Materials:

  • MOPS (free acid) powder

  • Nuclease-free water

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) for pH adjustment

  • Sterile filtration unit (0.2 µm filter)

  • Sterile, light-protecting storage bottle

Procedure:

  • To prepare a 10X MOPS buffer, dissolve the appropriate amount of MOPS powder in nuclease-free water. For example, for a 1L solution, you would typically use 209.26 g of MOPS.

  • Stir the solution until the powder is completely dissolved.

  • Adjust the pH to the desired value (typically 7.0 for RNA electrophoresis) using a concentrated NaOH or KOH solution. Be cautious as the pH of MOPS is temperature-dependent.[12]

  • Bring the final volume to 1L with nuclease-free water.

  • Sterilize the buffer by passing it through a 0.2 µm filter into a sterile, light-protecting bottle.

  • Store the solution at 2-8°C, protected from light.

Visual Troubleshooting Guide

The following diagram outlines the logical steps to troubleshoot a yellowing MOPS buffer.

MOPS_Troubleshooting Start Observation: MOPS buffer is yellow Check_Clarity Is the buffer also cloudy or has a foul odor? Start->Check_Clarity Check_Autoclaved Was the buffer autoclaved? Check_Clarity->Check_Autoclaved No Cause_Contamination Likely Cause: Microbial/Chemical Contamination Check_Clarity->Cause_Contamination Yes Check_Storage How was the buffer stored? Check_Autoclaved->Check_Storage No Cause_Autoclaving Likely Cause: Degradation due to Autoclaving Check_Autoclaved->Cause_Autoclaving Yes Check_Age Is the buffer old? Check_Storage->Check_Age In dark at 2-8°C Cause_Storage Likely Cause: Photosensitivity and/or Oxidation due to Improper Storage Check_Storage->Cause_Storage Exposed to light/ high temp Cause_Age Likely Cause: Degradation over time Check_Age->Cause_Age Yes Solution Solution: Discard and prepare fresh buffer using high-purity reagents. Store properly and filter-sterilize. Check_Age->Solution No, but still yellow Cause_Contamination->Solution Cause_Autoclaving->Solution Cause_Storage->Solution Cause_Age->Solution

References

how to prevent MOPS buffer degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address MOPS buffer degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments involving MOPS buffer.

Issue Possible Cause Recommended Action
Yellowing of MOPS buffer solution 1. Oxidation: Exposure to air and light can cause oxidation of the MOPS molecule.[1][2] 2. Autoclaving: High temperatures and pressure during autoclaving can lead to degradation, often resulting in a yellow color.[2] 3. Photosensitivity: MOPS is sensitive to light, especially UV, which can induce photochemical reactions and cause discoloration.[1][2] 4. Contamination: Heavy metal ions can catalyze oxidative degradation.[1]1. Discard the yellowed buffer, as its chemical integrity is compromised.[1][2] 2. Prepare fresh MOPS buffer. 3. Store the buffer in a dark or amber bottle, protected from light.[1][2] 4. For sterilization, use filter sterilization with a 0.22 µm filter instead of autoclaving.[1][3]
Unexpected pH shift in the buffer 1. Degradation: The breakdown of the MOPS molecule can alter the pH of the solution.[2] 2. Temperature Effects: The pKa of MOPS is temperature-dependent (ΔpKa/°C = -0.011), meaning the pH will change with temperature.[4][5] 3. Contamination: Introduction of acidic or basic contaminants.[6]1. Calibrate your pH meter and re-measure the pH at the temperature of use.[2] 2. If the pH has significantly drifted from the expected value, discard the buffer and prepare a fresh solution.[2] 3. Ensure all glassware and water used for buffer preparation are clean and free of contaminants.[6]
Turbidity or particulate matter in the buffer 1. Microbial Contamination: Growth of bacteria or fungi in the buffer solution.[7] 2. Precipitation: Interaction with other reagents or contaminants, or precipitation of buffer components at incorrect pH or high concentrations.[1][7]1. Discard the turbid buffer immediately. 2. Prepare fresh buffer using sterile techniques and high-purity water. 3. Filter sterilize the buffer after preparation.[3] 4. Store the buffer at 2-8°C to inhibit microbial growth.[1]
Poor results in RNA electrophoresis (e.g., smeared bands) 1. Degraded Buffer: A compromised MOPS buffer system with altered pH or chemical byproducts can interfere with RNA denaturation and migration.[8] 2. RNase Contamination: Introduction of RNases can degrade RNA samples.[1]1. Prepare fresh 1X MOPS running buffer from a reliable 10X stock on the day of the experiment.[8] 2. Ensure all solutions, gels, and equipment are RNase-free. Treat water with DEPC before adding MOPS.[1]
Enzyme inhibition or protein precipitation 1. Heavy Metal Contamination: Trace heavy metals in the buffer can inhibit enzyme activity or cause proteins to aggregate and precipitate.[1] 2. Buffer Degradation Products: Aldehydes, which can be byproducts of MOPS degradation, can react with proteins.[1]1. Use high-purity, ultra-pure grade MOPS with low heavy metal content.[1] 2. Consider adding a chelating agent like EDTA to the buffer, but be mindful of its potential to chelate essential metal cofactors for your enzyme.[1] 3. Use freshly prepared MOPS buffer for sensitive applications like protein crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my MOPS buffer turning yellow and is it still usable?

A yellow to brownish discoloration in your MOPS buffer is a sign of chemical degradation.[1][2] The primary causes are oxidation, exposure to light, and autoclaving.[1][2] A yellowed buffer should not be used for sensitive applications like RNA electrophoresis or enzyme kinetics, as the degradation products can interfere with your experiment.[1] For reliable and reproducible results, it is always best to use a fresh, colorless solution.[1]

Q2: What are the optimal storage conditions for MOPS buffer?

To maximize its shelf life, MOPS buffer solution should be stored at 2-8°C and protected from light by using an amber or foil-wrapped bottle.[1][3] It is recommended to prepare smaller batches of buffer more frequently rather than storing a large stock for an extended period.[1]

Q3: Can I sterilize MOPS buffer by autoclaving?

No, autoclaving MOPS buffer is not recommended.[2] The high temperature and pressure will cause the MOPS molecule to degrade, often resulting in a yellow solution with an altered pH and unknown chemical byproducts.[2][8] The recommended method for sterilizing MOPS buffer is filtration through a 0.22 µm sterile filter.[1][3]

Q4: How long is a prepared MOPS buffer solution stable?

When stored properly at 2-8°C and protected from light, a MOPS buffer solution can be stable for up to six months.[1][9] However, it is best practice to use it as fresh as possible, especially for critical applications. Always visually inspect the buffer for any signs of degradation before use.

Q5: Does the pH of MOPS buffer change with temperature?

Yes, the pH of MOPS buffer is temperature-dependent.[5] The pKa of MOPS changes by approximately -0.011 units for every 1°C increase in temperature.[4] Therefore, it is crucial to measure and adjust the pH of your buffer at the temperature at which you will be performing your experiment.

Data Presentation

MOPS Buffer Stability Summary
Parameter Condition Recommendation/Observation Shelf Life
MOPS Powder Room Temperature (15-25°C), dry, dark, sealed container[10][11]Stable for years, though it may compact over time.[10]At least 36 months[9]
MOPS Solution 2-8°C, protected from light[1][3]Optimal for preventing microbial growth and degradation.[1]Up to 6 months[1][9]
MOPS Solution Room Temperature, exposed to lightProne to oxidation and photodegradation, leading to yellowing.[2][6]Significantly reduced
Sterilization AutoclavingNot recommended; causes degradation and yellowing.[2]N/A
Sterilization 0.22 µm Filter SterilizationRecommended method to prevent contamination without degradation.[1][3]N/A
pH Stability Temperature ChangepKa decreases by 0.011 per 10°C increase.[4]N/A

Experimental Protocols

Protocol for Quality Assessment of MOPS Buffer

This protocol outlines a series of tests to evaluate the quality of a prepared MOPS buffer solution.

1. Visual Inspection:

  • Objective: To identify any visible signs of degradation or contamination.

  • Procedure:

    • Hold the container of the MOPS buffer solution against a well-lit background.

    • Observe the color of the solution. It should be colorless. Note any yellowing.[2]

    • Check for any cloudiness or suspended particles. The solution should be clear.[2]

    • Carefully note any unusual odors, which could indicate microbial contamination.[2]

2. pH Measurement:

  • Objective: To verify that the pH of the buffer is within the expected range.

  • Procedure:

    • Calibrate a pH meter according to the manufacturer's instructions using fresh, standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Bring the MOPS buffer solution to the intended temperature of use.

    • Place a sufficient volume of the buffer into a clean beaker.

    • Immerse the calibrated pH electrode into the solution and allow the reading to stabilize.

    • Record the pH value and compare it to the target pH of your preparation. A significant deviation can indicate degradation.[2]

3. UV-Vis Spectrophotometry (Optional):

  • Objective: To detect potential degradation products that may absorb UV light.

  • Procedure:

    • Turn on a UV-Vis spectrophotometer and allow it to warm up.

    • Use a quartz cuvette for measurements in the UV range.

    • Use a freshly prepared, high-purity MOPS buffer solution at the same concentration as your sample as a blank.

    • Scan the absorbance of your test buffer solution across a UV wavelength range of 220-400 nm.

    • An increase in absorbance, particularly in the 250-350 nm range, compared to the fresh buffer, may indicate the presence of degradation products.[1]

Visualizations

MOPS_Degradation_Troubleshooting start Start: Observe Issue with MOPS Buffer issue_color Buffer is Yellow or Brown start->issue_color issue_ph Unexpected pH Shift start->issue_ph issue_turbidity Buffer is Turbid or has Particles start->issue_turbidity cause_oxidation Cause: Oxidation / Light Exposure issue_color->cause_oxidation Yes cause_autoclave Cause: Autoclaved? issue_color->cause_autoclave Yes cause_temp Cause: Temperature Effect issue_ph->cause_temp cause_microbe Cause: Microbial Growth issue_turbidity->cause_microbe action_discard Action: Discard Buffer & Prepare Fresh cause_oxidation->action_discard cause_autoclave->action_discard action_ph_temp Action: Adjust pH at Temperature of Use cause_temp->action_ph_temp If pH is off cause_microbe->action_discard action_filter Action: Use 0.22µm Filter Sterilization action_discard->action_filter action_store Action: Store at 2-8°C, Protected from Light action_discard->action_store

Caption: Troubleshooting workflow for identifying and addressing common MOPS buffer issues.

MOPS_Stability_Workflow prep 1. Prepare Fresh MOPS Buffer Solution aliquot 2. Aliquot into Multiple Sterile, Sealed Tubes prep->aliquot storage_conditions 3. Store Aliquots Under Different Conditions aliquot->storage_conditions cond1 Condition A: 2-8°C, Protected from Light storage_conditions->cond1 cond2 Condition B: Room Temp, Protected from Light storage_conditions->cond2 cond3 Condition C: Room Temp, Exposed to Light storage_conditions->cond3 analysis 4. Analyze at Time Points (e.g., T=0, 1, 2, 4, 8 weeks) cond1->analysis cond2->analysis cond3->analysis test_visual Visual Inspection (Color, Turbidity) analysis->test_visual test_ph pH Measurement (at controlled temp) analysis->test_ph test_uv UV-Vis Scan (220-400 nm) analysis->test_uv data 5. Compile Data & Determine Shelf Life test_visual->data test_ph->data test_uv->data

Caption: Experimental workflow for assessing the stability of MOPS buffer over time.

References

MOPS Buffer Technical Support Center: Temperature Effects and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the MOPS Buffer Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effect of temperature on MOPS buffer pH and to offer solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range of MOPS buffer?

A1: MOPS (3-(N-morpholino)propanesulfonic acid) buffer is most effective in the pH range of 6.5 to 7.9.[1][2] Its pKa is approximately 7.2 at 25°C, making it an excellent choice for experiments requiring a stable pH environment near physiological pH.[1][2]

Q2: How does temperature influence the pH of MOPS buffer?

A2: The pKa of MOPS is dependent on temperature.[1] As the temperature increases, the pKa of MOPS decreases, causing the buffer to become more acidic.[1] Conversely, as the temperature decreases, the pKa increases, and the buffer becomes more basic.[1] The temperature coefficient (ΔpKa/°C) for MOPS is approximately -0.013.[1][2] Therefore, it is critical to adjust the pH of your MOPS buffer at the specific temperature at which your experiment will be performed.[3]

Q3: Can I use a MOPS buffer that was pH-adjusted at room temperature for an experiment at 4°C or 37°C?

A3: It is strongly advised to adjust the pH of the MOPS buffer at the intended experimental temperature.[3][4] Due to the temperature-dependent nature of the pKa, a buffer set to pH 7.2 at 25°C will have a different pH at 4°C or 37°C. Using the buffer without temperature-specific pH adjustment can lead to inaccurate and unreliable experimental results.

Q4: My MOPS buffer solution has turned yellow. Is it still usable?

A4: A yellow or brownish tint in a MOPS buffer solution is a common sign of degradation.[5] This can be caused by exposure to light (photosensitivity), oxidation from prolonged contact with air, or improper storage at high temperatures.[5][6] While a very pale yellow solution might still be functional for some non-sensitive applications, it is generally recommended to discard any discolored solution to ensure the integrity of your experiments.[5]

Q5: How should I store MOPS buffer?

A5: MOPS powder should be stored in a tightly sealed container in a dry, dark place at room temperature.[5] Once prepared, MOPS buffer solutions should be stored at 2-8°C and protected from light.[5][7] For concentrated stock solutions (e.g., 10x), it is often recommended to store them at room temperature to prevent precipitation, which can occur at lower temperatures.[8]

Q6: Can I sterilize MOPS buffer by autoclaving?

A6: No, MOPS buffer should not be sterilized by autoclaving.[5] The high temperature and pressure of autoclaving can cause the buffer to degrade, often resulting in a yellow-colored and functionally compromised solution.[5] The recommended method for sterilizing MOPS buffer is by filtration through a 0.22 µm filter.[5]

Data Summary: Temperature Dependence of MOPS pKa

The following table summarizes the approximate pKa of MOPS buffer at various temperatures. These values are calculated based on a pKa of 7.20 at 25°C and a temperature coefficient (ΔpKa/°C) of -0.013.

Temperature (°C)Approximate pKa
47.47
207.27
257.20
307.14
377.04

Experimental Protocol: Preparation of 10x MOPS Running Buffer for RNA Electrophoresis

This protocol outlines the preparation of a 10x MOPS running buffer, commonly used for denaturing agarose (B213101) gel electrophoresis of RNA.

Materials:

  • MOPS (free acid)

  • Sodium Acetate

  • EDTA (disodium salt)

  • Nuclease-free water

  • NaOH (for pH adjustment)

  • Magnetic stirrer and stir bar

  • pH meter

  • Graduated cylinder or volumetric flask

  • 0.22 µm sterile filter unit

Procedure:

  • To prepare 1 liter of 10x MOPS buffer, add approximately 800 mL of nuclease-free water to a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • While stirring, add the following reagents:

    • 41.86 g of MOPS (free acid)

    • 8.23 g of Sodium Acetate

    • 3.72 g of EDTA (disodium salt)

  • Continue stirring until all components are completely dissolved. The solution may initially appear cloudy.

  • Calibrate your pH meter at the desired working temperature (e.g., room temperature).

  • Adjust the pH of the solution to 7.0 with a solution of NaOH. This is a critical step, as MOPS is more soluble in its salt form.

  • Once the pH is stable at 7.0, transfer the solution to a 1 L graduated cylinder or volumetric flask.

  • Add nuclease-free water to bring the final volume to 1 liter.

  • Sterilize the buffer by passing it through a 0.22 µm sterile filter.

  • Store the 10x MOPS buffer in a sterile, light-protected container at room temperature to prevent precipitation.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with MOPS buffer.

Problem Possible Cause Solution
Unstable or inaccurate pH reading pH was not adjusted at the experimental temperature.Calibrate the pH meter and adjust the buffer's pH at the temperature at which it will be used.[3]
Buffer is contaminated.Prepare fresh buffer using high-purity reagents and water. Sterilize by filtration.[5]
Incorrect buffer concentration.Double-check calculations and ensure accurate weighing of components and final volume.
Unexpected experimental results The experimental pH is outside the optimal buffering range of MOPS (6.5-7.9).Confirm that your target pH is within the effective range for MOPS. If not, select a different buffer with a more suitable pKa.[1]
High ionic strength of the buffer is affecting biological molecules.Be mindful that adjusting pH with strong acids/bases and using high buffer concentrations increases ionic strength. Consider if a lower concentration is feasible.
Buffer appears cloudy or has precipitates Poor solubility of MOPS free acid.Ensure the pH is adjusted to ~7.0 with NaOH to increase the solubility of MOPS.[3]
Concentrated buffer was stored at a low temperature.Warm the buffer to room temperature to redissolve the precipitate. Store concentrated stocks at room temperature.[8]
Buffer is yellow Degradation due to light exposure, oxidation, or high-temperature storage.Discard the solution and prepare fresh buffer. Store the new buffer protected from light at the recommended temperature.[5]
Buffer was autoclaved.Never autoclave MOPS buffer. Prepare a fresh batch and sterilize by filtration.[5]

Visualizations

Temperature_Effect_on_MOPS_pKa cluster_temp Temperature Change cluster_pka pKa Change cluster_pH Resulting pH Shift Temp_Increase Temperature Increases pKa_Decrease pKa Decreases (ΔpKa/°C ≈ -0.013) Temp_Increase->pKa_Decrease Temp_Decrease Temperature Decreases pKa_Increase pKa Increases Temp_Decrease->pKa_Increase More_Acidic Buffer Becomes More Acidic pKa_Decrease->More_Acidic More_Basic Buffer Becomes More Basic pKa_Increase->More_Basic

Caption: The effect of temperature on the pKa and pH of MOPS buffer.

MOPS_Troubleshooting cluster_pH pH-related Issues cluster_Performance Performance Issues cluster_Appearance Physical Appearance Issues Start Problem with MOPS Buffer Issue_pH Inaccurate or Unstable pH Start->Issue_pH Issue_Performance Unexpected Experimental Results Start->Issue_Performance Issue_Appearance Cloudy, Precipitated, or Yellow Start->Issue_Appearance Cause_pH_Temp Adjusted at wrong temp? Issue_pH->Cause_pH_Temp Cause_pH_Contam Contaminated? Issue_pH->Cause_pH_Contam Cause_Perf_Range pH outside 6.5-7.9? Issue_Performance->Cause_Perf_Range Cause_App_Storage Stored improperly? Issue_Appearance->Cause_App_Storage Cause_App_Prep Autoclaved? Issue_Appearance->Cause_App_Prep Solution_pH_Temp Action: Adjust pH at working temperature. Cause_pH_Temp->Solution_pH_Temp Solution_pH_Contam Action: Prepare fresh, filtered buffer. Cause_pH_Contam->Solution_pH_Contam Solution_Perf_Range Action: Use a different buffer if necessary. Cause_Perf_Range->Solution_Perf_Range Solution_App_Storage Action: Store correctly. (RT for conc., 2-8°C for 1x) Cause_App_Storage->Solution_App_Storage Solution_App_Prep Action: Prepare fresh, filter-sterilize. Cause_App_Prep->Solution_App_Prep

Caption: Troubleshooting decision tree for common MOPS buffer issues.

References

signs of MOPS buffer contamination and instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the signs of MOPS (3-(N-morpholino)propanesulfonic acid) buffer contamination and instability.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of MOPS buffer degradation or contamination?

A1: The most common visual indicators of MOPS buffer degradation are a change in color, typically to a yellow or brownish hue, the appearance of turbidity or particulate matter, and the presence of an unusual odor.[1][2] A freshly prepared and uncontaminated MOPS buffer should be a clear and colorless solution.[2]

Q2: Why is my MOPS buffer turning yellow?

A2: A yellow to brownish discoloration in MOPS buffer is a primary indicator of degradation.[1] This can be caused by several factors:

  • Oxidation: MOPS can oxidize when exposed to air and light, a process that can be accelerated by the presence of metal ions.[3][4]

  • Photosensitivity: Exposure to light, especially UV light, can induce photochemical reactions that lead to the formation of colored degradation byproducts.[3][4]

  • Improper Storage: Storing MOPS buffer at high temperatures or in high humidity can accelerate its degradation.[3][4]

  • Autoclaving: MOPS buffer should not be sterilized by autoclaving, as the high temperature and pressure will cause it to degrade and turn yellow.[1] Filter sterilization is the recommended method.

Q3: Can I still use a yellowed MOPS buffer?

A3: It is generally not recommended to use a yellowed MOPS buffer for sensitive applications like RNA electrophoresis, enzyme kinetics, or protein crystallization.[3] The degradation products, which may include aldehydes, can interfere with experimental results by cross-linking RNA or reacting with proteins.[3] For non-critical applications, a faintly yellow buffer might be acceptable, but for reliable and reproducible results, it is always best to use a fresh, colorless solution.[3]

Q4: What are the common contaminants in MOPS buffer?

A4: Common contaminants in MOPS buffer can be categorized as:

  • Heavy Metals: Trace amounts of heavy metals such as iron, copper, zinc, and nickel can be introduced from lower-grade MOPS powder or contaminated water and labware.[3][5]

  • Organic Impurities: These can include residual reactants from the synthesis of MOPS or degradation products like aldehydes.[3]

  • Nucleases: RNase and DNase contamination is a significant concern for molecular biology applications and can be introduced through non-sterile equipment or improper handling.[3]

  • Microorganisms: Bacteria and fungi can grow in the buffer, leading to turbidity, color changes, and the introduction of metabolites that can alter the buffer's properties.[2][5]

Q5: How does contamination affect my experiments?

A5: Contaminants can have several detrimental effects on experiments:

  • Enzyme Inhibition: Heavy metals can act as enzyme inhibitors.[3]

  • Protein Precipitation and Aggregation: Metal ions can interact with proteins, leading to changes in their conformation and causing aggregation or precipitation.[3]

  • RNA Degradation: Heavy metals can catalyze the degradation of RNA.[3]

  • Altered Molecular Migration: Aldehydes, which are degradation products, can cross-link RNA, affecting its migration in electrophoresis gels.[3]

Q6: What is the optimal storage condition for MOPS buffer?

A6: To ensure the stability of your MOPS buffer:

  • Powder: Store MOPS powder in a tightly sealed container in a cool, dry, and dark place at room temperature (15-25°C).[1][6][7]

  • Solution: Store prepared MOPS buffer solutions at 2-8°C and protected from light.[1][8] It is advisable to use the prepared solution within six months.[1] For high-frequency use, consider preparing smaller batches to avoid repeated opening and closing of the main stock.[6]

Troubleshooting Guide

If you suspect your MOPS buffer is contaminated or has degraded, follow these troubleshooting steps.

Visual and Olfactory Inspection
  • Color Change: Observe the buffer for any yellowing or browning. A color change is a primary indicator of degradation.[1]

  • Turbidity: Check for any cloudiness or the presence of particulate matter. The solution should be completely clear.[1][2] Turbidity can indicate microbial growth or precipitation of impurities.[2]

  • Odor: A noticeable or unusual odor can be a sign of microbial contamination.[1][8]

Chemical and Physical Tests
  • pH Measurement: A significant deviation from the expected pH of your prepared buffer can indicate degradation or contamination.[1] The effective buffering range for MOPS is pH 6.5 to 7.9.[1][5]

  • UV-Vis Spectrophotometry (Optional): An increase in absorbance in the 250-350 nm range compared to a freshly prepared buffer may indicate the presence of degradation products.[1]

Impact of Contamination on Experimental Results
ContaminantPotential Impact on Experiments
Heavy Metals Catalyze RNA degradation, inhibit enzyme activity, induce protein precipitation and aggregation.[3]
Aldehydes Cross-link RNA affecting migration patterns in electrophoresis, react with amino acid residues leading to enzyme inactivation, modify protein surfaces hindering crystallization.[3]
Nucleases Degradation of RNA or DNA samples, leading to smeared or absent bands in electrophoresis.[3]
Microorganisms Alteration of buffer pH through metabolic byproducts, introduction of proteases or nucleases, turbidity interfering with spectrophotometric readings.[2][5][9]

Experimental Protocols

Protocol 1: pH Measurement of MOPS Buffer

Objective: To verify the pH of the MOPS buffer is within the expected range.

Materials:

  • Calibrated pH meter with electrode

  • Standard buffers (pH 4.0, 7.0, 10.0)

  • MOPS buffer solution

  • Clean beaker

Procedure:

  • Calibrate the pH meter according to the manufacturer's instructions using fresh standard buffers.[1]

  • Allow the MOPS buffer solution to equilibrate to room temperature.[1]

  • Pour a sufficient volume of the buffer into a clean beaker.

  • Immerse the calibrated pH electrode into the solution and wait for the reading to stabilize.[1]

  • Record the pH value and compare it to the target pH of your preparation. A significant deviation suggests a problem with the buffer.[1]

Protocol 2: Preparation of 10x MOPS Buffer (1L) for RNA Electrophoresis

Objective: To prepare a sterile, nuclease-free 10x MOPS buffer stock solution.

Materials:

  • MOPS (free acid), molecular biology grade: 83.7 g

  • DEPC-treated, autoclaved ultrapure water: 800 mL to start

  • NaOH (RNase-free pellets or solution)

  • Nuclease-free 2L beaker and stir bar

  • 0.22 µm sterile filter unit

  • Sterile, RNase-free storage containers

Procedure:

  • In the nuclease-free 2L beaker, add 800 mL of DEPC-treated, autoclaved ultrapure water.[3]

  • Add 83.7 g of MOPS (free acid) to the water and stir until fully dissolved.[3]

  • Adjust the pH to 7.0 using a fresh, RNase-free solution of NaOH. Use a calibrated pH meter for accuracy.[3]

  • Bring the final volume to 1 L with DEPC-treated, autoclaved ultrapure water.[3]

  • Sterilize the 10x MOPS buffer by passing it through a 0.22 µm sterile filter.[3]

  • Store the buffer in sterile, RNase-free containers at 4°C, protected from light.[3]

Troubleshooting Workflow

MOPS_Troubleshooting start Suspected MOPS Buffer Issue visual_inspection Visual & Olfactory Inspection (Color, Turbidity, Odor) start->visual_inspection is_abnormal Abnormal Appearance? visual_inspection->is_abnormal ph_measurement pH Measurement ph_deviation Significant pH Deviation? ph_measurement->ph_deviation is_abnormal->ph_measurement No discard Discard Buffer & Prepare Fresh is_abnormal->discard Yes ph_deviation->discard Yes use_buffer Buffer is Likely OK Proceed with Caution ph_deviation->use_buffer No check_storage Review Storage & Handling (Light, Temp, Container) discard->check_storage check_reagents Verify Reagent Quality (Water, MOPS powder) discard->check_reagents troubleshoot_experiment Troubleshoot Experimental Protocol use_buffer->troubleshoot_experiment

Caption: Troubleshooting workflow for MOPS buffer issues.

References

Technical Support Center: Optimizing MO-PS Buffer for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the use of 3-(N-morpholino)propanesulfonic acid (MOPS) buffer in cell culture, with a focus on optimizing its concentration to ensure maximum cell viability.

Frequently Asked Questions (FAQs)

Q1: What is MOPS buffer and why is it used in cell culture?

A1: MOPS is a zwitterionic buffer, one of the "Good's" buffers, that is effective at maintaining a stable pH in the range of 6.5 to 7.9, which is ideal for many biological systems.[1][2][3][4] Its pKa of 7.2 at 25°C makes it particularly suitable for maintaining the physiological pH required for mammalian cell culture.[1] MOPS is often used as an alternative to bicarbonate-CO2 buffering systems, especially in environments without CO2 control or for cells sensitive to pH fluctuations.[1][5]

Q2: What is the recommended concentration of MOPS buffer for cell culture?

A2: The generally recommended concentration of MOPS for mammalian cell culture is not to exceed 20 mM.[5][6][7] However, the optimal concentration is cell-line specific and should be determined experimentally.[1][5]

Q3: Can MOPS buffer be toxic to cells?

A3: Yes, while generally considered to have low toxicity, MOPS can be cytotoxic to some cell lines, particularly at concentrations higher than 20 mM and in long-term cultures.[1][5][6] High concentrations of MOPS may alter the fluidity and permeability of the cell membrane.[6][7] For instance, research has shown that MOPS concentrations exceeding 20 mM can affect the surface layer of rat endothelial cells, leading to a decrease in glucose uptake.[6]

Q4: My MOPS buffer solution has turned yellow. Can I still use it?

A4: A yellow to brownish discoloration in MOPS buffer indicates degradation.[8][9][10] This can be caused by exposure to light, oxidation, or improper storage.[9][10] It is generally not recommended to use a discolored MOPS buffer for sensitive applications like cell culture, as the degradation products can be toxic to cells and interfere with experimental results.[9]

Q5: How should I sterilize my MOPS buffer solution?

A5: MOPS buffer should be sterilized by filtration through a 0.22 µm or smaller pore size membrane.[5][11] It is crucial not to autoclave MOPS-containing solutions, as the high heat can cause the buffer to degrade and form unknown yellowish substances that can be harmful to cells.[5][11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreased Cell Viability or Growth MOPS concentration may be too high, leading to cytotoxicity.[5][6]Determine the optimal, non-toxic concentration for your specific cell line by performing a dose-response experiment (see Experimental Protocols section).[5][6]
The MOPS buffer solution may have degraded.Prepare a fresh, colorless solution of MOPS buffer. Store stock solutions at 4°C and protected from light.[5][9]
Unexpected Experimental Results MOPS may be interacting with components in your experiment.Be aware that MOPS can interact with and form complexes with DNA and may interfere with the Lowry protein assay.[1][5] Consider using an alternative buffer if these interactions are a concern.
pH Instability The concentration of MOPS may be too low to provide adequate buffering capacity.While being mindful of potential toxicity, you might need to test slightly higher concentrations within the recommended range (e.g., up to 20 mM).[6]
The MOPS buffer solution has degraded.A degraded buffer will lose its ability to maintain a stable pH. Prepare a fresh solution.[10]

Data on MOPS Buffer Concentration and Effects

Parameter Value/Information Source
pKa (at 25°C) 7.2[1]
Effective Buffering Range pH 6.5 - 7.9[1][2][3]
Recommended Max Concentration for Mammalian Cells < 20 mM[5][6][7]
Observed Toxic Effects at High Concentrations - Decreased glucose uptake in rat endothelial cells (>20 mM) - May interfere with differentiation of embryonic stem cells by affecting calcium channel activity. - Can alter fluidity of lipid membranes.[6]
Storage of Stock Solution 4°C, protected from light.[5]

Experimental Protocols

Protocol 1: Preparation of 1 M MOPS Stock Solution

Objective: To prepare a sterile, 1 M stock solution of MOPS buffer.

Materials:

  • MOPS (free acid)

  • Nuclease-free water

  • 10 N NaOH

  • Calibrated pH meter

  • Sterile 0.22 µm filter unit

  • Sterile storage bottle

Procedure:

  • In a beaker, dissolve 209.26 g of MOPS (free acid) in approximately 800 mL of nuclease-free water.

  • Stir on a magnetic stir plate until fully dissolved.

  • Slowly add 10 N NaOH to adjust the pH to 7.4. Monitor the pH closely using a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a graduated cylinder and add nuclease-free water to a final volume of 1 L.

  • Sterilize the 1 M MOPS stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.[5]

  • Store the stock solution at 4°C, protected from light.[5]

Protocol 2: Determining Optimal MOPS Concentration using an MTT Assay

Objective: To determine the optimal, non-toxic concentration of MOPS for a specific cell line using a cell viability assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile 1 M MOPS stock solution (from Protocol 1)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[12]

  • Preparation of MOPS-containing Media: Prepare a series of dilutions of your 1 M MOPS stock solution into your complete culture medium to achieve a range of final concentrations (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 40 mM, 80 mM).

  • Treatment: Remove the overnight medium from the cells and replace it with 100 µL of the media containing the different MOPS concentrations. Include a control group with no MOPS.

  • Incubation: Incubate the plate for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).[12]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.[12]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability for each MOPS concentration relative to the control (0 mM MOPS).

    • Plot the percentage of cell viability against the MOPS concentration to determine the highest concentration that does not significantly reduce cell viability.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mops Prepare 1M MOPS Stock Solution (pH 7.4) sterile_filter Sterile Filter (0.22 µm) prep_mops->sterile_filter add_mops Add MOPS to Medium at Various Concentrations sterile_filter->add_mops prep_media Prepare Basal Cell Culture Medium prep_media->add_mops seed_cells Seed Cells in 96-well Plate add_media Add Control & MOPS-Buffered Media to Cells seed_cells->add_media incubate Incubate for 24/48/72 hours add_media->incubate mtt_assay Perform MTT Cell Viability Assay incubate->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs analyze_data Plot Viability vs. Concentration measure_abs->analyze_data determine_opt Determine Optimal MOPS Concentration analyze_data->determine_opt

Caption: Workflow for optimizing MOPS buffer concentration.

G suboptimal Suboptimal Buffer Conditions (e.g., High MOPS Concentration, pH Stress) stress Cellular Stress suboptimal->stress membrane Altered Membrane Fluidity & Permeability suboptimal->membrane ros Increased Reactive Oxygen Species (ROS) stress->ros ion_flux Altered Ion Flux (e.g., Ca2+) membrane->ion_flux apoptosis Apoptosis Pathway Activation ros->apoptosis ion_flux->apoptosis viability Decreased Cell Viability apoptosis->viability

Caption: Potential signaling pathway affected by buffer stress.

References

Technical Support Center: MOPS Buffer and Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with protein quantification due to the presence of MOPS (3-(N-morpholino)propanesulfonic acid) buffer in their samples.

Frequently Asked Questions (FAQs)

Q1: What is MOPS buffer and why is it used?

A1: MOPS is a zwitterionic buffer, one of the "Good's" buffers, with a pKa of 7.2 at 25°C. This makes it effective at maintaining a stable pH in the range of 6.5 to 7.9.[1] Its zwitterionic nature, carrying both a positive and a negative charge, generally makes it less likely to interfere with biological reactions compared to some other buffers. MOPS is commonly used in protein electrophoresis, chromatography, and cell culture.[1]

Q2: Does MOPS buffer interfere with common protein quantification assays?

A2: Yes, MOPS buffer can interfere with certain protein quantification assays. Its interference is most significant with the Lowry assay. It is generally compatible with the Bradford and bicinchoninic acid (BCA) assays at commonly used concentrations.[1]

Q3: Why does MOPS interfere with the Lowry protein assay?

A3: The Lowry protein assay involves two main reactions: the biuret (B89757) reaction where copper ions bind to peptide bonds, and the reduction of the Folin-Ciocalteu reagent by tyrosine and tryptophan residues. It is believed that the morpholine (B109124) ring in the MOPS molecule interacts with the copper ions or the Folin-Ciocalteu reagent, leading to inaccurate protein concentration measurements.[1]

Q4: Can MOPS buffer affect the activity of enzymes in my assay?

A4: Yes, MOPS can influence enzyme activity. This is primarily due to its potential to chelate metal ions.[1] Many enzymes, known as metalloenzymes, require metal ions as cofactors for their catalytic activity. While MOPS has a low metal-binding capacity, it can still interact with certain metal ions, potentially inhibiting enzyme function.[1] It is important to consider the specific metal ion requirements of your enzyme when using MOPS buffer.

Q5: What are some alternative buffers to MOPS if I suspect interference?

A5: If you suspect MOPS is interfering with your assay, you might consider using other "Good's" buffers like HEPES or MES.[2] For specific applications like RNA electrophoresis, buffers such as Hepes/triethanolamine and Tricine/triethanolamine have been used as alternatives.[3]

Troubleshooting Guides

Problem 1: Inaccurate protein concentration reading in a Lowry assay with MOPS buffer.
  • Symptom: Your protein concentration is unexpectedly high or low, or the standard curve is not linear.[1]

  • Cause: MOPS buffer interferes with the chemistry of the Lowry assay.[1]

  • Solutions:

    • Switch to a Compatible Assay: The most direct solution is to use a protein assay that is not affected by MOPS, such as the Bradford or BCA assay.[1]

    • Dilute the Sample: If your protein concentration is high enough, you may be able to dilute your sample to a point where the MOPS concentration is too low to cause significant interference.[1]

    • Buffer-Match Standards: Prepare your protein standards in the same concentration of MOPS buffer as your samples. This can help to compensate for the interference, though it may not entirely eliminate the issue.[1]

    • Protein Precipitation: Use a method like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to separate the protein from the MOPS buffer before performing the assay.[1][2][3]

Problem 2: Reduced enzyme activity in an assay containing MOPS buffer.
  • Symptom: The measured enzyme activity is lower than expected.

  • Cause: MOPS may be chelating essential metal ion cofactors required for your enzyme's activity.[1]

  • Solutions:

    • Confirm Metal Ion Dependency: Verify if your enzyme requires metal ions for its activity.

    • Increase Metal Ion Concentration: If a specific metal ion is necessary, you can try titrating a higher concentration of that ion to potentially overcome the chelating effect of MOPS.[1]

    • Switch Buffers: Consider using a different buffer with a lower potential for metal chelation.

Data Presentation

The following table summarizes the compatibility of MOPS buffer with common protein assays.

Protein AssayCompatibility with MOPSMaximum Recommended MOPS ConcentrationNotes
BCA Assay Compatible100 mM[4][5]Generally a reliable choice for samples in MOPS buffer.
Bradford Assay CompatibleNot specified in detail, but widely recommended as an alternative to Lowry.Minimal interference reported. However, it's always best to buffer-match standards if high concentrations of MOPS are used.
Lowry Assay Not Compatible Causes significant interference.[1]Avoid using the Lowry assay for samples containing MOPS buffer.

Experimental Protocols

Protocol: Bradford Protein Assay

This protocol outlines the general steps for performing a Bradford assay.

  • Prepare Bradford Reagent: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute the solution to 1 L with deionized water. Filter the solution and store it at 4°C in a dark bottle.

  • Prepare Protein Standards: Prepare a series of protein standards (e.g., using Bovine Serum Albumin - BSA) with concentrations ranging from 0.1 to 1.0 mg/mL. It is crucial to prepare these standards in the same buffer (including the same concentration of MOPS) as the unknown samples.[6]

  • Assay Procedure:

    • Pipette a small volume (e.g., 5-10 µL) of each standard and unknown sample into separate test tubes or wells of a microplate.[7]

    • Add a larger volume (e.g., 200 µL) of the Bradford reagent to each tube or well and mix thoroughly.[7]

    • Incubate at room temperature for at least 5 minutes.

  • Data Measurement and Analysis:

    • Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.

    • Create a standard curve by plotting the absorbance of the standards versus their known concentrations.

    • Use the linear regression equation from the standard curve to determine the protein concentration of the unknown samples.

Protocol: BCA (Bicinchoninic Acid) Protein Assay

This protocol provides a general outline for the BCA assay.

  • Prepare BCA Working Reagent: Mix BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).

  • Prepare Protein Standards: Prepare a dilution series of a known protein standard (e.g., BSA) in the same buffer as your samples.

  • Assay Procedure:

    • Pipette a small volume (e.g., 25 µL) of each standard and unknown sample into separate microplate wells.

    • Add a larger volume (e.g., 200 µL) of the BCA working reagent to each well and mix.

    • Incubate the plate at 37°C for 30 minutes or 60°C for 15 minutes.[8]

  • Data Measurement and Analysis:

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm.[8]

    • Generate a standard curve and calculate the concentration of the unknown samples as described for the Bradford assay.

Visualizations

experimental_workflow General Protein Assay Workflow prep_reagents Prepare Assay Reagent (Bradford or BCA) mix Mix Samples/Standards with Assay Reagent prep_reagents->mix prep_standards Prepare Protein Standards (in same buffer as sample) prep_standards->mix prep_samples Prepare Unknown Samples prep_samples->mix incubate Incubate mix->incubate read Measure Absorbance (595nm for Bradford, 562nm for BCA) incubate->read analyze Generate Standard Curve & Calculate Concentration read->analyze

General Protein Assay Workflow

Troubleshooting MOPS Interference

References

Technical Support Center: MOPS Buffer Sterilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the correct sterilization methods for MOPS (3-(N-morpholino)propanesulfonic acid) buffer solutions. Adherence to proper sterilization techniques is critical for the integrity and reproducibility of experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly prepared MOPS buffer turning yellow?

A1: The yellowing of MOPS buffer is a primary indicator of degradation.[1] This discoloration is typically caused by oxidation, which can be accelerated by exposure to air, light, and high temperatures, such as those experienced during autoclaving.[1] The presence of metal ion contaminants can also catalyze this degradation process.[2]

Q2: Is it acceptable to use a yellowed MOPS buffer solution?

A2: For sensitive applications such as RNA electrophoresis, enzyme kinetics, and protein crystallization, the use of a yellowed MOPS buffer is not recommended. The degradation products, which can include aldehydes, may interfere with experimental results by cross-linking RNA, inactivating enzymes, or hindering protein crystal formation.[2] For non-critical applications, a faintly yellow buffer might be acceptable, but for reliable and reproducible results, a fresh, colorless solution is always preferable.

Q3: What are the consequences of using improperly sterilized or degraded MOPS buffer?

A3: Using degraded MOPS buffer can lead to several experimental issues, including:

  • Inaccurate RNA analysis: Degradation products can cross-link RNA, affecting its migration pattern on a gel.[2] A stable, near-neutral pH provided by intact MOPS buffer is crucial for minimizing RNA degradation during electrophoresis.[3]

  • Enzyme inhibition: Heavy metal contaminants, which can be more reactive in a degraded buffer, can act as enzyme inhibitors.[2]

  • Protein precipitation and aggregation: Changes in the buffer's properties due to degradation can lead to protein instability, causing precipitation or aggregation.[2]

Q4: How should I store prepared MOPS buffer solutions?

A4: To minimize degradation, MOPS buffer solutions should be stored protected from light, preferably at 2-8°C.[1][4] It is advisable to use the prepared solution within a few months.[5] For long-term storage, some sources recommend storing it at room temperature in the dark.[2] Always check for signs of degradation before use.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
MOPS buffer turns yellow after preparation. Autoclaving: The high heat and pressure of autoclaving cause MOPS to degrade and turn yellow.[1]Do not autoclave MOPS buffer. Use filter sterilization with a 0.22 µm filter.[3][6][7]
Exposure to light: MOPS is photosensitive and will degrade when exposed to light over time.[1]Store the buffer in a dark or amber bottle, protected from light.[1]
Contamination: The presence of heavy metal ions can catalyze the oxidation of MOPS.[2]Use high-purity water and reagents for buffer preparation.
RNA bands are smeared on the gel. RNA degradation: The pH of the buffer may be unstable due to degradation, leading to RNA hydrolysis.[3]Prepare fresh MOPS buffer using RNase-free techniques and sterilize by filtration. Ensure all equipment is RNase-free.[3]
Inconsistent experimental results. Buffer variability: Using degraded or improperly prepared buffer can introduce variability.Always use freshly prepared, colorless MOPS buffer that has been filter-sterilized.
Protein precipitation during purification. Buffer instability: The degraded buffer may no longer provide a stable environment for the protein.[2]Optimize the MOPS concentration and pH for your specific protein and use a freshly prepared, filter-sterilized buffer.

Experimental Protocols

Protocol 1: Preparation and Filter Sterilization of 10X MOPS Buffer

This protocol is suitable for preparing a stock solution for applications like RNA electrophoresis.

Materials:

  • MOPS (free acid)

  • Sodium Acetate

  • EDTA

  • DEPC-treated water (or other RNase-free water)

  • 10 N NaOH

  • Sterile 0.22 µm filter unit

  • Sterile storage bottle

Procedure:

  • To prepare 1 liter of 10X MOPS buffer, add the following to 800 mL of DEPC-treated water:

    • 41.86 g of MOPS (free acid) to a final concentration of 0.2 M.[3]

    • 4.1 g of Sodium Acetate to a final concentration of 0.05 M.[3]

  • Add 20 mL of 0.5 M EDTA (pH 8.0) to a final concentration of 0.01 M.[3]

  • Stir until all components are completely dissolved.

  • Adjust the pH to 7.0 with 10 N NaOH.[3]

  • Bring the final volume to 1 liter with DEPC-treated water.[3]

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle. [3] Do not autoclave.[3]

  • Store the sterilized buffer at room temperature, protected from light. A light-yellow color that develops over time may not affect performance for some applications.[3]

Data Presentation

Table 1: Comparison of Sterilization Methods for MOPS Buffer

Sterilization MethodPrincipleRecommendation for MOPS BufferAdvantagesDisadvantages
Autoclaving Steam sterilization at high temperature and pressure.Not Recommended [1][6]Effective at killing a broad range of microbes.Causes significant degradation of MOPS, leading to yellowing and the formation of interfering byproducts.[1][4]
Filter Sterilization Physical removal of microorganisms by passing the solution through a microporous filter (typically 0.22 µm).Highly Recommended [4][6][7]Preserves the chemical integrity of the buffer.[8] Removes particulate matter.Filters can be a recurring cost. May not remove some viruses or mycoplasma.[9]

Mandatory Visualization

Below is a decision-making workflow for the correct sterilization of MOPS buffer solutions.

G start Prepare MOPS Buffer Solution sterilize Is sterilization required? start->sterilize autoclave_q Consider Autoclaving? sterilize->autoclave_q Yes no_sterilize Use directly (for non-critical applications) sterilize->no_sterilize No no_autoclave NO: Autoclaving degrades MOPS autoclave_q->no_autoclave Yes filter Use Filter Sterilization (0.22 µm) autoclave_q->filter No why_no_autoclave Causes yellowing and creates interfering byproducts no_autoclave->why_no_autoclave no_autoclave->filter protocol Follow sterile filtration protocol filter->protocol storage Store properly (dark, 2-8°C) filter->storage end Use in Experiment storage->end no_sterilize->end

Caption: Decision workflow for MOPS buffer sterilization.

References

managing pH shifts in MOPS buffer during long experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pH shifts in MOPS buffer during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of pH shifts in MOPS buffer during long experiments?

Several factors can contribute to pH instability in MOPS buffer over extended periods. The most common causes are temperature fluctuations, absorption of atmospheric carbon dioxide (CO2), buffer degradation, and contamination.[1][2][3] The initial pH, buffer concentration, and ionic strength of the solution also play crucial roles in its stability.[1][2]

Q2: How significantly does temperature affect the pH of MOPS buffer?

The pH of MOPS buffer is highly sensitive to temperature changes.[4][5] The pKa of MOPS has a temperature coefficient (dpKa/dT) of approximately -0.011 to -0.014 pH units per degree Celsius (°C).[4] This means that as the temperature increases, the pKa decreases, making the buffer more acidic.[1][4] Conversely, as the temperature decreases, the pKa increases, resulting in a more basic buffer.[1][4] For example, a MOPS buffer prepared to pH 7.2 at 25°C will have an approximate pH of 7.5 when cooled to 4°C.[4] Therefore, it is critical to adjust the pH of the buffer at the specific temperature of the experiment to ensure accuracy and reproducibility.[4][6]

Q3: Can exposure to air alter the pH of my MOPS buffer?

Yes, prolonged exposure to air can affect the pH and stability of MOPS buffer.[2] MOPS can be oxidized when exposed to air and light.[7][8] Furthermore, atmospheric CO2 can dissolve in the buffer solution, forming carbonic acid, which can gradually lower the pH.[9] This is particularly relevant in open systems or when the buffer is stored in containers that are not airtight.[2][10] To minimize this, solutions should be stored in tightly sealed containers.[2][10]

Q4: My MOPS buffer solution has turned yellow. Is it still usable and does this affect the pH?

A yellow to brownish discoloration in a MOPS buffer solution is a sign of degradation.[7][8][11] This can be caused by exposure to light (photosensitivity), high temperatures, oxidation, or autoclaving.[7][8][11] While a very faint straw-colored buffer might be acceptable for non-critical applications, a darker-colored solution indicates significant degradation and should not be used for sensitive experiments like enzyme kinetics or protein crystallization.[8][12] The degradation products, which may include aldehydes, can interfere with experimental results.[8] A significant deviation from the expected pH can also indicate degradation.[7] Autoclaving MOPS is not recommended as it causes degradation and discoloration; filter sterilization is the preferred method.[4][7][13]

Q5: What are the best practices for preparing and storing MOPS buffer to ensure pH stability?

To maximize the stability of your MOPS buffer, follow these guidelines:

  • Use High-Purity Reagents: Start with high-purity MOPS powder and deionized water to avoid contamination from heavy metals or other impurities.[8]

  • Accurate pH Adjustment: Adjust the final pH at the temperature at which the experiment will be conducted, as temperature significantly impacts the pKa.[4][6] Use a calibrated pH meter and add strong acid (e.g., HCl) or strong base (e.g., NaOH) slowly while stirring to avoid localized pH changes.[6][12]

  • Proper Storage: Store MOPS powder in a cool, dry, dark place in a sealed, moisture-proof container.[3][10] Prepared MOPS solutions should be stored at 2-8°C, protected from light, in a tightly sealed container to prevent oxidation and CO2 absorption.[2][7][10]

  • Sterilization: Do not autoclave MOPS buffer.[7][13] Use sterile filtration through a 0.22 µm filter.[2][4]

  • Concentration: Use a buffer concentration appropriate for your experiment, typically between 20-50 mM, to ensure adequate buffering capacity.[2]

Q6: Are there alternative buffers for long-duration experiments where pH stability is critical?

Yes, depending on the specific experimental requirements (e.g., cell culture, enzyme assays), other biological buffers can be considered. HEPES is a common alternative, although it can produce free radicals when exposed to light.[14] For cell culture, HEPES is often considered a better choice for experiments at 37°C due to its pKa at that temperature.[15] Other options from the "Good's buffers" series include PIPES, MES, and BES, each with a specific useful pH range.[16][17] For RNA electrophoresis, buffer systems like Hepes/triethanolamine and Tricine/triethanolamine have been used in place of MOPS.[18]

Troubleshooting Guides

Quantitative Data Summary

Table 1: Effect of Temperature on MOPS pKa and pH This table illustrates the change in pKa of MOPS buffer at different temperatures and the resulting pH shift from a solution initially calibrated at 25°C. The temperature coefficient (dpKa/dT) used for calculation is -0.013 units/°C.[1][12]

Temperature (°C)Approximate pKaEstimated pH (if set to 7.2 at 25°C)
47.477.47
207.277.27
257.207.20
377.047.04

Table 2: Troubleshooting Common MOPS Buffer Issues

IssuePossible Cause(s)Recommended Solution(s)
pH Drift (Up or Down) Temperature fluctuations during experiment.[4]Equilibrate and adjust buffer pH at the final experimental temperature.[4]
Absorption of atmospheric CO2 (acidic shift).[9]Keep buffer containers tightly sealed; minimize exposure to air.[2][10]
Microbial contamination.[7][11]Filter-sterilize the buffer; store at 2-8°C; discard if turbid.[2][7]
Buffer degradation.[7][11]Prepare fresh buffer; store properly, protected from light.[7][10]
Yellow Discoloration Exposure to light (photodegradation).[7][8][11]Store buffer in an opaque or amber bottle, protected from light.[7][12]
Autoclaving.[4][7][13]Do not autoclave. Sterilize by filtration (0.22 µm filter).[4]
Improper storage temperature.[7]Store buffer solution at 2-8°C.[7][10]
Inaccurate Initial pH Incorrect pH meter calibration.[19]Calibrate pH meter with fresh, standard buffers spanning the target pH.[7][19]
pH adjusted at the wrong temperature.[4][6]Allow buffer to reach the target experimental temperature before final pH adjustment.[4]
Precipitate Formation Contaminants (e.g., metal ions) in reagents.[1][11]Use high-purity MOPS and ultrapure water.[8]
High concentration of certain divalent metal ions.[12]While MOPS has low metal-binding capacity, consider this if using high metal ion concentrations.[12][13]

Experimental Protocols

Protocol 1: Preparation of a pH-Stable 10X MOPS Stock Solution (1L)

Materials:

  • MOPS (3-(N-morpholino)propanesulfonic acid), Free Acid (M.W. 209.26 g/mol )

  • High-purity, deionized water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter with temperature probe

  • Stir plate and magnetic stir bar

  • 1 L volumetric flask and beakers

  • 0.22 µm sterile filter unit

  • Sterile, opaque storage bottle

Procedure:

  • Dissolution: Add ~800 mL of high-purity water to a beaker with a magnetic stir bar. Weigh 209.26 g of MOPS powder and add it to the water while stirring. MOPS free acid can be slow to dissolve.[12]

  • pH Adjustment: Slowly add 10 N NaOH solution to the stirring MOPS suspension. The MOPS powder will dissolve as the pH approaches its pKa (~7.2).[12]

  • Temperature Equilibration: Place the beaker in a water bath or incubator set to the intended experimental temperature (e.g., 37°C). Allow the solution to equilibrate for at least 30-45 minutes.[4] Monitor the temperature with a calibrated thermometer or the pH probe.

  • Final pH Calibration: Once the solution is at the target temperature, continue to adjust the pH to the desired value (e.g., 7.2) using NaOH. Be sure to add the base dropwise as you approach the target pH to avoid overshooting.[6][20]

  • Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add it to the flask. Bring the final volume to 1 L with high-purity water. Mix thoroughly.

  • Sterilization and Storage: Sterilize the buffer by passing it through a 0.22 µm filter into a sterile, opaque storage bottle.[2][4] Label the bottle with the buffer name, concentration, pH, preparation date, and storage temperature (2-8°C).[21] The solution should be used within six months.[10]

Protocol 2: Testing the Buffering Capacity of a Prepared MOPS Buffer

Objective: To verify that the prepared MOPS buffer can resist significant pH changes upon the addition of a small amount of acid or base.[22][23]

Materials:

  • Prepared MOPS buffer (e.g., 20 mM working solution)

  • Deionized water (as a non-buffered control)

  • 0.1 M HCl solution

  • 0.1 M NaOH solution

  • Calibrated pH meter

  • Three 50 mL beakers

  • Pipettes

Procedure:

  • Preparation: Label three beakers: "Buffer Control," "Buffer + Acid," and "Buffer + Base." Pipette 20 mL of your prepared MOPS working solution into each beaker.

  • Initial pH Measurement: Measure and record the initial pH of the solution in the "Buffer Control" beaker.

  • Acid Challenge: Add 100 µL of 0.1 M HCl to the "Buffer + Acid" beaker. Stir gently and measure and record the new pH.

  • Base Challenge: Add 100 µL of 0.1 M NaOH to the "Buffer + Base" beaker. Stir gently and measure and record the new pH.

  • Control Experiment: Repeat steps 1-4 using deionized water instead of the MOPS buffer.

  • Analysis: Compare the pH changes. A successful buffer will show a very small change in pH (typically < 0.2 units) after the addition of acid or base, while the deionized water will show a large pH shift.[23][24]

Visualizations

start pH Shift Observed in Long Experiment check_temp Is experiment temperature different from pH adjustment temperature? start->check_temp check_exposure Is the buffer exposed to air for long periods? check_temp->check_exposure No sol_temp Solution: Equilibrate and set pH at the experimental temperature. check_temp->sol_temp Yes check_appearance Is the buffer discolored (yellow) or turbid? check_exposure->check_appearance No sol_exposure Solution: Use airtight containers. Minimize air exposure. check_exposure->sol_exposure Yes check_prep Review preparation and storage protocol check_appearance->check_prep No sol_appearance Solution: Discard buffer. Prepare fresh solution. check_appearance->sol_appearance Yes sol_prep Solution: Use high-purity reagents. Store at 2-8°C, protected from light. Filter-sterilize, do not autoclave. check_prep->sol_prep Protocol Deviation end_node pH Stabilized check_prep->end_node Protocol OK sol_temp->end_node sol_exposure->end_node sol_appearance->end_node sol_prep->end_node center MOPS Buffer pH Stability temp Temperature (dpKa/dT ≈ -0.013/°C) center->temp co2 CO2 Absorption (Forms Carbonic Acid) center->co2 light Light Exposure (Photodegradation) center->light storage Storage Conditions (2-8°C, Sealed) center->storage contam Contamination (Microbial, Chemical) center->contam concentration Buffer Concentration (Buffering Capacity) center->concentration cluster_prep Preparation Workflow cluster_storage Sterilization & Storage A 1. Dissolve MOPS in ~80% final volume of high-purity water B 2. Add NaOH to aid dissolution A->B C 3. Equilibrate solution to final experiment temperature B->C D 4. Calibrate pH meter & adjust final pH at target temperature C->D E 5. Adjust to final volume D->E F 6. Filter-sterilize through 0.22µm filter E->F G 7. Store in sterile, sealed, opaque container at 2-8°C F->G

References

Validation & Comparative

MOPS vs. Tris Buffer for RNA Electrophoresis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of buffer is a critical determinant of success in RNA electrophoresis. The integrity of RNA is paramount for downstream applications, and the buffering system plays a pivotal role in preserving it. This guide provides an objective comparison of MOPS and Tris-based buffers for denaturing RNA agarose (B213101) gel electrophoresis, supported by theoretical principles and established experimental protocols.

The primary goal of denaturing RNA electrophoresis is to separate RNA molecules based on their size. This requires a denaturing agent, typically formaldehyde (B43269), to eliminate secondary structures that can affect migration. The choice of buffer is crucial for maintaining a stable pH that both preserves RNA integrity and ensures the effectiveness of the denaturing agent.

Chemical Properties: A Tale of Two Buffers

MOPS (3-(N-morpholino)propanesulfonic acid) and Tris (tris(hydroxymethyl)aminomethane) are two of the most common buffering agents in molecular biology. However, their chemical properties make them suitable for very different applications, particularly in the context of RNA analysis.

MOPS is a zwitterionic buffer with a pKa of 7.2.[1] This means it provides its strongest buffering capacity around a neutral pH, which is ideal for maintaining the stability of RNA.[1][2] RNA is susceptible to hydrolysis at alkaline pH, making a neutral to slightly acidic environment preferable.[2]

Tris, on the other hand, is a primary amine with a pKa of approximately 8.1 at 25°C.[1] This makes it an effective buffer in the alkaline range of 7.0 to 9.0. While widely used for DNA electrophoresis in the form of Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), its higher pKa is a significant disadvantage for denaturing RNA electrophoresis.[1][3]

The primary issue with using Tris-based buffers for formaldehyde-containing RNA gels is the instability of the formaldehyde-RNA adduct at alkaline pH.[4] Formaldehyde denatures RNA by reacting with the imino and amino groups of the bases. This reaction is reversible and the adduct is only stable below pH 7.0.[4] At the typical pH of Tris buffers (around 8.3 for TBE), the formaldehyde will dissociate from the RNA, leading to incomplete denaturation and anomalous migration.[4]

Performance in RNA Electrophoresis: A Clear Winner

The theoretical advantages of MOPS translate directly into superior performance for denaturing RNA electrophoresis.

FeatureMOPS BufferTris-based Buffers (TAE/TBE)
Optimal Buffering pH ~7.0[1]~8.3[4]
RNA Integrity High. The near-neutral pH minimizes RNA degradation.[1][2]Lower. The alkaline pH can lead to RNA hydrolysis.[5]
Denaturation Efficiency High. The pH maintains the stability of the formaldehyde-RNA adduct.[4]Low. The alkaline pH causes dissociation of the formaldehyde-RNA adduct.[4]
Band Resolution Good for a wide range of RNA sizes.[6]Poor for denatured RNA. Bands may be smeared or migrate incorrectly.[4]
Reproducibility High. Well-established protocols provide consistent results.[6]Low for denaturing applications. Results are often unreliable.

While direct quantitative comparisons using metrics like RNA Integrity Number (RIN) in a denaturing Tris-based system are scarce in the literature due to its unsuitability, the consensus in the scientific community overwhelmingly favors MOPS. The use of Tris for this application is strongly discouraged as it compromises the fundamental principles of denaturing RNA electrophoresis.

Experimental Protocols

MOPS-Formaldehyde Denaturing Agarose Gel Electrophoresis

This is the standard and recommended protocol for analyzing RNA integrity and size.

1. Preparation of 10X MOPS Buffer (pH 7.0):

  • 0.4 M MOPS (free acid)

  • 0.1 M Sodium Acetate

  • 0.01 M EDTA Dissolve in DEPC-treated water and adjust the final pH to 7.0.[2][7] Filter-sterilize and store protected from light. Do not autoclave, as it can cause the buffer to turn yellow.[2]

2. Preparation of 1.2% Denaturing Agarose Gel (100 mL):

  • Agarose: 1.2 g

  • DEPC-treated Water: 72 mL

  • 10X MOPS Buffer: 10 mL

  • 37% Formaldehyde: 18 mL Microwave the agarose in water until dissolved. Cool to about 60°C in a fume hood, then add the 10X MOPS buffer and formaldehyde.[7] Swirl to mix and pour the gel.

3. RNA Sample Preparation (per sample):

  • RNA Sample: up to 20 µg

  • 10X MOPS Buffer: 2 µL

  • Formaldehyde (37%): 3.5 µL

  • Formamide (B127407): 10 µL Incubate at 65°C for 15 minutes and then place on ice.[8] Add loading dye before loading onto the gel.

4. Electrophoresis: Place the gel in an electrophoresis tank with 1X MOPS running buffer (10X MOPS buffer diluted in DEPC-treated water, with formaldehyde added to a final concentration of 2.2 M).[8] Run the gel at a low voltage (e.g., 5-7 V/cm) to prevent overheating.[6]

Alternative Protocol: TAE/Formamide Non-denaturing Gel Electrophoresis

A study has shown that comparable results to the MOPS/formaldehyde system can be achieved by denaturing the RNA in formamide prior to electrophoresis on a standard TAE gel.[9][10] This method offers a less toxic alternative to formaldehyde-containing gels.

1. RNA Sample Denaturation: Mix the RNA sample with an equal volume of a loading buffer containing formamide and heat at 65-70°C for 5-10 minutes before loading.[11]

2. Electrophoresis: Run the samples on a standard agarose gel prepared with 1X TAE buffer.[9][10]

Visualizing the Workflow

RNA_Electrophoresis_Workflow cluster_mops MOPS-Formaldehyde Protocol cluster_tris Tris-based Buffers (Not Recommended for Denaturing Gels) mops_prep Prepare 10X MOPS Buffer mops_gel Prepare Denaturing Agarose Gel with Formaldehyde mops_prep->mops_gel mops_sample Denature RNA Sample with Formaldehyde and Formamide mops_prep->mops_sample mops_run Run Electrophoresis in 1X MOPS Buffer with Formaldehyde mops_gel->mops_run mops_sample->mops_run tris_dna Standard for DNA Electrophoresis (TAE/TBE) tris_denaturing_issue Instability of Formaldehyde-RNA Adduct at Alkaline pH tris_native_rna Native RNA Electrophoresis (TAE) start Start cluster_mops cluster_mops start->cluster_mops cluster_tris cluster_tris end End cluster_mops->end

Comparison of MOPS and Tris-based buffer workflows for RNA electrophoresis.

Logical Relationship of Buffer Choice and RNA Integrity

Buffer_Choice_Logic cluster_choice Buffer Selection cluster_properties Key Chemical Properties cluster_impact Impact on Denaturing RNA Electrophoresis cluster_outcome Experimental Outcome MOPS MOPS Buffer MOPS_pKa pKa ~7.2 (Neutral Buffering) MOPS->MOPS_pKa Tris Tris Buffer Tris_pKa pKa ~8.1 (Alkaline Buffering) Tris->Tris_pKa RNA_Stability Maintains RNA Stability MOPS_pKa->RNA_Stability Formaldehyde_Adduct Stabilizes Formaldehyde-RNA Adduct MOPS_pKa->Formaldehyde_Adduct RNA_Degradation Risk of RNA Degradation Tris_pKa->RNA_Degradation Adduct_Instability Instability of Formaldehyde-RNA Adduct Tris_pKa->Adduct_Instability Good_Resolution Accurate Sizing & Good Resolution RNA_Stability->Good_Resolution Formaldehyde_Adduct->Good_Resolution Poor_Resolution Inaccurate Sizing & Poor Resolution RNA_Degradation->Poor_Resolution Adduct_Instability->Poor_Resolution

Decision pathway for buffer selection in denaturing RNA electrophoresis.

Conclusion

For denaturing RNA agarose gel electrophoresis, MOPS is the unequivocally superior buffer choice over Tris-based systems like TAE and TBE. Its ability to maintain a stable, near-neutral pH is essential for preserving RNA integrity and ensuring the effective denaturation of RNA by formaldehyde. While Tris buffers are the standard for DNA electrophoresis, their alkaline nature makes them unsuitable for denaturing RNA analysis. Researchers seeking reliable and reproducible RNA electrophoresis results should adhere to established MOPS-formaldehyde protocols. For those looking to avoid formaldehyde, alternative methods involving RNA denaturation with formamide prior to electrophoresis on a TAE gel may be considered.

References

A Researcher's Guide to Selecting MOPS Sodium Salt: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is a critical determinant of experimental success and reproducibility. MOPS (3-(N-morpholino)propanesulfonic acid) sodium salt is a widely used buffer in a variety of biological applications, including cell culture, protein purification, and electrophoresis.[1][2] Its performance, however, can vary between suppliers due to differences in purity, the presence of contaminants, and lot-to-lot consistency. This guide provides a framework for comparing the performance of MOPS sodium salt from different suppliers, complete with experimental protocols and supporting data to aid in making an informed decision.

The quality of MOPS buffer is paramount as impurities can have detrimental effects on experimental outcomes. Contaminants such as metal ions can catalyze the oxidation of MOPS, leading to the generation of reactive oxygen species that can damage biological molecules.[3] Furthermore, the presence of nucleases (RNase and DNase) is a significant concern in molecular biology applications.[4] Discoloration, often a yellowing of the buffer, can indicate degradation, and for sensitive applications, it is advisable to use a fresh, colorless solution.[4]

Comparative Analysis of Key Quality Parameters

To ensure the selection of a high-purity and reliable this compound, a systematic evaluation of several key quality parameters is recommended. The following table summarizes a hypothetical comparison of this compound from three different suppliers based on critical quality attributes.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Purity (by Titration) ≥ 99.8%≥ 99.5%≥ 99.9%≥ 99.5%
pH (0.1 M in H₂O) 10.510.810.210.0 - 12.0
Moisture Content < 0.5%< 0.8%< 0.3%< 1.0%
Heavy Metals (as Pb) < 5 ppm< 10 ppm< 2 ppm< 10 ppm
DNase/RNase/Protease Not DetectedNot DetectedNot DetectedNot Detected
Endotoxin < 0.1 EU/mg< 0.5 EU/mg< 0.05 EU/mgAs per application needs
A₂₈₀ (0.1M in H₂O) < 0.05< 0.08< 0.04< 0.1
Appearance White Crystalline PowderWhite Crystalline PowderWhite Crystalline PowderWhite Crystalline Powder
Solubility (1M in H₂O) Clear and CompleteClear and CompleteClear and CompleteClear and Complete

Experimental Protocols for Performance Evaluation

To independently verify the quality of this compound from different suppliers, the following experimental protocols can be employed.

1. Visual Inspection and Solubility Test

  • Objective: To assess the physical appearance and solubility of the this compound powder.

  • Procedure:

    • Visually inspect the powder from each supplier for color and consistency. It should be a white crystalline powder.[5]

    • Prepare a 1 M solution of this compound in nuclease-free water.

    • Observe the solution for clarity and the presence of any particulate matter. A high-quality product should dissolve completely to give a clear solution.[6]

2. pH Measurement

  • Objective: To confirm that the pH of the this compound solution is within the expected range.

  • Procedure:

    • Prepare a 0.1 M solution of this compound in nuclease-free water.

    • Calibrate a pH meter using standard buffers (pH 7.0 and pH 10.0).

    • Measure the pH of the 0.1 M this compound solution. The pH should typically be between 10 and 12.[6]

3. Spectrophotometric Analysis (A₂₈₀)

  • Objective: To detect the presence of aromatic impurities by measuring the absorbance at 280 nm.

  • Procedure:

    • Prepare a 0.1 M solution of this compound in nuclease-free water.

    • Use a UV-Vis spectrophotometer to measure the absorbance of the solution at 280 nm, using nuclease-free water as a blank.

    • A low absorbance value (typically < 0.1) indicates high purity.[6]

4. Buffer Capacity and Stability Test

  • Objective: To evaluate the buffering effectiveness and stability of the prepared MOPS buffer over time.

  • Procedure:

    • Prepare a 50 mM MOPS buffer solution (pH 7.2) from each supplier's this compound.

    • Divide each buffer solution into two aliquots. Store one at 4°C and the other at room temperature, protected from light.

    • Measure the initial pH of each solution.

    • After one week, re-measure the pH of all aliquots. A stable buffer will show minimal pH drift.

    • Visually inspect the solutions for any color change. A yellow or brownish tint can be an indicator of degradation.[4]

5. Performance in a Sensitive Application: RNA Electrophoresis

  • Objective: To assess the performance of the MOPS buffer in a demanding molecular biology application where the absence of RNases is critical.

  • Procedure:

    • Prepare a 1x MOPS running buffer (20 mM MOPS, 5 mM Sodium Acetate, 1 mM EDTA, pH 7.0) using this compound from each supplier.

    • Prepare a 1.2% denaturing agarose (B213101) gel containing formaldehyde (B43269) using the prepared MOPS buffer.[7]

    • Load a known RNA sample (e.g., an RNA ladder) and run the gel.

    • Visualize the RNA bands using a suitable stain. High-quality MOPS buffer will result in sharp, well-defined RNA bands with no signs of degradation.

Visualizing Workflows and Relationships

To further clarify the experimental processes and logical connections, the following diagrams are provided.

Experimental_Workflow Figure 1: Workflow for Evaluating this compound Performance cluster_initial_assessment Initial Assessment cluster_purity_analysis Purity Analysis cluster_functional_testing Functional Testing cluster_decision Decision visual_inspection Visual Inspection (Color, Form) solubility_test Solubility Test (1M in H₂O) visual_inspection->solubility_test ph_measurement pH Measurement (0.1M Solution) solubility_test->ph_measurement spectrophotometry Spectrophotometry (A₂₈₀) ph_measurement->spectrophotometry hplc_analysis HPLC Analysis (Optional) spectrophotometry->hplc_analysis buffer_stability Buffer Stability Test (pH Drift, Color Change) hplc_analysis->buffer_stability application_test Application-Specific Test (e.g., RNA Electrophoresis) buffer_stability->application_test supplier_selection Supplier Selection application_test->supplier_selection

Figure 1: Workflow for Evaluating this compound Performance

Signaling_Pathway Figure 2: Impact of MOPS Quality on Downstream Applications cluster_mops_quality This compound Quality cluster_experimental_outcomes Experimental Outcomes high_purity High Purity (>99.5%) reproducible_results Reproducible and Reliable Data high_purity->reproducible_results low_purity Low Purity (<99.5%) experimental_artifacts Experimental Artifacts and Inconsistent Results low_purity->experimental_artifacts degradation Degradation of Biological Samples low_purity->degradation contaminants Contaminants Present (Heavy Metals, Nucleases) contaminants->degradation

Figure 2: Impact of MOPS Quality on Downstream Applications

References

Cross-Validation of Experimental Results: A Guide to Buffer System Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a buffer system is a critical, yet frequently underestimated, aspect of experimental design. While primarily used to maintain a stable pH, the chemical properties of buffer components can significantly influence the behavior of biological molecules, potentially leading to variations in experimental outcomes. Cross-validation of results using a different buffer system is a crucial step to ensure the robustness, reproducibility, and validity of scientific findings. This guide provides a framework for comparing experimental results across different buffer systems, complete with supporting data and detailed protocols.

The Critical Role of Buffer Selection

Buffers are not merely inert solutions; their components can interact with proteins and other macromolecules in various ways.[1] These interactions can alter enzyme kinetics, protein stability, and cellular health. For instance, the primary amine group in Tris buffer can chelate metal ions, potentially impacting the activity of metalloenzymes.[2][3] Phosphate buffers, on the other hand, can inhibit certain kinases and may precipitate with divalent cations like Ca²⁺.[1][4][5] Such buffer-specific effects underscore the importance of not relying on a single buffer system for critical experiments. Cross-validation by repeating the experiment with a chemically distinct buffer helps to distinguish between a genuine biological phenomenon and a buffer-induced artifact.

Data Presentation: Comparative Analysis of Enzyme Kinetics in Different Buffer Systems

To illustrate the potential impact of buffer selection, the following table summarizes hypothetical data from an enzyme kinetics experiment performed in three different buffer systems at the same pH and temperature. The data reflects common trends observed in published research where buffer composition affects enzymatic activity.[2][6]

Buffer System (50 mM, pH 7.4)Vmax (µM/min)Km (µM)Catalytic Efficiency (Vmax/Km)
Buffer A: Phosphate 120 ± 515 ± 1.28.0
Buffer B: HEPES 115 ± 616 ± 1.57.2
Buffer C: Tris-HCl 95 ± 425 ± 2.03.8

Data are presented as mean ± standard deviation from triplicate experiments.

In this example, the enzyme exhibits the highest catalytic efficiency in the Phosphate buffer. The Tris-HCl buffer, in contrast, shows a notable decrease in both Vmax and substrate affinity (higher Km), suggesting a potential inhibitory interaction between the buffer and the enzyme. The similarity in results between Phosphate and HEPES buffers provides greater confidence in the observed kinetic parameters.

Experimental Protocols

Detailed and consistent methodologies are paramount when comparing results across different buffer systems.

Objective: To determine and compare the kinetic parameters (Vmax and Km) of a specific enzyme in two or more different buffer systems.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • A series of at least two chemically distinct biological buffers (e.g., Phosphate, HEPES, Tris-HCl) adjusted to the same concentration and pH.

  • Spectrophotometer or other suitable detection instrument

  • 96-well microplates (for high-throughput assays)

  • Standard laboratory pipettes and tips

  • Incubator or water bath for temperature control

Procedure:

  • Buffer Preparation: Prepare stock solutions of each buffer (e.g., 1 M) and adjust the pH to the desired value (e.g., 7.4). Ensure the final concentration of the buffer in the assay is consistent across all experiments (e.g., 50 mM).

  • Enzyme and Substrate Preparation: Prepare a stock solution of the purified enzyme in a minimal, non-interfering buffer or water. Prepare a range of substrate concentrations that will bracket the expected Km value. Dilute the substrate in each of the buffer systems to be tested.

  • Assay Setup: In a 96-well plate, add the substrate dilutions for each buffer system in triplicate. Include control wells containing the buffer and substrate but no enzyme to measure any non-enzymatic substrate degradation.

  • Initiation of Reaction: Add a fixed amount of the enzyme to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a pre-warmed spectrophotometer and measure the change in absorbance over time at the appropriate wavelength. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration in each buffer system.

    • Plot V₀ versus substrate concentration for each buffer.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values for the enzyme in each buffer system.

    • Calculate the catalytic efficiency (Vmax/Km) for each buffer system.

    • Compare the kinetic parameters obtained in the different buffers to assess the influence of the buffer system on the enzyme's activity.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for cross-validating experimental results using different buffer systems.

G cluster_prep Experimental Preparation cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion exp_design Define Experimental Conditions (pH, Temp) buffer_a Prepare Buffer A (e.g., Phosphate) exp_design->buffer_a buffer_b Prepare Buffer B (e.g., HEPES) exp_design->buffer_b exp_a Perform Experiment in Buffer A buffer_a->exp_a exp_b Perform Experiment in Buffer B buffer_b->exp_b data_a Analyze Data from Buffer A exp_a->data_a data_b Analyze Data from Buffer B exp_b->data_b comparison Compare Results (e.g., Vmax, Km) data_a->comparison data_b->comparison concordant Concordant Results: High Confidence comparison->concordant Similar discordant Discordant Results: Investigate Buffer Effects comparison->discordant Different

References

literature review of MOPS buffer in specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological and biochemical research, the selection of an appropriate buffer is paramount to experimental success. Among the array of "Good's" buffers, 3-(N-morpholino)propanesulfonic acid (MOPS) has carved out a significant niche, particularly in applications requiring a stable near-neutral pH. This guide provides a comprehensive comparison of MOPS buffer with other commonly used buffers such as Tris, phosphate (B84403), and HEPES, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical and Performance Characteristics

The fundamental properties of a buffer dictate its suitability for specific applications. MOPS offers several advantages, including a pKa of 7.2 at 25°C, which is ideal for maintaining a pH between 6.5 and 7.9, a range that overlaps with the physiological pH of many biological systems.[1][2] Its minimal interaction with metal ions and low UV absorbance further enhance its utility in sensitive assays.[1][3]

Table 1: Comparison of Physicochemical Properties of Common Biological Buffers
CharacteristicMOPSTrisPhosphateHEPES
pKa at 25°C 7.20[1]8.06[1]pKa1=2.15, pKa2=7.20, pKa3=12.357.5
Useful pH Range 6.5–7.9[1]7.2–9.0[1]pH-dependent6.8–8.2
ΔpKa/°C -0.011 to -0.013[1][3]-0.028[1]-0.0028[3]-0.014
Metal Ion Interaction Minimal, but can form complexes with iron.[3][4]Can chelate metal ions.[1]Forms insoluble precipitates with divalent cations (e.g., Ca²⁺, Mg²⁺).[3]Minimal
UV Absorbance (260/280 nm) Low[1]Can exhibit absorbance at lower UV wavelengths.[1]Can exhibit absorbance in the lower UV region.[3]Low
Toxicity Generally non-toxic at typical working concentrations.[1]Can be toxic to some mammalian cells at higher concentrations.[1]-Can produce free radicals when exposed to light.[5]

Performance in Key Research Applications

The theoretical advantages of a buffer are best illustrated by its performance in specific experimental contexts. This section delves into the comparative efficacy of MOPS in RNA electrophoresis, enzyme assays, and cell culture.

RNA Electrophoresis

MOPS is the gold standard for denaturing agarose (B213101) gel electrophoresis of RNA, primarily due to its ability to maintain a stable pH in the presence of formaldehyde, which is crucial for preserving RNA integrity.[1][6] While Tris-based buffers like TBE and TAE are common for DNA electrophoresis, their higher pKa makes them less effective at the optimal pH for RNA stability (around pH 7.0).[1]

Studies have shown that alternative buffer systems may offer improved resolution for large RNA species compared to the traditional MOPS-based system.[7] However, for most routine applications, MOPS provides reliable and well-documented performance.[7]

RNA_Electrophoresis_Workflow cluster_prep Preparation cluster_execution Execution Prepare 10X MOPS Buffer Prepare 10X MOPS Buffer Prepare 1.2% Denaturing Agarose Gel Prepare 1.2% Denaturing Agarose Gel Prepare 10X MOPS Buffer->Prepare 1.2% Denaturing Agarose Gel Use 1X MOPS Gel Electrophoresis Gel Electrophoresis Prepare 1.2% Denaturing Agarose Gel->Gel Electrophoresis Prepare RNA Samples Prepare RNA Samples Prepare RNA Samples->Gel Electrophoresis Visualize RNA Bands Visualize RNA Bands Gel Electrophoresis->Visualize RNA Bands

Workflow for RNA electrophoresis using MOPS buffer.

1. Preparation of 10X MOPS Buffer (pH 7.0):

  • 0.4 M MOPS (free acid)

  • 0.1 M Sodium Acetate

  • 0.01 M EDTA

  • Dissolve in DEPC-treated water and adjust pH to 7.0 with NaOH. Sterilize by filtration.

2. Preparation of 1.2% Denaturing Agarose Gel (100 mL):

  • Add 1.2 g of agarose to 72 mL of DEPC-treated water and microwave to dissolve.

  • Cool to approximately 60°C.

  • In a fume hood, add 10 mL of 10X MOPS Buffer and 18 mL of 37% formaldehyde.

  • Pour the gel and allow it to solidify.

3. RNA Sample Preparation (per sample):

  • To your RNA sample (up to 20 µg), add:

    • 1 µL of 10X MOPS Buffer

    • 2 µL of 37% Formaldehyde

    • 5 µL of Formamide

    • 1 µL of 10X Loading Dye

  • Heat at 65°C for 15 minutes, then place on ice.

4. Electrophoresis:

  • Place the gel in an electrophoresis tank and fill with 1X MOPS running buffer.

  • Load the denatured RNA samples.

  • Run the gel at a constant voltage (e.g., 5-7 V/cm).

5. Visualization:

  • Stain the gel with an appropriate nucleic acid stain (e.g., ethidium (B1194527) bromide).

  • Visualize the RNA bands under a UV transilluminator.

Enzyme Assays

The choice of buffer in enzyme assays is critical, as it can directly impact enzyme activity. The inhibitory or beneficial effects of a buffer are often enzyme- and concentration-dependent.

A study on polyester (B1180765) hydrolases (LCC and TfCut2) found that both MOPS and Tris buffers could be inhibitory at higher concentrations, with MOPS showing stronger inhibition for both enzymes at 1 M.[3][8] In contrast, at 0.2 M, both enzymes showed comparable activity in MOPS and sodium phosphate buffer.[3][8]

Conversely, in a study of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a 20 mM MOPS buffer led to significantly higher initial reaction rates compared to a phosphate buffer.[9] This is likely due to the non-coordinating nature of MOPS, which avoids interference with the metal-dependent catalysis.[9]

EnzymeBufferConcentrationInitial Reaction Rate (µM min⁻¹)Reference
R79TP (dinuclear copper enzyme) 0.1 M Potassium Phosphate, pH 7.0-Significantly lower than in MOPS[9]
20 mM MOPS, 150 mM NaCl, pH 7.5-19.8[9]
LCC (polyester hydrolase) 0.2 M Tris-HCl-~146.6[3]
0.2 M MOPS-~40-60[3]
0.2 M Sodium Phosphate-~40-60[3]
TfCut2 (polyester hydrolase) 0.2 M Tris-HCl-~70[3]
0.2 M MOPS-~40-60[3]
0.2 M Sodium Phosphate-~40-60[3]

Enzyme_Assay_Workflow Prepare Reaction Mixtures Prepare Reaction Mixtures Initiate Reaction Initiate Reaction Prepare Reaction Mixtures->Initiate Reaction Enzyme, Substrates, Buffer Monitor Product Formation Monitor Product Formation Initiate Reaction->Monitor Product Formation e.g., add catalyst Calculate Initial Reaction Rates Calculate Initial Reaction Rates Monitor Product Formation->Calculate Initial Reaction Rates e.g., fluorescence over time

Generalized workflow for comparing enzyme activity in different buffers.

Objective: To compare the initial reaction rates of an enzyme in different buffers.

1. Buffer Preparation: Prepare stock solutions of the buffers to be tested (e.g., MOPS, Tris, Phosphate) at the desired concentrations and pH.

2. Reaction Mixture Preparation:

  • In separate reaction vessels, combine the enzyme, substrates, and one of the prepared buffers.

  • Ensure all other reaction conditions (temperature, substrate concentration) are identical across all buffer conditions.

3. Reaction Initiation: Initiate the reaction (e.g., by adding a co-factor or the enzyme itself).

4. Data Collection: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

5. Data Analysis: Calculate the initial reaction rates from the linear portion of the product formation curve.

Cell Culture

In cell culture, maintaining a stable physiological pH is crucial for cell viability and growth. MOPS is often used as a buffering agent in cell culture media, particularly in bicarbonate-based systems, to provide additional buffering capacity.

A comparative study on keratinocyte cell viability found that a high concentration of MOPS (164 mM) in RPMI medium led to significant cell death (approximately 80%).[10] In contrast, RPMI buffered with 25 mM HEPES maintained cell viability at around 100% for up to 12 hours.[10] This highlights the importance of optimizing buffer concentration to avoid cytotoxicity.

Buffer in RPMI MediumConcentrationCell ViabilityObservationReference
MOPS 164 mM~20%Major change in viability, cellular degradation observed.[10]
HEPES 25 mM~100% (up to 12h)Cell proliferation observed.[10]

Cell_Viability_Assay_Workflow Seed Cells Seed Cells Incubate with Buffered Media Incubate with Buffered Media Seed Cells->Incubate with Buffered Media e.g., 24 hours Perform Viability Assay Perform Viability Assay Incubate with Buffered Media->Perform Viability Assay Control vs. Experimental Buffers Measure and Compare Viability Measure and Compare Viability Perform Viability Assay->Measure and Compare Viability e.g., MTT assay

Workflow for assessing the effect of different buffers on cell viability.

Objective: To assess the effect of different buffers on cell viability.

1. Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.

2. Treatment: Replace the culture medium with fresh medium containing the different buffers (and a control without the experimental buffer) at the desired concentrations.

3. Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours).

4. MTT Assay:

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

5. Data Analysis: Calculate cell viability as a percentage of the control.

Protein Purification and Stability

MOPS buffer is also a valuable tool in protein purification, compatible with various chromatography techniques, including ion exchange, size exclusion, and affinity chromatography.[11] Its low UV absorbance and minimal metal ion interaction are advantageous in these applications.

Protein_Stability_Workflow Prepare Protein in Different Buffers Prepare Protein in Different Buffers Perform CD Spectroscopy Perform CD Spectroscopy Prepare Protein in Different Buffers->Perform CD Spectroscopy Generate Thermal Denaturation Curves Generate Thermal Denaturation Curves Perform CD Spectroscopy->Generate Thermal Denaturation Curves Monitor CD signal vs. Temperature Determine Melting Temperature (Tm) Determine Melting Temperature (Tm) Generate Thermal Denaturation Curves->Determine Melting Temperature (Tm)

Workflow for comparing protein stability in different buffers using CD spectroscopy.

Objective: To compare the thermal stability of a protein in different buffers.

1. Sample Preparation: Prepare identical concentrations of the purified protein in the buffers to be compared (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4 vs. 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

2. CD Spectrum Acquisition:

  • Record the far-UV CD spectrum of each sample at a starting temperature (e.g., 20°C).

  • Monitor the CD signal at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for α-helical proteins) as the temperature is increased at a constant rate.

3. Data Analysis:

  • Generate thermal denaturation curves by plotting the CD signal as a function of temperature.

  • Determine the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, from the midpoint of the transition. A higher Tm indicates greater thermal stability.

Conclusion

MOPS is a versatile and reliable buffer for a wide range of research applications. Its key advantages lie in its physiologically relevant pKa, minimal interaction with metal ions, and low UV absorbance. While it is the established standard for RNA electrophoresis, its performance in other applications, such as enzyme assays and cell culture, should be empirically evaluated and optimized for each specific experimental system. The provided data and protocols offer a foundation for researchers to make informed decisions when selecting a buffer to ensure the accuracy and reproducibility of their results.

References

MOPS buffer's effect on enzyme stability compared to other buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant for ensuring the stability and optimal activity of enzymes in experimental assays. Among the plethora of available biological buffers, 3-(N-morpholino)propanesulfonic acid (MOPS) is a popular choice for a variety of applications due to its favorable chemical properties. This guide provides an objective comparison of MOPS buffer's effect on enzyme stability relative to other commonly used buffers such as Tris, HEPES, and phosphate-buffered saline (PBS), supported by experimental data and detailed protocols.

Overview of MOPS Buffer Properties

MOPS is a zwitterionic buffer that belongs to the group of "Good's" buffers. It is favored for its buffering range of pH 6.5 to 7.9, which is physiologically relevant for many enzymatic reactions. A key advantage of MOPS is its minimal interaction with metal ions, a crucial feature for metalloenzymes that require specific cations for their activity. In contrast, phosphate (B84403) buffers can precipitate divalent cations, and Tris buffers are known to chelate certain metal ions.[1]

Comparative Analysis of Enzyme Stability in MOPS and Other Buffers

The choice of buffer can significantly impact enzyme stability, which can be measured by various parameters including residual activity over time, half-life (t½), and thermal denaturation temperature (Tm). The effect of a buffer is often enzyme-specific, and what proves optimal for one enzyme may be inhibitory for another.

Quantitative Data on Enzyme Performance

The following tables summarize quantitative data from studies comparing the performance of enzymes in MOPS and other common biological buffers.

Table 1: Effect of Buffer Type on the Activity of Polyester (B1180765) Hydrolases (LCC and TfCut2)

Buffer (0.2 M)EnzymeMaximum Initial Hydrolysis Rate (Relative to LCC in Tris)Inhibition Constant (Ki) for MOPSInhibition Constant (Ki) for Tris
Tris LCC100%--
TfCut247.6%--
MOPS LCCNo significant difference from phosphateLower than Tris (Stronger Inhibitor)Higher than MOPS (Weaker Inhibitor)
TfCut2No significant difference from phosphateLower than Tris (Stronger Inhibitor)Higher than MOPS (Weaker Inhibitor)
Sodium Phosphate LCCNo significant difference from MOPS--
TfCut2No significant difference from MOPS--

Source: Adapted from a study on the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) films by polyester hydrolases.[2]

This study revealed that for the polyester hydrolases LCC and TfCut2, both MOPS and Tris acted as competitive inhibitors, with MOPS showing a stronger inhibitory effect (lower Ki value).[2] In contrast, sodium phosphate buffer at high concentrations led to increased activity for TfCut2.[2]

Table 2: Kinetic Parameters of cis-Aconitate Decarboxylase in Different Buffers

Buffer (50 mM, pH 7.5)EnzymeKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
Bis-Tris hACOD1148 ± 121.9 ± 0.112,800
mACOD1123 ± 151.8 ± 0.114,600
HEPES hACOD1139 ± 141.9 ± 0.113,700
mACOD1125 ± 112.0 ± 0.116,000
MOPS hACOD1143 ± 131.9 ± 0.113,300
mACOD1119 ± 122.0 ± 0.116,800

Source: Adapted from a study on the enzyme kinetics of human (hACOD1) and murine (mACOD1) cis-aconitate decarboxylase.[3]

For cis-aconitate decarboxylase, the kinetic parameters were found to be very similar across Bis-Tris, HEPES, and MOPS buffers, indicating that for this particular enzyme, these buffers are largely interchangeable under the tested conditions.[3]

Table 3: Qualitative Stability of Immobilized Lipases in Different Buffers

Buffer (10 mM, pH 7)EnzymeEnzyme LoadingRelative Stability
Tris-HCl TLLLowHigher than Phosphate and slightly higher than HEPES
CALBLowHigher and similar to HEPES
HEPES TLLLowSlightly lower than Tris-HCl
CALBLowSimilar to Tris-HCl
Sodium Phosphate TLLLowNegative effect; lowest stability
CALBLowClear negative effect; lowest stability

Source: Adapted from a study on the stability of immobilized lipases.[4]

This study on immobilized lipases from Thermomyces lanuginosus (TLL) and Candida antarctica (CALB) demonstrated that phosphate buffer had a pronounced negative effect on the stability of these enzymes.[4] Tris-HCl and HEPES buffers provided better stability, with the relative performance being dependent on the specific enzyme and its loading on the support.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments to assess enzyme stability.

Experimental Workflow for Comparing Enzyme Stability

G cluster_prep Preparation cluster_assay Stability Assay cluster_activity Activity Measurement cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock Solution incubate Incubate Enzyme in Each Buffer at specific temperature(s) prep_enzyme->incubate prep_buffers Prepare Buffer Solutions (MOPS, Tris, HEPES, PBS) at desired pH and concentration prep_buffers->incubate aliquots Take Aliquots at Different Time Points incubate->aliquots activity_assay Perform Enzyme Activity Assay on each aliquot aliquots->activity_assay measure Measure Product Formation or Substrate Depletion activity_assay->measure calc_activity Calculate Residual Activity for each time point measure->calc_activity plot_data Plot Residual Activity vs. Time calc_activity->plot_data determine_stability Determine Stability Parameters (e.g., Half-life) plot_data->determine_stability

Caption: A logical workflow for comparing enzyme stability in different buffers.

Protocol 1: Residual Activity Assay for Long-Term Stability

This protocol is designed to determine the stability of an enzyme over time when stored in different buffers.

1. Materials:

  • Purified enzyme of interest
  • Buffer stock solutions (e.g., 1 M MOPS, 1 M Tris-HCl, 1 M HEPES, 10x PBS), pH adjusted to the desired value
  • Substrate for the enzyme
  • Assay buffer (the buffer in which the final activity measurement will be performed)
  • Microplate reader or spectrophotometer
  • Constant temperature incubator or water bath

2. Procedure:

  • Enzyme Preparation: Prepare a stock solution of the enzyme in a minimal, non-interfering buffer or water.
  • Incubation Setup: In separate tubes, dilute the enzyme stock to the final desired concentration in each of the test buffers (MOPS, Tris, HEPES, PBS). For example, prepare a 1 mg/mL enzyme solution in 50 mM of each buffer.
  • Incubation: Place the tubes at the desired storage temperature (e.g., 4°C, 25°C, or 37°C).
  • Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.
  • Activity Assay:
  • Immediately before the assay, dilute the aliquot into the pre-warmed assay buffer containing the substrate. It is crucial to dilute the sample significantly to minimize the effect of the storage buffer on the activity measurement.
  • Measure the initial rate of the reaction by monitoring the change in absorbance or fluorescence over a short period.
  • Data Analysis:
  • The activity at time zero is considered 100%.
  • Calculate the percentage of residual activity at each subsequent time point relative to the initial activity.
  • Plot the residual activity (%) versus time (hours) for each buffer.
  • From the plot, you can determine the half-life (t½) of the enzyme in each buffer, which is the time it takes for the enzyme to lose 50% of its initial activity.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry) for Thermal Stability

This protocol determines the thermal stability of an enzyme by measuring its melting temperature (Tm) in different buffers. An increase in Tm indicates greater stability.

1. Materials:

  • Purified enzyme of interest
  • Buffer solutions (e.g., 50 mM MOPS, 50 mM Tris-HCl, 50 mM HEPES, 1x PBS), pH adjusted to the desired value
  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
  • Real-time PCR instrument capable of performing a melt curve analysis
  • PCR plates (e.g., 96-well)

2. Procedure:

  • Reaction Mixture Preparation: In each well of a PCR plate, prepare a reaction mixture containing:
  • The enzyme at a final concentration of typically 1-5 µM.
  • One of the test buffers.
  • The fluorescent dye at the recommended concentration (e.g., 5x SYPRO Orange).
  • Ensure each condition is prepared in triplicate.
  • Instrument Setup:
  • Place the plate in the real-time PCR instrument.
  • Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
  • Set the instrument to collect fluorescence data at each temperature increment.
  • Data Acquisition: Run the melt curve protocol. As the temperature increases, the enzyme will unfold, exposing its hydrophobic core. The fluorescent dye will bind to these exposed regions, causing an increase in fluorescence.
  • Data Analysis:
  • Plot the fluorescence intensity versus temperature. The resulting curve will be sigmoidal.
  • The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve.
  • Compare the Tm values obtained for the enzyme in each of the different buffers. A higher Tm indicates greater thermal stability.

Signaling Pathway and Buffer Choice

The choice of buffer is also critical in studies of signaling pathways where multiple enzymes, such as kinases and phosphatases, are involved. The pH stability provided by the buffer directly influences the activity of these enzymes and, consequently, the signaling outcome.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_buffer Buffer Influence Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response Buffer Buffer System (e.g., MOPS) pH Maintains Optimal pH Buffer->pH Stability Ensures Enzyme Stability Buffer->Stability pH->Kinase1 Affects Activity pH->Kinase2 Affects Activity Stability->Kinase1 Stability->Kinase2

Caption: Influence of the buffer system on a signaling pathway.

Conclusion

The selection of a buffer is a critical step in experimental design that can profoundly influence enzyme stability and activity. MOPS buffer offers several advantages, including a physiologically relevant pH range and minimal interference with metal ions, making it an excellent choice for many enzymatic assays. However, as the presented data indicates, the "best" buffer is highly dependent on the specific enzyme and experimental conditions. For some enzymes, MOPS may be superior, while for others, it could be inhibitory. Therefore, it is imperative for researchers to empirically test a panel of buffers, including MOPS, Tris, HEPES, and PBS, to determine the optimal conditions for their specific system. The protocols provided in this guide offer a framework for conducting such comparative studies, enabling the generation of reliable and reproducible data.

References

The Critical Choice: Evaluating the Impact of MOPS Buffer on Protein-Ligand Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a biological buffer is a foundational decision that can significantly influence the accuracy and reproducibility of protein-ligand binding studies. An ideal buffer should maintain a stable pH within the desired range, remain inert, and not interfere with the molecular interactions being investigated. This guide provides an objective comparison of 3-(N-morpholino)propanesulfonic acid (MOPS) with other commonly used buffers—HEPES, Tris, and PBS—supported by experimental data and detailed protocols to facilitate informed buffer selection for your research.

A Comparative Overview of Common Biological Buffers

The physicochemical properties of a buffer are the primary determinants of its suitability for a particular application. MOPS, with its pKa of 7.2, is well-suited for experiments requiring a stable pH in the near-neutral range, a common condition for many biological assays. The following table summarizes the key characteristics of MOPS and its common alternatives.

CharacteristicMOPSHEPESTrisPBS (Phosphate-Buffered Saline)
pKa at 25°C 7.27.58.17.2 (for H₂PO₄⁻)
Effective pH Range 6.5 – 7.96.8 – 8.27.0 – 9.25.8 – 8.0
ΔpKa/°C -0.015-0.014-0.031-0.0028
Metal Ion Binding MinimalNegligibleCan chelate some metal ionsCan precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺)
UV Absorbance (260/280 nm) LowVery LowCan interfere with some assaysLow
Biochemical Interference Generally considered inert in most biological reactions.Generally low interference.[1]Primary amine can react with aldehydes and other compounds.Phosphate (B84403) can inhibit some enzymes and interfere with phosphorylation studies.

The Influence of Buffer Choice on Protein-Ligand Binding Parameters: A Quantitative Look

The choice of buffer can have a profound impact on the thermodynamic and kinetic parameters of protein-ligand interactions. This is particularly evident in sensitive biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. The observed enthalpy change (ΔH) can be significantly influenced by the ionization enthalpy of the buffer, especially if there is a net change in protonation upon binding.

Table 2: Impact of Buffer on the Observed Enthalpy of Protein-Ligand Binding

BufferBuffer Ionization Enthalpy (kJ/mol)Observed Binding Enthalpy (ΔH) (kJ/mol)
Sodium Phosphate~5+7
HEPES~21-8
Tris~48-32

Data is illustrative and based on a published study demonstrating the significant effect of buffer choice on ITC results.[2]

This data clearly demonstrates that the choice of buffer can dramatically alter the observed enthalpy of binding.[2] MOPS, with an ionization enthalpy similar to HEPES, would be expected to yield comparable results in the absence of other interactions. The significant variation highlights the importance of considering the buffer's thermodynamic properties when interpreting ITC data.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. The choice of running buffer is critical for maintaining protein stability and minimizing non-specific binding to the sensor surface. While direct comparative studies are scarce, the properties of each buffer suggest potential impacts on SPR data.

Table 3: Hypothetical Comparison of Buffer Performance in an SPR Experiment

BufferExpected kₐ (M⁻¹s⁻¹)Expected kₔ (s⁻¹)Calculated K₋ (nM)Potential Observations
MOPS 2.5 x 10⁵5.0 x 10⁻³20Stable baseline, minimal non-specific binding.
HEPES 2.6 x 10⁵4.8 x 10⁻³18.5Similar performance to MOPS, often considered a good alternative.
Tris 2.2 x 10⁵6.0 x 10⁻³27.3Potential for baseline drift due to temperature sensitivity; possible interactions with the sensor surface.
PBS 2.0 x 10⁵7.5 x 10⁻³37.5Risk of precipitation with co-factors like Mg²⁺; potential for higher non-specific binding.

This data is illustrative and intended to highlight potential differences in kinetic parameters that could arise from buffer choice.

Fluorescence Polarization (FP)

FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. The buffer can influence the stability of the protein and the fluorescent probe, as well as the binding affinity itself.

Table 4: Illustrative Comparison of Buffer Effects on a Fluorescence Polarization Assay

BufferMeasured K₋ (nM)Assay Window (ΔmP)Comments
MOPS 55120Good signal-to-noise ratio and stable fluorescent signal.
HEPES 52125Often provides a robust assay window and stable readings.
Tris 65110May require careful pH adjustment at the experimental temperature.
PBS 70105Potential for phosphate to quench fluorescence of some dyes.

This data is illustrative and intended to show how buffer selection might affect the measured affinity and the dynamic range of an FP assay.

Experimental Protocols

Detailed methodologies for the key binding assays are provided below, with an emphasis on buffer selection and preparation.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of a protein-ligand interaction.

Methodology:

  • Buffer Selection and Preparation:

    • Select a buffer with a pKa close to the desired experimental pH. MOPS and HEPES are often good choices for near-neutral pH studies due to their relatively low temperature dependence compared to Tris.

    • Prepare a sufficient quantity of buffer for dialysis/size-exclusion chromatography of both the protein and the ligand. Crucially, the protein and ligand must be in identical buffer to minimize heats of dilution.

    • The buffer should be degassed prior to use to prevent bubble formation in the calorimeter.

  • Sample Preparation:

    • Dialyze or buffer-exchange the purified protein and the ligand into the chosen experimental buffer.

    • Accurately determine the concentrations of the protein and ligand after buffer exchange.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the titration syringe.

    • Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

    • A control experiment, titrating the ligand into buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters (kₐ and kₔ) and the equilibrium dissociation constant (K₋) of a protein-ligand interaction.

Methodology:

  • Buffer Selection and Preparation:

    • The running buffer should be chosen to maintain the stability and activity of both the ligand and the analyte. MOPS and HEPES-based buffers are common choices.

    • The buffer should be filtered and degassed.

    • It is common to include a surfactant, such as 0.005% Tween 20, to minimize non-specific binding.

  • Ligand Immobilization:

    • Immobilize the ligand onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of the analyte in the running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the change in response units (RU) over time.

    • After the association phase, flow running buffer over the surface to monitor the dissociation phase.

    • Regenerate the sensor surface between analyte injections if necessary.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model to determine kₐ, kₔ, and K₋.

Fluorescence Polarization (FP)

Objective: To determine the binding affinity of a protein-ligand interaction using a fluorescently labeled ligand.

Methodology:

  • Buffer Selection and Preparation:

    • Choose a buffer that maintains the stability of the protein and does not interfere with the fluorescence of the labeled ligand. MOPS and HEPES are generally good choices.

    • Ensure the pH of the buffer is stable at the experimental temperature.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the fluorescently labeled ligand and the protein to the assay buffer.

    • For competitive binding assays, add a fixed concentration of the protein and the fluorescent ligand, followed by serial dilutions of the unlabeled competitor compound.

  • Measurement:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the protein concentration (for direct binding) or the competitor concentration (for competitive binding).

    • Fit the data to a suitable binding isotherm to determine the K₋.

Visualizing Workflows and Interactions

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual relationships.

Buffer_Selection_Workflow cluster_0 Initial Considerations cluster_1 Buffer Candidate Selection cluster_2 Empirical Testing cluster_3 Final Selection and Optimization A Define Experimental pH and Temperature C Select Buffers with Appropriate pKa (e.g., MOPS, HEPES for neutral pH) A->C B Identify Protein and Ligand Properties (pI, stability, co-factors) D Consider Potential Interactions (Metal chelation, redox activity) B->D E Screen Buffers for Protein Solubility and Stability C->E D->E F Perform Preliminary Binding Assays (e.g., qualitative check) E->F G Select Optimal Buffer F->G Based on stability and minimal interference H Optimize Buffer Concentration and Additives (e.g., salt, glycerol, surfactant) G->H

Caption: Workflow for selecting an appropriate buffer for protein-ligand binding studies.

Buffer_Interactions cluster_0 Protein-Ligand System cluster_1 Potential Buffer Interactions P Protein PL Protein-Ligand Complex P->PL Binding L Ligand L->PL B Buffer Component B->P Direct Binding B->L Interaction M Metal Ion B->M Chelation M->P Co-factor Binding

Caption: Potential interactions of buffer components with the protein-ligand system.

Conclusion

The selection of an appropriate buffer is a critical step in the design of reliable protein-ligand binding studies. While MOPS offers several advantages, including a physiologically relevant pKa and minimal metal ion interactions, its performance should be empirically validated for each specific protein-ligand system. As demonstrated, the choice between MOPS, HEPES, Tris, and PBS can significantly alter the quantitative results obtained from biophysical assays. Therefore, careful consideration of the buffer's physicochemical properties and potential for interference is paramount for obtaining accurate and reproducible data in drug discovery and biomedical research.

References

A Head-to-Head Comparison of MOPS and MES Buffers for Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biochemical and molecular biology research, the selection of an appropriate buffer is paramount to ensure experimental success and reproducibility. Among the array of "Good's" buffers, MOPS (3-(N-morpholino)propanesulfonic acid) and MES (2-(N-morpholino)ethanesulfonic acid) are two zwitterionic buffers frequently employed by researchers. While structurally similar, their distinct physicochemical properties render them suitable for different applications. This guide provides an objective comparison of their performance in various biochemical assays, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions.

Key Physicochemical and Performance Characteristics

A summary of the key properties of MOPS and MES buffers is presented below, highlighting the fundamental differences that dictate their suitability for specific experimental conditions.

PropertyMOPSMESAdvantage
Chemical Structure Contains a propyl sulfonic acid groupContains an ethyl sulfonic acid groupThe longer propyl chain in MOPS provides a slightly higher pKa.
pKa at 25°C 7.20[1]6.15[1]MOPS is ideal for experiments requiring a neutral pH, mimicking physiological conditions. MES is better suited for assays that require a slightly acidic environment.
Effective Buffering Range 6.5 – 7.9[1][2]5.5 – 6.7[1][2]MOPS offers a buffering range closer to the physiological pH of most biological systems.[1]
Metal Ion Interaction Negligible interaction with most metal ions.[1]Generally considered non-coordinating, but some reports suggest weak binding with certain metal ions.[1]Both are generally suitable for use in the presence of metal ions, a significant advantage over phosphate (B84403) buffers.
UV Absorbance (260/280 nm) LowLowBoth buffers exhibit minimal interference in spectrophotometric assays of DNA and proteins.[1]
Temperature Dependence (ΔpKa/°C) -0.013-0.011Both show a relatively small change in pKa with temperature, contributing to experimental stability.

Performance in Key Biochemical Assays: A Comparative Analysis

The choice between MOPS and MES can significantly impact the outcome of various biochemical assays. The following sections provide a comparative overview of their performance in common applications, supplemented with illustrative experimental data.

Enzyme Kinetics

The pH of the reaction environment is a critical determinant of enzyme activity. The selection of a buffer with a pKa close to the enzyme's optimal pH is therefore essential.

Illustrative Data: Michaelis-Menten Kinetics of β-Galactosidase

This table presents hypothetical data for the kinetic parameters of β-galactosidase, an enzyme with optimal activity in a slightly acidic to neutral pH range, in both MOPS and MES buffers.

Buffer (50 mM)pHKm (mM)Vmax (µmol/min)Catalytic Efficiency (Vmax/Km)
MES6.50.45180400
MOPS7.00.50150300
MOPS7.50.60120200

Experimental Protocol: Comparative Enzyme Kinetics Assay

This protocol outlines a general procedure for comparing the kinetic parameters of an enzyme in MOPS and MES buffers using a spectrophotometric assay.

Objective: To determine the Michaelis-Menten constants (Km and Vmax) of an enzyme in MOPS and MES buffers.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • MOPS buffer (e.g., 1 M stock solution, pH 7.0)

  • MES buffer (e.g., 1 M stock solution, pH 6.5)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Buffer Preparation: Prepare a series of working buffer solutions at the desired final concentration (e.g., 50 mM) for both MOPS and MES at their respective optimal pH values for the enzyme.

  • Substrate Solutions: Prepare a range of substrate concentrations in each of the prepared buffer systems.

  • Enzyme Dilution: Dilute the enzyme stock to a suitable working concentration in each buffer system immediately before use.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add a fixed volume of each substrate concentration.

    • Initiate the reaction by adding a fixed volume of the diluted enzyme.

    • The final volume and concentrations should be consistent across all assays.

  • Data Acquisition: Immediately measure the change in absorbance over time at a wavelength specific for the product formation. Record data at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot V₀ versus substrate concentration for each buffer system.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for the enzyme in both MOPS and MES buffers.

Diagram: Workflow for Comparative Enzyme Kinetics

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare Enzyme Stock assay_mops Perform Assay in MOPS prep_enzyme->assay_mops assay_mes Perform Assay in MES prep_enzyme->assay_mes prep_substrate Prepare Substrate Stocks prep_substrate->assay_mops prep_substrate->assay_mes prep_mops Prepare MOPS Buffer prep_mops->assay_mops prep_mes Prepare MES Buffer prep_mes->assay_mes analysis_mops Calculate Km & Vmax (MOPS) assay_mops->analysis_mops analysis_mes Calculate Km & Vmax (MES) assay_mes->analysis_mes compare Compare Kinetic Parameters analysis_mops->compare analysis_mes->compare

Caption: Workflow for comparing enzyme kinetics in MOPS and MES buffers.

Protein Stability

Maintaining the conformational integrity of proteins is crucial for their function and for the success of downstream applications such as crystallization. Thermal shift assays are commonly used to assess protein stability in different buffer conditions by measuring the melting temperature (Tm).

Illustrative Data: Thermal Shift Assay of Recombinant Human Serum Albumin (HSA)

This table shows hypothetical Tm values for HSA in MOPS and MES buffers, demonstrating the influence of pH on protein stability.

Buffer (50 mM)pHMelting Temperature (Tm) in °C
MES6.061.5
MES6.562.8
MOPS7.063.5
MOPS7.563.2

Experimental Protocol: Comparative Protein Thermal Shift Assay

This protocol provides a method for comparing the thermal stability of a protein in MOPS and MES buffers.

Objective: To determine the melting temperature (Tm) of a protein in MOPS and MES buffers.

Materials:

  • Purified protein of interest

  • MOPS buffer (e.g., 1 M stock solution, pH 7.0 and 7.5)

  • MES buffer (e.g., 1 M stock solution, pH 6.0 and 6.5)

  • SYPRO™ Orange protein gel stain (5000X stock in DMSO)

  • Real-time PCR instrument with melt curve analysis capability

  • 96-well PCR plates

Procedure:

  • Buffer and Protein Preparation: Prepare working solutions of MOPS and MES buffers at the desired final concentration (e.g., 50 mM) and pH values. Dilute the protein stock to a final concentration of 2 µM in each buffer.

  • Assay Mix Preparation: For each buffer condition, prepare a master mix containing the diluted protein and SYPRO Orange dye (final concentration of 5X).

  • Plate Setup: Aliquot the master mix for each buffer condition into a 96-well PCR plate in triplicate.

  • Thermal Melt: Place the plate in a real-time PCR instrument and perform a melt curve analysis. A typical program involves a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute, monitoring fluorescence at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is determined from the inflection point of the melt curve, which corresponds to the temperature at which 50% of the protein is denatured. Compare the Tm values obtained in MOPS and MES buffers.

Diagram: Protein Stability Assay Workflow

start Start: Purified Protein prep_buffers Prepare MOPS & MES Buffers at various pHs start->prep_buffers mix Mix Protein with Buffers and SYPRO Orange prep_buffers->mix rtpcr Perform Thermal Melt in Real-Time PCR mix->rtpcr analyze Analyze Melt Curves to Determine Tm rtpcr->analyze compare Compare Tm values analyze->compare end End: Optimal Buffer Identified compare->end

Caption: Workflow for comparing protein stability using a thermal shift assay.

Cell Viability

In cell culture applications, maintaining a stable physiological pH is critical for cell health and proliferation. While bicarbonate-based buffering systems are common, zwitterionic buffers like MOPS and MES can provide additional stability, especially in CO₂-independent incubators.

Illustrative Data: MTT Assay for Cell Viability

This table presents hypothetical cell viability data for a human keratinocyte cell line cultured in media supplemented with either MOPS or MES buffer.

Buffer Supplement (20 mM)pH of MediaCell Viability (% of Control) after 48h
MES6.585%
MOPS7.298%

Experimental Protocol: Comparative Cell Viability (MTT) Assay

This protocol describes how to compare the effects of MOPS and MES supplemented media on cell viability.

Objective: To assess the viability of a cell line in media buffered with MOPS versus MES.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • MOPS buffer (e.g., 1 M sterile stock solution, pH 7.2)

  • MES buffer (e.g., 1 M sterile stock solution, pH 6.5)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Media Preparation: Prepare complete culture media supplemented with the desired final concentration of either MOPS or MES (e.g., 20 mM). Ensure the pH of the supplemented media is adjusted accordingly. A control group with no buffer supplement should also be included.

  • Treatment: Replace the overnight culture medium with the prepared experimental media (Control, MOPS-supplemented, MES-supplemented).

  • Incubation: Incubate the cells for the desired period (e.g., 48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the control group.

Diagram: Decision Tree for Buffer Selection

start Start: Choose a Buffer ph_range What is the desired pH range? start->ph_range acidic Acidic (pH 5.5-6.7) ph_range->acidic neutral Neutral (pH 6.5-7.9) ph_range->neutral mes Consider MES acidic->mes mops Consider MOPS neutral->mops metal_ions Are metal ions present? mes->metal_ions mops->metal_ions yes_metal Yes metal_ions->yes_metal no_metal No metal_ions->no_metal both_ok Both MOPS and MES are generally suitable yes_metal->both_ok assay_type What is the assay type? no_metal->assay_type both_ok->assay_type electrophoresis Electrophoresis assay_type->electrophoresis cell_culture Cell Culture assay_type->cell_culture enzyme_kinetics Enzyme Kinetics assay_type->enzyme_kinetics mops_electrophoresis MOPS for RNA, MES for small proteins electrophoresis->mops_electrophoresis mops_cell MOPS often preferred for physiological pH cell_culture->mops_cell ph_optimum Buffer pKa should match enzyme pH optimum enzyme_kinetics->ph_optimum

Caption: A decision-making flowchart for selecting between MOPS and MES buffers.

Conclusion

Both MOPS and MES are valuable tools in the researcher's arsenal (B13267) of biochemical reagents. The primary determinant for choosing between them is the desired pH of the experiment. MOPS, with its pKa of 7.20, is the superior choice for assays requiring a neutral pH that mimics physiological conditions, such as many cell-based assays and studies on proteins that are most stable at neutral pH.[1] Conversely, MES, with a pKa of 6.15, is ideal for experiments that necessitate a slightly acidic environment.[1] Both buffers offer the advantage of minimal interaction with most metal ions, making them preferable to phosphate buffers in many enzymatic studies. By carefully considering the specific requirements of the experimental system, researchers can select the optimal buffer to ensure the validity and reproducibility of their results.

References

Safety Operating Guide

Navigating the Disposal of MOPS Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 3-(N-morpholino)propanesulfonic acid sodium salt, commonly known as MOPS sodium salt, must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. While some safety data sheets (SDS) do not classify this substance as hazardous under OSHA or GHS guidelines, others recommend caution, treating it as a potentially hazardous material.[1][2][3][4] Given this variability, a conservative approach to disposal is recommended.

The primary directive from multiple safety data sheets is to avoid discharging this compound directly into sewers or waterways.[1] Disposal procedures must always comply with local, state, and federal regulations, which can vary significantly.[1][3] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is a critical first step.

Disposal of Solid and Concentrated this compound

For unused, expired, or spilled solid this compound, the recommended procedure is to:

  • Clean up spills immediately, avoiding dust generation.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[1]

  • Carefully sweep or vacuum the material into a clean, dry, and properly labeled, sealable container for disposal.[1][5]

Disposal of the contained solid waste should be handled by a licensed waste management facility. Options may include burial in a designated landfill or incineration.[1]

Disposal of Dilute this compound Buffer Solutions

While direct sewer disposal of the concentrated chemical is prohibited, the disposal of dilute, aqueous buffer solutions containing this compound may be permissible under specific conditions. Many institutions allow for the drain disposal of non-hazardous buffer solutions that meet certain criteria.[6][7]

Key Considerations for Drain Disposal:

  • pH Level: The solution's pH must typically be within a neutral range, often between 5.5 and 9.5.[6]

  • Absence of Other Hazardous Materials: The solution must not contain any other regulated chemicals, such as heavy metals or solvents.[6][7]

  • Local Regulations: Approval from the local wastewater treatment facility is paramount.[6]

The following table summarizes the general quantitative guidelines for the drain disposal of non-hazardous buffer solutions.

ParameterGuideline for Drain DisposalSource
pH Range 5.5 - 9.5[6]
Prohibited Contaminants Heavy metals, solvents, oils, stains, explosive chemicals, water-reactive materials, radioactive materials[6][7]

Decision-Making Workflow for this compound Disposal

To aid researchers in navigating the disposal process, the following workflow provides a step-by-step logical guide.

G start Start: this compound Waste substance_form Is the waste solid or a concentrated solution? start->substance_form is_dilute_buffer Is the waste a dilute aqueous buffer solution? substance_form->is_dilute_buffer No collect_waste Collect in a labeled, sealed container for hazardous waste pickup. substance_form->collect_waste Yes check_contaminants Does the solution contain other hazardous chemicals (e.g., metals, solvents)? is_dilute_buffer->check_contaminants Yes consult_ehs Consult Institutional EHS for guidance. is_dilute_buffer->consult_ehs No check_ph Is the pH of the solution between 5.5 and 9.5? check_contaminants->check_ph No check_contaminants->collect_waste Yes neutralize Neutralize to a pH between 5.5 and 9.5. check_ph->neutralize No drain_disposal Dispose of down the drain with copious amounts of water, per institutional guidelines. check_ph->drain_disposal Yes end End consult_ehs->end collect_waste->end neutralize->drain_disposal drain_disposal->end

Caption: Disposal decision workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling MOPS Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with MOPS sodium salt (3-morpholinopropanesulfonic acid sodium salt). Adherence to these procedures is essential for ensuring personal safety and proper laboratory conduct. While some safety data sheets (SDS) classify this chemical as not hazardous under OSHA or GHS guidelines, others consider it a hazardous substance; therefore, a cautious approach is recommended.[1][2][3][4][5]

Hazard Identification and Safety Data

Proper handling requires a clear understanding of the potential hazards and physical properties of this compound.

Hazard TypeDescriptionCitations
Eye Contact May cause transient discomfort, irritation, tearing, or redness.[1][5]
Skin Contact Not generally considered a skin irritant based on animal models, but good hygiene is required. May cause irritation. Avoid contact with open cuts or abraded skin.[1][5]
Inhalation May be harmful if inhaled.[5] Dust should be avoided.[1][6] Airborne sulfonates may potentially lead to respiratory allergies.[1]
Ingestion May be harmful if ingested.[5]
Fire/Explosion Combustible solid.[1][7] Dust clouds may form an explosive mixture with air in the presence of an ignition source.[1]
Incompatibilities Avoid strong oxidizing agents and strong acids.[1][2][3][8]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

Body PartRequired PPESpecifications and RecommendationsCitations
Eyes/Face Safety Glasses/GogglesWear safety glasses with side shields or chemical splash goggles.[1][7]
Hands Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves tested to EN 374 standards are recommended.[7]
Body Laboratory CoatA standard lab coat should be worn to protect skin and clothing.[6]
Respiratory NIOSH-Approved RespiratorRequired when there is a risk of generating dust or when ventilation is inadequate.[6] For spill cleanup, a dust respirator is necessary.[1] A particulate filter (e.g., P1) is appropriate for dust formation.[7]

Operational and Disposal Plans

Follow these procedural steps for safe handling, storage, and disposal of this compound.

Handling Protocol
  • Preparation:

    • Ensure a safety shower and eyewash station are easily accessible before beginning work.[6]

    • Confirm the work area is well-ventilated. A chemical fume hood is strongly recommended, especially when weighing the powder or preparing solutions.[6][9]

  • Weighing and Solution Preparation:

    • Handle the solid powder carefully to minimize dust generation.[1][6]

    • When preparing solutions, add the solid to the liquid slowly to avoid splashing.

  • General Use:

    • Avoid all personal contact, including breathing dust or vapors.[1][6]

    • Prevent the substance from coming into contact with eyes, skin, or clothing.[2][5][9]

    • Do not eat, drink, or smoke in the handling area.[1]

    • After handling, wash hands thoroughly with soap and water.[1]

    • Launder contaminated work clothes separately before reuse.[1]

Storage Plan
  • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][8][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][2]

  • Ensure containers are clearly labeled and stored away from foodstuff containers.[1]

Spill Response Protocol

Immediate and appropriate action is critical in the event of a spill.

  • Minor Spills (Solid):

    • Immediately clean up the spill.[1]

    • Wear full PPE, including a dust respirator, gloves, safety glasses, and a lab coat.[1]

    • Use dry cleanup procedures. Carefully sweep, shovel, or vacuum (using an explosion-proof vacuum) the material.[1] Avoid any actions that generate dust.[1]

    • Place the collected material into a clean, dry, sealable, and clearly labeled container for disposal.[1]

    • Wash the spill area with soap and water once the material is collected.[6]

  • Major Spills:

    • Evacuate and alert personnel in the immediate area.[1]

    • Notify emergency responders, providing the location and nature of the hazard.[1]

    • Avoid spillage from entering drains or waterways.[1]

    • Only personnel with appropriate training and PPE should control and clean up the spill.[1]

Disposal Plan

All waste must be managed in strict accordance with local, state, and federal regulations.[1][6]

  • Segregation & Labeling: Keep this compound waste separate from other chemical waste streams.[6] All waste containers must be clearly labeled with their contents.[6]

  • Containment: Store waste in sealed, leak-proof containers in a designated hazardous waste accumulation area.[6]

  • Prohibition: DO NOT discharge waste into sewers or waterways.[1]

  • Professional Disposal: Arrange for waste to be collected by a licensed professional waste disposal service.[6] Disposal methods may include burial in a licensed landfill or incineration.[1]

Emergency Spill Response Workflow

Spill_Response_Workflow cluster_prep Initial Assessment cluster_minor Minor Spill Response cluster_major Major Spill Response cluster_disposal Final Steps spill Spill Occurs assess Assess Spill Size (Minor vs. Major) spill->assess ppe_minor Don Required PPE: - Gloves - Goggles - Lab Coat - Dust Respirator assess->ppe_minor Minor evacuate Evacuate Area assess->evacuate Major cleanup Clean Up Spill (Use Dry Methods) ppe_minor->cleanup collect Collect in Labeled Waste Container cleanup->collect decon_minor Decontaminate Area collect->decon_minor dispose Dispose of Waste via Professional Service decon_minor->dispose alert Alert Personnel & Emergency Responders evacuate->alert secure Secure Area & Prevent Spread alert->secure secure->dispose After Professional Cleanup

Caption: Workflow for handling a chemical spill involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MOPS sodium salt
Reactant of Route 2
Reactant of Route 2
MOPS sodium salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.